molecular formula C10H9ClO3 B1586630 6-Chloroacetyl-1,4-benzodioxane CAS No. 93439-37-3

6-Chloroacetyl-1,4-benzodioxane

Cat. No.: B1586630
CAS No.: 93439-37-3
M. Wt: 212.63 g/mol
InChI Key: ILEYSCVQRULQKW-UHFFFAOYSA-N
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Description

6-Chloroacetyl-1,4-benzodioxane is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEYSCVQRULQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381636
Record name 6-Chloroacetyl-1,4-benzodioxane
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Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93439-37-3
Record name 6-Chloroacetyl-1,4-benzodioxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroacetyl-1,4-benzodioxane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroacetyl-1,4-benzodioxane (CAS No. 93439-37-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Chloroacetyl-1,4-benzodioxane, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical and physical properties, explore its synthesis with a focus on the underlying principles of reaction mechanisms, and discuss its applications as a pivotal building block in the creation of novel molecules.

Core Characteristics of this compound

This compound, with the CAS number 93439-37-3, is an off-white crystalline solid.[1] Its molecular structure features a 1,4-benzodioxane moiety functionalized with a chloroacetyl group at the 6-position. This unique combination of a heterocyclic system and a reactive acyl chloride derivative underpins its utility in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 93439-37-3[1]
Molecular Formula C₁₀H₉ClO₃[1]
Molecular Weight 212.63 g/mol [1]
Appearance Off-white crystalline solid[1]
Melting Point 136-142 °C[1]
Purity ≥ 98% (via HPLC)[1]
Synonyms 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[1]

Synthesis of this compound: A Mechanistic Perspective

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxane. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds with aromatic rings.

The Friedel-Crafts Acylation Reaction

The reaction involves treating 1,4-benzodioxane with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the chloroacetyl chloride, generating a highly electrophilic acylium ion. The electron-rich 1,4-benzodioxane ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the 6-chloroacetylated product. The para-substitution at the 6-position is generally favored due to steric hindrance at the ortho-positions.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzodioxane 1,4-Benzodioxane Acylation_Step Friedel-Crafts Acylation Benzodioxane->Acylation_Step ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Acylation_Step LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylation_Step Activates TargetMolecule This compound Byproduct HCl + Lewis Acid Complex Acylation_Step->TargetMolecule Acylation_Step->Byproduct

Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative, step-by-step methodology for the laboratory-scale synthesis of this compound.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1-1.2 equivalents) suspended in an anhydrous chlorinated solvent such as dichloromethane.

  • Addition of Reactants: The suspension is cooled in an ice bath. A solution of 1,4-benzodioxane (1 equivalent) and chloroacetyl chloride (1 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel. The rate of addition is controlled to maintain the reaction temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with additional dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The Synthetic Utility of this compound: A Gateway to Novel Molecules

The true value of this compound lies in its bifunctional nature. The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the 1,4-benzodioxane moiety is a common scaffold in many biologically active compounds.[2] This dual functionality makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals, particularly anti-inflammatory and analgesic medications.[1]

The Reactivity of the Chloroacetyl Group

The carbon atom of the chloromethyl group is highly susceptible to attack by nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom, which is a good leaving group. This allows for the facile introduction of various functional groups containing nitrogen, oxygen, or sulfur nucleophiles. This reactivity is the key to its utility as a building block in multi-step syntheses.

Nucleophilic_Substitution cluster_start Starting Material cluster_reagents Reagents cluster_end Product StartingMolecule This compound Reaction_Step Nucleophilic Substitution (SN2) StartingMolecule->Reaction_Step Nucleophile Nucleophile (Nu-H) (e.g., Amine, Alcohol, Thiol) Nucleophile->Reaction_Step Base Base (optional) Base->Reaction_Step Deprotonates Nu-H FinalProduct Substituted Product Salt Byproduct (e.g., HCl) Reaction_Step->FinalProduct Reaction_Step->Salt

Caption: General scheme of a nucleophilic substitution reaction on this compound.

Role in the Synthesis of Pharmacologically Active Molecules

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of drugs with diverse biological activities. While a direct, documented synthesis of the well-known drug viloxazine from this compound is not readily found in the literature (viloxazine synthesis typically proceeds through different intermediates), the title compound is an ideal precursor for a wide array of other potential therapeutic agents. For instance, reaction with various amines can lead to the formation of α-aminoketones, which are important pharmacophores.

Safety and Handling

As a chloroacetyl derivative, this compound should be handled with care in a well-ventilated fume hood. It is classified as a skin, eye, and respiratory irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the high reactivity of its chloroacetyl group make it an attractive starting material for the synthesis of a diverse range of more complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the properties, synthesis, and reactivity of this compound is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.

References

6-Chloroacetyl-1,4-benzodioxane molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloroacetyl-1,4-benzodioxane: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's core physicochemical properties, explores its synthesis through established chemical pathways, and elucidates its critical role as a building block in medicinal chemistry. Emphasis is placed on the causality behind experimental choices and the practical applications of this compound, particularly its function as a scaffold in designing novel therapeutic agents. This guide serves as an authoritative resource, integrating technical data with field-proven insights to support advanced research and development endeavors.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system, which features a benzene ring fused to a 1,4-dioxane ring, is a privileged scaffold in medicinal chemistry.[1][2] Its conformational rigidity and capacity to interact with a wide range of biological targets have made it a cornerstone in the development of numerous biologically active compounds.[1][3] Derivatives of this structure are integral to therapeutic agents targeting neuronal nicotinic, α1-adrenergic, and serotoninergic receptors, and have shown promise as antitumor and antibacterial agents.[1][3]

Within this important class of compounds, this compound (also known by its IUPAC name, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) emerges as a key synthetic intermediate.[4][5] The presence of a reactive chloroacetyl group on the stable benzodioxane framework makes it an exceptionally valuable precursor for introducing diverse functional groups, enabling the synthesis of novel molecules with potential therapeutic activities.[5] This guide delves into the essential technical aspects of this compound, from its fundamental properties to its application in sophisticated synthetic workflows.

Physicochemical Properties

This compound is an off-white crystalline solid under standard conditions.[5] Its molecular structure and key identifiers are crucial for its application in precise chemical synthesis and are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉ClO₃[4][5][6][7][8]
Molecular Weight 212.63 g/mol [4][5][6][7][8]
CAS Number 93439-37-3[4][5][7]
IUPAC Name 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[4]
Melting Point 136-142 °C[5][7][9]
Appearance Off-white crystalline solid[5]
Purity Typically ≥97%[6][7]
Storage Conditions Store at 0-8°C[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a convergence of classical organic reactions, primarily leveraging the principles of electrophilic aromatic substitution. The chloroacetyl group is a potent electrophile, making it reactive toward nucleophilic substitution, which is the basis for its utility as a synthetic intermediate.[4]

Several synthetic routes have been reported, with the most common methods involving the functionalization of a pre-existing 1,4-benzodioxane ring.[4]

Common Synthetic Pathways:

  • Friedel-Crafts Acylation: The most direct approach involves the Friedel-Crafts acylation of 1,4-benzodioxane with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst enhances the electrophilicity of the chloroacetyl chloride, facilitating its attack on the electron-rich benzene ring of the benzodioxane scaffold. The regioselectivity (substitution at the 6-position) is governed by the directing effects of the ether oxygens of the dioxane ring.

  • Multi-step Synthesis: More complex routes may be employed to achieve higher purity or to work with sensitive substrates. These can include the chlorination of 1,4-benzodioxane followed by an acetylation step.[4]

The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate the reaction while remaining inert. Temperature control is also essential to manage the reaction rate and prevent side reactions.

Below is a diagram illustrating a generalized synthetic workflow for the Friedel-Crafts acylation approach.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_purification Workup & Purification R1 1,4-Benzodioxane P1 Friedel-Crafts Acylation R1->P1 R2 Chloroacetyl Chloride R2->P1 C1 Lewis Acid Catalyst (e.g., AlCl3) C1->P1 Catalyzes C2 Inert Solvent (e.g., DCM) C2->P1 C3 Controlled Temperature C3->P1 W1 Quenching P1->W1 Reaction Mixture W2 Extraction W1->W2 W3 Chromatography W2->W3 Product This compound W3->Product Final Product

Caption: Generalized workflow for the synthesis of this compound.

Key Applications in Research and Drug Development

The utility of this compound stems from the reactivity of its chloroacetyl moiety, which readily undergoes nucleophilic substitution. This allows for the covalent attachment of various molecular fragments, making it a cornerstone intermediate in the synthesis of more complex molecules.

  • Pharmaceutical Development: The compound is a vital intermediate for synthesizing pharmaceuticals, particularly those targeting inflammation and pain.[5][10] Its scaffold is used to build molecules that can interact with specific biological receptors. For example, its derivatives have been investigated for their interactions with serotonin receptors, suggesting potential applications in neurological research.[4]

  • Antimicrobial Research: Research has highlighted its role as a potential inhibitor of FtsZ, a protein crucial for bacterial cell division.[4] This makes it a valuable lead compound for the development of new antibiotics, a critical area of research given the rise of antimicrobial resistance.

  • Proteomics and Biochemical Assays: In proteomics, the chloroacetyl group can act as an electrophilic "warhead" to react with nucleophilic residues (like cysteine) on proteins. This property allows it to be used as a chemical probe or affinity tag for protein purification and to study protein interactions and functions.[4][10]

  • Agrochemicals and Material Science: Beyond pharmaceuticals, it is used in the synthesis of agrochemicals like herbicides and fungicides and is explored in material science for developing polymers with enhanced thermal stability.[5][10]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This section provides a representative, step-by-step protocol for the synthesis of this compound. This protocol is a self-validating system; successful synthesis is confirmed through standard analytical techniques like melting point determination and spectroscopy.

Objective: To synthesize this compound from 1,4-benzodioxane.

Materials:

  • 1,4-Benzodioxane

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath. Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. The inert nitrogen atmosphere prevents moisture from entering the reaction.

  • Addition of Reactants: Slowly add chloroacetyl chloride (1.1 eq) to the stirred suspension. Following this, add 1,4-benzodioxane (1.0 eq) dissolved in DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Causality: Slow, dropwise addition is necessary to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a crucial in-process control to determine the endpoint of the reaction.

  • Workup and Quenching: Once the reaction is complete, cool the mixture again to 0°C and slowly pour it over crushed ice and concentrated HCl. Causality: This step quenches the reaction by hydrolyzing the AlCl₃ catalyst and protonating any complexes, which helps in separating the organic product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine. Causality: The series of washes removes unreacted starting materials, acidic and basic impurities, and residual water, purifying the crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[11] Causality: Column chromatography separates the desired product from any remaining impurities based on polarity, yielding a high-purity final compound.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: The compound is classified as a combustible solid. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[7][12]

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is between 0-8°C.[5]

Conclusion

This compound stands out as a high-value intermediate for chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure, combining the stability of the benzodioxane scaffold with the versatile reactivity of the chloroacetyl group, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in innovative research and the development of next-generation chemical products.

References

6-Chloroacetyl-1,4-benzodioxane physical properties and appearance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 6-Chloroacetyl-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the benzodioxane class of heterocyclic compounds, serves as a critical intermediate in organic synthesis.[1] Its unique molecular architecture, featuring a benzodioxane core fused to a reactive chloroacetyl group, makes it a valuable building block for more complex molecules.[1][2] This guide provides a detailed examination of its core physical properties, appearance, and the methodologies for their characterization, offering field-proven insights for professionals in pharmaceutical development, agrochemical synthesis, and materials science.[1][3] The compound's utility lies in the reactivity of the chloroacetyl group, which allows for the introduction of diverse functional groups through nucleophilic substitution, paving the way for novel compounds with potential biological activity.[1][2]

Molecular Structure and Identification

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is unambiguously identified by its unique structural and chemical identifiers.

Key Identifiers:

  • IUPAC Name: 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[2][3]

  • Synonyms: 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[1]

  • CAS Number: 93439-37-3[1][4][5][6]

  • Molecular Formula: C₁₀H₉ClO₃[1][2][4][5][6]

  • Molecular Weight: 212.63 g/mol [1][2][4][5][6]

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental settings. This compound is a stable, solid material under standard laboratory conditions.

PropertyDescriptionSource(s)
Appearance Off-white crystalline solid[1]
Melting Point 136-142 °C (range)[1]
137-140 °C (lit.)[4][7][8]
139 °C[9]
Purity Typically ≥97% or ≥98% (by HPLC)[1][4][5]
Molecular Formula C₁₀H₉ClO₃[1][4][5]
Molecular Weight 212.63 g/mol [1][4][5]

Appearance Visually, this compound presents as an off-white crystalline solid.[1] This appearance is characteristic of many purified organic compounds and indicates a lack of significant chromophoric impurities that would impart color. The crystalline nature suggests a well-ordered molecular lattice.

Melting Point The melting point is a critical indicator of purity. The literature reports a melting point range between 136°C and 142°C.[1][4][7][8][9] A narrow melting point range (e.g., 1-2°C) is indicative of high purity. The broader range reported by some suppliers (e.g., 136-142°C) may account for slight batch-to-batch variations or different analytical methods.[1] An experimentally observed depression or broadening of this range would suggest the presence of impurities, as described by Raoult's Law.

Experimental Protocol: Melting Point Determination

Determining the melting point is a fundamental procedure for verifying the identity and purity of a solid sample. The following protocol outlines the capillary method using a digital melting point apparatus.

Causality and Trustworthiness: This protocol is designed to be self-validating. The use of a calibrated instrument and a slow ramp rate near the expected melting point ensures accuracy and reproducibility. The visual observation of the phase transition from a crystalline solid to a liquid provides a clear and definitive endpoint.

Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial for uniform heat transfer.

    • Step 1: Place a small amount of the this compound sample onto a clean, dry watch glass.

    • Step 2: Finely crush the crystalline solid into a powder using a spatula. This ensures dense packing in the capillary tube.

    • Step 3: Tamp the open end of a capillary tube into the powder until a 3-5 mm column of the sample is packed into the sealed end.

    • Step 4: Tap the capillary tube gently on a hard surface to further compact the sample at the bottom.

  • Apparatus Setup and Calibration:

    • Rationale: Instrument accuracy is paramount. Calibration with known standards brackets the expected melting point of the sample.

    • Step 1: Turn on the melting point apparatus and allow it to stabilize.

    • Step 2: If required, perform a two-point calibration using certified standards (e.g., benzophenone, m.p. 48.5°C; caffeine, m.p. 235°C). Ensure the instrument reads within ±0.5°C of the certified values.

  • Measurement:

    • Rationale: A rapid initial heating saves time, while a slow ramp rate near the melting point is essential for accurately observing the start and end of the melting process.

    • Step 1: Set the starting temperature to ~125°C and the ramp rate to 10°C/min.

    • Step 2: Insert the packed capillary tube into the heating block.

    • Step 3: Once the temperature reaches 130°C, reduce the ramp rate to 1-2°C/min.

    • Step 4: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears.

    • Step 5: Continue heating and record the temperature (T₂) at which the last solid particle melts completely.

    • Step 6: The experimental melting point is the range from T₁ to T₂.

G Figure 2: Workflow for Melting Point Determination A Sample Preparation (Crush & Pack 3-5mm) C Set Parameters (Start Temp: 125°C, Ramp: 10°C/min) A->C B Instrument Calibration (Verify with standards) B->C D Insert Sample C->D E Reduce Ramp Rate (1-2°C/min at 130°C) D->E F Observe & Record T1 (First liquid drop) E->F G Observe & Record T2 (All solid melts) F->G H Report Range (T1 - T2) G->H

Caption: A standardized workflow for accurate melting point determination.

Solubility and Storage Recommendations

Solubility Profile: While detailed quantitative solubility data is not broadly published, the molecular structure of this compound—a halogenated aromatic ketone with ether linkages—suggests it will be sparingly soluble in water but should exhibit good solubility in common organic solvents. These include:

  • Dichloromethane (DCM)

  • Chloroform

  • Acetone

  • Ethyl Acetate

  • Tetrahydrofuran (THF)

Note: This qualitative assessment is based on chemical principles. Researchers must experimentally verify solubility in their specific solvent systems.

Storage and Handling: For maintaining chemical integrity and purity, proper storage is essential.

  • Temperature: Store in a refrigerator at 0-8°C.[1]

  • Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container is recommended to prevent potential hydrolysis or reaction with atmospheric moisture.

  • Safety: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as an irritant to the eyes, skin, and respiratory system.[4][8]

Conclusion

This compound is an off-white crystalline solid with a well-defined melting point of approximately 137-140°C. Its physical characteristics are consistent with a high-purity organic intermediate. Understanding these properties is fundamental for its effective use in research and development, ensuring reproducibility and success in the synthesis of novel pharmaceutical, agrochemical, and material science products. The protocols and data presented herein provide a comprehensive foundation for scientists and professionals working with this versatile chemical building block.

References

6-Chloroacetyl-1,4-benzodioxane melting point and solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: 6-Chloroacetyl-1,4-benzodioxane: A Physicochemical Analysis of Melting Point and Solubility Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS No: 93439-37-3) is a versatile chemical intermediate that holds significant value in multiple sectors of chemical and pharmaceutical research.[1][2] Structurally, it features a benzodioxane core fused to a chloroacetyl group, a combination that imparts enhanced reactivity crucial for organic synthesis.[1][2] This reactivity makes it a key building block in the development of novel therapeutic agents, particularly anti-inflammatory and analgesic medications.[1][3] Beyond pharmaceuticals, its applications extend to the agrochemical industry for creating herbicides and fungicides and to material science for developing specialized polymers.[1][3]

Given its foundational role as a starting material, a comprehensive understanding of its core physicochemical properties is paramount for researchers. These properties, specifically the melting point and solubility, govern its handling, reaction conditions, purification, and formulation. This guide provides a detailed analysis of the established melting point of this compound and offers a robust experimental framework for determining its solubility profile, empowering researchers to optimize its use in their synthetic and developmental workflows.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is essential for its effective application. The following section details the key identifiers and the critical thermal property of this compound.

Molecular and Structural Data

This data provides the fundamental identity of the compound.

PropertyValueSource(s)
CAS Number 93439-37-3[1][2][4][5]
Molecular Formula C₁₀H₉ClO₃[1][2][5]
Molecular Weight 212.63 g/mol [1][2][5]
IUPAC Name 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[2]
Appearance Off-white crystalline solid[1]
Purity ≥ 97%[4][6]
Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. For this compound, literature values are consistent, providing a reliable benchmark for sample identification and quality assessment.

Reported Melting Point (°C)Source(s)Notes
137-140 °C[4][7]Cited as a literature (lit.) value.
136-142 °C[1]

Expert Insight: The narrow range of 137-140 °C reported in the literature is indicative of a high degree of purity.[4][7] A broader range, such as 136-142 °C, may suggest the presence of impurities, which typically depress and widen the melting point range.[1] When synthesizing or receiving a new batch of this compound, an experimental determination of the melting point is a rapid and effective first-pass quality control measure.

This protocol outlines a standard procedure for the accurate determination of the melting point, a self-validating system for purity assessment.

  • Sample Preparation: Ensure the this compound sample is completely dry and free of solvent. Grind the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate measurement.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Set a rapid heating ramp (10-15 °C/min) to quickly determine an approximate melting range. This saves time and identifies the temperature range of interest.

  • Accurate Determination: Using a new sample, heat rapidly to approximately 20 °C below the scouted melting point. Then, reduce the heating rate to 1-2 °C/min. This slow ramp rate is essential for allowing the system to reach thermal equilibrium, ensuring a precise reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass has melted (completion). The recorded melting point is this range.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics and information regarding its parent compounds and synthesis provide a strong basis for predicting its behavior.

Theoretical Assessment & Expected Behavior:

  • The parent 1,4-benzodioxane structure is noted to be insoluble in water but soluble in most organic solvents.[8]

  • The presence of the chloroacetyl group and ether linkages introduces some polarity, but the overall molecule remains largely hydrophobic due to the aromatic ring.

  • Synthesis routes for benzodioxane derivatives often employ polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloroethane), suggesting good solubility in these media.[2]

Based on this, this compound is expected to be:

  • Poorly soluble in aqueous and highly polar protic solvents (e.g., water).

  • Moderately to highly soluble in polar aprotic solvents (e.g., acetone, DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform).

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

For drug development and process chemistry, a precise measure of solubility is often required. The isothermal shake-flask method is a gold-standard, equilibrium-based technique to obtain this data. The protocol below provides a self-validating workflow.

  • Solvent Selection: Choose a panel of relevant solvents (e.g., water, ethanol, acetone, dichloromethane, DMSO) based on the intended application.

  • Preparation of Saturated Solution: In a series of vials, add an excess amount of this compound to a known volume of each selected solvent. The key is to ensure a visible amount of undissolved solid remains, confirming that the solution is saturated.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. This step is critical for accuracy; insufficient time will lead to an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours, permitting the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is crucial to prevent inflation of the measured concentration.

  • Quantification: Accurately dilute the filtered aliquot with a suitable mobile phase or solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

To clarify the logical flow of the solubility determination process, the following diagram illustrates the key steps of the Isothermal Shake-Flask method.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solvent_Selection 1. Select Solvents Excess_Solute 2. Add Excess Solute to Solvent Equilibration 3. Agitate at Constant T (24-48 hours) Excess_Solute->Equilibration Establish Equilibrium Settling 4. Allow Solids to Settle Filtration 5. Filter Supernatant (0.22 µm) Settling->Filtration Isolate Saturated Solution Quantification 6. Quantify Concentration (HPLC/UV-Vis) Filtration->Quantification Calculation 7. Calculate Solubility Quantification->Calculation

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Summary and Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its fundamental physicochemical properties. This guide establishes that the compound is an off-white crystalline solid with a well-defined melting point in the range of 136-142 °C , a critical parameter for identity and purity confirmation.[1][4][7] While quantitative solubility data is sparse, its molecular structure suggests poor aqueous solubility but good solubility in common organic solvents.[2][8] To address this, a detailed, best-practice protocol for experimental solubility determination using the isothermal shake-flask method has been provided. By leveraging the data and methodologies presented herein, researchers and drug development professionals can handle, purify, and utilize this compound with greater confidence and precision, facilitating its successful application in their research and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chloroacetyl-1,4-benzodioxane is a versatile bifunctional molecule, serving as a critical intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its value lies in the reactive chloroacetyl group, which allows for a variety of subsequent chemical transformations, making it a key building block for developing new therapeutic agents and crop protection products.[1][2] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its underlying chemical properties.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of safe laboratory practice. This compound is an off-white crystalline solid at room temperature.[1] Key identifying and physical data are summarized below.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
CAS Number 93439-37-3[1][3]
Molecular Formula C₁₀H₉ClO₃[1][4]
Molecular Weight 212.63 g/mol [1][5]
Appearance Off-white crystalline solid[1]
Melting Point 137-140 °C (lit.)
Synonyms 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[1]
Purity ≥97%[1]

Section 2: The Chemistry of Reactivity: Understanding the Hazard

The primary driver of this compound's hazardous properties is the chloroacetyl functional group. This group is a classic example of an acyl chloride, a class of compounds known for their high reactivity.[6][7][8][9]

The carbon atom of the carbonyl group (C=O) is bonded to both a highly electronegative oxygen atom and a chlorine atom.[6][9] Both atoms strongly withdraw electron density, leaving the carbonyl carbon with a significant partial positive charge and making it highly susceptible to attack by nucleophiles.[6][9]

Common laboratory nucleophiles include water, alcohols, and amines.[7][8] The reaction of this compound with ambient moisture (hydrolysis) is a critical consideration for handling. This reaction proceeds via a nucleophilic addition-elimination mechanism, producing the corresponding carboxylic acid and, importantly, hydrogen chloride (HCl) gas.[6][7] It is the generation of this corrosive gas that is responsible for the compound's irritant properties and the "steamy acidic fumes" often associated with acyl chlorides.[7]

G cluster_reactivity Mechanism of Hydrolysis and Hazard Generation Compound This compound (Highly Electrophilic Carbonyl Carbon) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack H2O Water (Nucleophile) (e.g., from ambient air) H2O->Intermediate Products Carboxylic Acid Derivative + Hydrogen Chloride (HCl) (Corrosive Gas) Intermediate->Products Elimination of Cl⁻ Hazard Respiratory & Eye Irritation Products->Hazard

Caption: Reaction with water generates corrosive HCl gas.

Section 3: Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with specific health hazards. This information is critical for performing risk assessments prior to any laboratory work.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation 2H315: Causes skin irritation[10][11]
Serious Eye Damage/Irritation 2H319: Causes serious eye irritation[10][11]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[10][11]

The corresponding GHS pictogram is the exclamation mark (GHS07), indicating that the substance may cause irritation, skin sensitization, or other less severe hazards. The signal word is "Warning".

Section 4: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and standardized procedures is essential for mitigating the risks associated with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound solid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne dust or HCl vapors generated from hydrolysis.[12][13]

  • Emergency Equipment: An operational and easily accessible emergency eyewash station and safety shower must be located in the immediate vicinity of the handling area.[14]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by a thorough risk assessment of the specific procedure being performed. The following workflow provides a decision-making framework.

G Start Start: Handling This compound Assess Assess Procedure: Weighing/Transfer vs. Reaction Start->Assess Weighing Standard Weighing/ Small-Scale Transfer Assess->Weighing Low Splash Risk Reaction Reaction Setup/ Large Quantity Transfer Assess->Reaction Higher Splash/Aerosol Risk PPE_Base Mandatory Base PPE: - Nitrile Gloves (Double-gloved) - Chemical Splash Goggles - Flame-Resistant Lab Coat Weighing->PPE_Base PPE_Enhanced Enhanced PPE: - Base PPE PLUS: - Chemical-Resistant Apron - Face Shield (over goggles) - Consider N95 Dust Mask Reaction->PPE_Enhanced

Caption: PPE selection workflow based on procedural risk.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[15] For procedures with a higher risk of splashing, such as transferring larger quantities or working with solutions, a full-face shield should be worn in addition to goggles.[14][16]

  • Skin Protection: A flame-resistant lab coat should be worn and buttoned. Chemical-resistant gloves are required. Given the compound's reactivity, double-gloving with nitrile gloves is a prudent minimum. For extended operations, consider heavier-duty gloves such as neoprene or butyl rubber.[16] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[13]

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, additional respiratory protection is typically not required. However, for spill cleanup or in the event of a ventilation failure, an N95 dust mask or an air-purifying respirator with cartridges appropriate for organic vapors and acid gases should be available.[17]

Step-by-Step Handling Protocol: Weighing and Transfer
  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the analytical balance inside the fume hood. Tare the balance with the weigh boat.

  • Dispensing: Slowly and carefully open the stock container, minimizing the creation of airborne dust. Use the spatula to transfer the desired amount of the solid to the weigh boat. Avoid scooping in a manner that generates dust clouds.

  • Sealing: Immediately and securely close the stock container to protect the remaining compound from atmospheric moisture.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel or solvent.

  • Decontamination: Decontaminate the spatula and any affected surfaces within the fume hood. The used weigh boat should be disposed of as solid chemical waste.

  • Final Steps: Remove gloves and wash hands thoroughly with soap and water.

Section 5: Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Temperature: Store in a refrigerator at 0-8°C.[1]

  • Atmosphere: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][10][12] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.

  • Incompatibilities: Store away from water, strong oxidizing agents, strong bases, alcohols, and amines, as these can trigger vigorous or violent reactions.[7][8]

Section 6: Emergency Procedures

Spill Response (Small Scale)
  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Do not add water. Carefully sweep up the solid material, avoiding dust generation.[10]

  • Collect: Place the spilled material into a labeled, sealed container for hazardous waste disposal.[10]

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, acetone) followed by soap and water. Dispose of all cleaning materials as hazardous waste.

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[10]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[10]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10][17]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[12]

Section 7: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[10]

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Labeling: Clearly label the waste container with its contents.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, adhering to all local, state, and federal regulations. While not specifically listed, highly reactive or toxic chemical waste often falls under stringent disposal categories, such as P-coded waste regulations, which require specific container management and disposal procedures.[18] Treat this waste with a high degree of caution.

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a proactive and informed approach to safety. By understanding its inherent reactivity as an acyl chloride, researchers can appreciate the causality behind the required handling protocols. Consistent adherence to the use of engineering controls, appropriate PPE, and established standard operating procedures is paramount to mitigating risks and ensuring a safe laboratory environment for the advancement of scientific research.

References

Ensuring the Integrity of a Key Synthetic Intermediate: A Guide to the Storage and Stability of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Chloroacetyl-1,4-benzodioxane is a versatile bicyclic compound featuring a benzodioxane core functionalized with a reactive chloroacetyl group.[1] This structure makes it a valuable intermediate in a multitude of synthetic applications, from the development of novel anti-inflammatory and analgesic pharmaceuticals to the creation of advanced agrochemicals and polymers.[2][3] The efficacy of these synthetic endeavors, however, is fundamentally dependent on the purity and stability of this starting material. The presence of the chloroacetyl moiety, while bestowing desirable reactivity for synthetic transformations, also introduces inherent vulnerabilities to degradation.[1]

This guide provides a comprehensive overview of the critical factors governing the stability of this compound. Moving beyond simple procedural recommendations, we will explore the underlying chemical principles that dictate its degradation pathways. Our objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to implement self-validating storage and handling protocols, thereby ensuring the compound's integrity from procurement to reaction.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for designing appropriate storage and handling strategies. This compound is an off-white crystalline solid at room temperature.[2] Its key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 93439-37-3[2][4][5]
Molecular Formula C₁₀H₉ClO₃[2][6]
Molecular Weight 212.63 g/mol [2][5]
Appearance Off-white to slight yellow crystalline solid[2][4]
Melting Point 136-142 °C[2][5]
Purity (Typical) ≥ 97-98% (by HPLC)[2][5]
IUPAC Name 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[3][6]

Recommended Storage Conditions: A Proactive Approach to Stability

The consensus from supplier technical data sheets points toward stringent, proactive storage conditions to minimize degradation.[2][4] The primary goal is to limit the exposure of the compound to environmental factors that can initiate and accelerate its breakdown.

ParameterRecommended ConditionRationale
Temperature 0-8 °C (Refrigerated)Minimizes the kinetic energy of molecules, drastically reducing the rate of potential degradation reactions such as hydrolysis.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Keep in a dark place (Amber vial/container)Protects against photolytic degradation, which can be initiated by UV or visible light absorption by the aromatic ring and carbonyl group.
Environment Shaded, cool, and dry placeProvides a stable macro-environment that reinforces the primary storage parameters and protects against temperature fluctuations and ambient humidity.[4]
Storage Class 11 - Combustible SolidsDenotes its classification as a solid that can burn, requiring storage away from strong oxidizing agents.[5]

Key Factors Influencing Stability and Degradation Pathways

The molecular structure of this compound contains two primary points of vulnerability: the electrophilic carbon of the chloroacetyl group and the benzodioxane ring system.

Moisture and Hydrolysis: The Primary Degradation Threat

The most significant stability concern is the hydrolysis of the alpha-chloro ketone moiety. The chloroacetyl group is highly susceptible to nucleophilic substitution, and water is a prevalent nucleophile.[1]

Causality: The reaction proceeds via a nucleophilic attack by water on the carbonyl carbon. This is often the rate-limiting step. The presence of acidic or basic catalysts can significantly accelerate this process. The initial product, a hydroxyacetyl derivative, may undergo further reactions, but the loss of the chloro-group represents a critical loss of synthetic utility.

Below is a diagram illustrating the proposed primary hydrolytic degradation pathway.

G cluster_main Proposed Hydrolytic Degradation A This compound (C10H9ClO3) B 6-Hydroxyacetyl-1,4-benzodioxane (Degradant) A->B Nucleophilic Substitution C Hydrochloric Acid (Byproduct) A->C Elimination H2O H₂O (Moisture) H2O->A G cluster_workflow Stability Assessment Workflow cluster_conditions Stress Conditions prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) stress 2. Aliquot and Apply Stress Conditions prep->stress temp Thermal (e.g., 60°C) acid Acid Hydrolysis (0.1 M HCl) base Base Hydrolysis (0.1 M NaOH) light Photolytic (UV/Vis Light) analyze 3. Analyze Samples by HPLC-UV (Time points: 0, 24, 48, 72h) temp->analyze acid->analyze base->analyze light->analyze data 4. Data Analysis (Calculate % Purity, Identify Degradants) analyze->data report 5. Report Findings data->report

References

A Technical Guide to the Biological Activity of 6-Chloroacetyl-1,4-benzodioxane Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive scientific overview of 6-chloroacetyl-1,4-benzodioxane derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will explore their synthesis, delve into their diverse biological activities, elucidate key mechanisms of action, and provide actionable experimental protocols for their evaluation. This guide is structured to serve as a foundational resource for researchers aiming to leverage this versatile chemical scaffold in drug discovery and development.

Section 1: The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzodioxane ring system is a well-established "privileged scaffold" in drug discovery, recognized for its presence in a multitude of synthetic and natural compounds with significant medicinal value.[1][2][3] This heterocyclic motif is a core structural component in molecules targeting a wide array of pharmacological pathways, including the adrenergic, dopaminergic, and catecholaminergic systems.[4] Its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, α-adrenergic blocking, and antidepressant effects.[2]

This guide focuses specifically on derivatives of This compound . The introduction of the chloroacetyl group at the 6-position is a critical chemical modification. This group serves as a highly reactive electrophilic handle, making the parent molecule a versatile intermediate for synthetic chemists.[5][6] The presence of the chlorine atom, a good leaving group, facilitates nucleophilic substitution reactions, allowing for the straightforward introduction of diverse functional groups and the creation of large, structurally varied compound libraries for biological screening.[5][6] This inherent reactivity is the cornerstone of its utility, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets.

Section 2: Synthesis and Derivatization Strategy

The strategic value of this compound lies in its capacity to serve as a foundational building block. Its synthesis and subsequent derivatization are pivotal processes in the development of novel therapeutic agents.

Synthesis of the Core Intermediate

The synthesis of this compound can be achieved through established organic chemistry methodologies. Common routes include:

  • Friedel-Crafts Acylation: Direct acetylation of 6-chlorobenzodioxane using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[5]

  • Multi-step Synthesis: A pathway involving the chlorination of 1,4-benzodioxane, followed by an acetylation step to introduce the chloroacetyl group.[5]

The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

The Chloroacetyl Group as a Reactive Hub

The primary utility of the 6-chloroacetyl moiety is its susceptibility to nucleophilic substitution. The electrophilic carbon adjacent to the chlorine atom readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols), displacing the chloride ion. This reaction forms the basis for creating extensive libraries of derivatives, where the 1,4-benzodioxane core is maintained while the appended functionalities are systematically varied to probe interactions with biological targets.

G cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization Workflow start 1,4-Benzodioxane step1 Chlorination & Acetylation start->step1 core This compound step1->core reaction Nucleophilic Substitution core->reaction Reactive Handle nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH) nucleophile->reaction derivative Novel 1,4-Benzodioxane Derivative reaction->derivative screening Biological Screening (Anticancer, Antimicrobial, etc.) derivative->screening

Caption: General workflow for synthesis and derivatization.

Section 3: A Spectrum of Biological Activities

Derivatives built upon the this compound scaffold have exhibited a wide range of potent biological activities. This diversity underscores the scaffold's versatility in targeting distinct cellular machinery.

Antimicrobial Activity

A significant area of investigation for these compounds is in the development of new antibiotics, particularly in an era of growing antimicrobial resistance.

  • Mechanism: A primary mechanism of action is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[4][5] FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division, making it an attractive target for novel antibiotics.[7]

  • Targets: Beyond FtsZ, derivatives have shown inhibitory activity against other crucial bacterial enzymes, including β-ketoacyl-acyl carrier protein synthase III (FabH) in E. coli and tyrosine-tRNA synthetase.[1][8]

  • Efficacy: Various derivatives, including benzamides and hydrazones, have demonstrated bactericidal activity against both Gram-positive pathogens like Streptococcus pneumoniae and Gram-negative bacteria such as E. coli and P. aeruginosa.[7][8]

Anticancer Activity

The development of novel chemotherapeutics is a major focus, with 1,4-benzodioxane derivatives showing promise against multiple cancer types through various mechanisms.

  • Enzyme Inhibition: These compounds have been developed as inhibitors of key oncogenic enzymes, including Focal Adhesion Kinase (FAK), telomerase, farnesyltransferase (FTase), and mammalian Target of Rapamycin (mTOR).[1][4][9]

  • Cell Cycle Arrest & Apoptosis: Certain hybrid derivatives, such as those combined with imidazolium salts, induce G0/G1 cell cycle arrest and apoptosis in human tumor cell lines.[10] Hydrazone derivatives have been shown to cause S-phase arrest in melanoma cells.[9]

  • Potency: Specific derivatives have demonstrated potent growth inhibition against a wide panel of cancer cell lines, with some exhibiting greater efficacy than established chemotherapeutic agents like cisplatin in certain contexts.[9][10]

Anti-inflammatory and Anti-neuroinflammatory Activity

The scaffold has been successfully utilized to design potent anti-inflammatory agents.

  • COX Inhibition: Benzodioxane-based carboxylic acids have been designed as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), with some showing superior in vivo anti-inflammatory activity compared to ibuprofen.[1][11]

  • Suppression of Inflammatory Mediators: Chalcone derivatives have demonstrated anti-neuroinflammatory properties by effectively inhibiting the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in microglia, which are key mediators in neurodegenerative disease pathology.[12]

Summary of Biological Data

The following table summarizes the activity of representative 1,4-benzodioxane derivatives across different therapeutic areas.

Derivative ClassTarget/Cell LineActivity TypePotency (IC₅₀ / MIC / GI₅₀)Reference
Hydrazone (Compound 7e)Melanoma (MDA-MB-435)Anticancer (Growth Inhibition)0.20 µM[9]
Hydrazone (Compound 7e)mTOR KinaseAnticancer (Enzyme Inhibition)5.47 µM[9]
Imidazolium Hybrid (Cpd 25)Leukemia (K562)Anticancer (Cytotoxicity)1.06 µM[10]
Oxadiazolyl (Compound 35)TelomeraseAnticancer (Enzyme Inhibition)1.27 µM[1]
Schiff Base (Compound 4m)E. coliAntibacterial0.17 µg/mL[8]
Schiff Base (Compound 4g)P. aeruginosaAntibacterial0.78 µg/mL[8]
BenzamideS. pneumoniaeAntibacterial25 - 80 µg/mL[7]
Thienyl Chalcone (Cpd 12)Monoamine Oxidase B (MAO-B)Enzyme Inhibition0.11 µM[12]

Section 4: Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR Pathway

To illustrate a key mechanism of action, we focus on the anticancer activity mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 1,4-benzodioxane-hydrazone derivatives have been identified as potent mTOR inhibitors.[9]

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Growth Cell Growth & Proliferation S6K1->Growth 4EBP1->Growth Inhibits (when active) Inhibitor Benzodioxane Derivative Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by a derivative.

Section 5: Key Experimental Protocols

To facilitate research in this area, we provide standardized, step-by-step protocols for assessing the biological activity of novel this compound derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-435 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of 2x final concentrations (e.g., 200 µM to 0.02 µM) by serial dilution in culture medium.

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.5% DMSO in medium) and wells with medium only (blank).

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀/IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.

  • Bacterial Inoculum Preparation: Culture bacteria (e.g., S. pneumoniae) to the mid-logarithmic phase. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, bringing the final bacterial concentration to ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • Data Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Section 6: Conclusion and Future Directions

The this compound scaffold is a powerful and versatile starting point for the development of new therapeutic agents. Its inherent reactivity allows for the creation of diverse chemical libraries, which have already yielded compounds with potent and specific activities against microbial, cancerous, and inflammatory targets. The structure-activity relationships established highlight the critical role of the substituents introduced via the chloroacetyl handle in modulating bioactivity.[2]

Future research should focus on:

  • Lead Optimization: Systematically modifying the most promising hits to improve potency, selectivity, and pharmacokinetic properties (ADMET).

  • Mechanism of Action Studies: Deeper investigation into the specific molecular interactions between the active derivatives and their biological targets to validate mechanisms and guide rational drug design.

  • In Vivo Efficacy: Advancing the most promising compounds into preclinical animal models to evaluate their safety and efficacy in a physiological context.[9]

The continued exploration of this chemical space holds significant potential for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

The Emergence of 6-Chloroacetyl-1,4-benzodioxane as a Cornerstone Scaffold for Novel FtsZ-Targeting Antibacterials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the escalating battle against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a compelling and relatively untapped target for novel antibiotic development.[1] Its essential role in bacterial cytokinesis, coupled with its high conservation across numerous pathogenic species and absence in eukaryotes, presents a promising therapeutic window.[2] Within the landscape of FtsZ inhibitors, a particular area of interest has coalesced around derivatives of 1,4-benzodioxane. This guide provides a comprehensive technical overview of 6-chloroacetyl-1,4-benzodioxane, not as a direct potent inhibitor itself, but as a pivotal precursor and foundational scaffold for a highly promising class of FtsZ-targeting agents: the benzodioxane-benzamides.

FtsZ: A Strategic Target for Circumventing Antibiotic Resistance

The formation of the Z-ring, a dynamic polymer of FtsZ filaments at the mid-cell, is the initiating and indispensable event in bacterial cell division. Disruption of this process leads to the inhibition of cytokinesis, resulting in filamentation and eventual cell death.[3] Small molecules that interfere with FtsZ polymerization or its associated GTPase activity are therefore of significant interest as potential antibacterial agents.[3][4] Unlike many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, FtsZ inhibitors represent a novel mechanism of action with the potential to be effective against multidrug-resistant strains.

This compound: A Versatile Synthetic Intermediate

This compound is a key building block in the synthesis of more complex and potent FtsZ inhibitors. Its chemical structure, featuring a reactive chloroacetyl group attached to the benzodioxane core, allows for straightforward derivatization and the introduction of various functional groups. This versatility is crucial for exploring the structure-activity relationships (SAR) of novel antibacterial compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves the chlorination and subsequent acetylation of 1,4-benzodioxane. Alternatively, direct acetylation of 6-chlorobenzodioxane can be employed. The choice of synthetic pathway often depends on the availability of starting materials and desired scale of production.

From Scaffold to Potent Inhibitor: The Rise of Benzodioxane-Benzamides

The true potential of this compound is realized in its role as a precursor to the benzodioxane-benzamide class of FtsZ inhibitors. These compounds have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[5][6]

General Synthesis of Benzodioxane-Benzamides from this compound

The chloroacetyl group of this compound serves as a reactive handle for linking to a substituted benzamide moiety, a key pharmacophore for FtsZ inhibition. The general synthetic scheme involves the reaction of this compound with a suitably substituted aminobenzamide. This modular approach allows for the systematic modification of both the benzodioxane and benzamide portions of the molecule to optimize potency and pharmacokinetic properties.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 6_chloroacetyl This compound reaction_step Nucleophilic Substitution 6_chloroacetyl->reaction_step aminobenzamide Substituted Aminobenzamide aminobenzamide->reaction_step benzodioxane_benzamide Benzodioxane-Benzamide FtsZ Inhibitor reaction_step->benzodioxane_benzamide

Caption: General synthetic route to benzodioxane-benzamide FtsZ inhibitors.

Mechanism of Action: Targeting FtsZ Polymerization

The benzodioxane-benzamide derivatives exert their antibacterial effect by directly targeting FtsZ. While the exact binding site can vary between different chemical classes of FtsZ inhibitors, many benzamide derivatives are known to bind to a site near the GTP-binding pocket, thereby modulating its polymerization dynamics.[2] This can lead to either the inhibition of polymer formation or the over-stabilization of FtsZ filaments, both of which disrupt the normal function of the Z-ring and halt cell division.

FtsZ_Inhibition_Mechanism cluster_normal Normal Cell Division cluster_inhibited Inhibited Cell Division FtsZ_monomers FtsZ Monomers GTP GTP FtsZ_monomers->GTP binding Z_ring Dynamic Z-ring Formation GTP->Z_ring polymerization Cell_division Cell Division Z_ring->Cell_division Inhibitor Benzodioxane-Benzamide Inhibitor Disrupted_polymerization Disrupted FtsZ Polymerization (Inhibition or Over-stabilization) Inhibitor->Disrupted_polymerization FtsZ_monomers_inhibited FtsZ Monomers FtsZ_monomers_inhibited->Inhibitor binding No_division Cell Division Arrest Disrupted_polymerization->No_division

Caption: Mechanism of FtsZ inhibition by benzodioxane-benzamides.

Biological Activity of Benzodioxane-Benzamide Derivatives

A range of benzodioxane-benzamide derivatives have been synthesized and evaluated for their antibacterial activity. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected compounds against various bacterial strains.

CompoundS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)B. subtilis MIC (µg/mL)S. pneumoniae MIC (µg/mL)Reference
FZ950.250.25<0.125-80[5]
FZ1000.10.1<0.125-80[5]
FZ116---25-80
FZ118---25-80

Note: The MIC values for S. pneumoniae are presented as a range as reported in the cited literature.

Experimental Protocols: Evaluation of FtsZ Inhibitory Activity

A critical step in the development of FtsZ inhibitors is the in vitro characterization of their effects on FtsZ polymerization. A commonly used method is the light scattering assay.

FtsZ Polymerization Light Scattering Assay

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time. The presence of an inhibitor can alter the polymerization kinetics, which is observed as a change in the light scattering signal.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM PIPES pH 7.4, 50 mM KCl, 5 mM MgCl₂)

  • GTP solution (1 mM)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrofluorometer or a dedicated light scattering instrument

Procedure:

  • Prepare a reaction mixture containing FtsZ in polymerization buffer in a cuvette.

  • Add the test compound at various concentrations (a solvent control should also be included).

  • Incubate the mixture for a defined period at a specific temperature (e.g., 20 minutes at 25°C).

  • Initiate polymerization by adding GTP to the reaction mixture.

  • Immediately begin monitoring the change in light scattering at a 90° angle (excitation and emission wavelengths typically set to 400 nm) over time.[1]

  • Analyze the data to determine the effect of the compound on the rate and extent of FtsZ polymerization.

Light_Scattering_Assay_Workflow Prepare_FtsZ 1. Prepare FtsZ in Polymerization Buffer Add_Compound 2. Add Test Compound (or DMSO control) Prepare_FtsZ->Add_Compound Incubate 3. Incubate Add_Compound->Incubate Add_GTP 4. Initiate with GTP Incubate->Add_GTP Measure_Scattering 5. Monitor Light Scattering (90° angle) Add_GTP->Measure_Scattering Analyze_Data 6. Analyze Polymerization Kinetics Measure_Scattering->Analyze_Data

Caption: Workflow for the FtsZ polymerization light scattering assay.

Future Directions and Conclusion

While this compound itself is not a potent FtsZ inhibitor, its importance as a foundational scaffold for the highly active benzodioxane-benzamide class is undeniable. The modularity of the synthetic routes originating from this intermediate allows for extensive medicinal chemistry efforts to further optimize the antibacterial spectrum, potency, and pharmacokinetic profiles of these FtsZ inhibitors. Future research will likely focus on:

  • Broadening the Spectrum: While potent against many Gram-positive bacteria, activity against Gram-negative pathogens is a key area for improvement.

  • Overcoming Efflux: In Gram-negative bacteria, efflux pumps can reduce the intracellular concentration of inhibitors. Designing compounds that evade these pumps is a critical challenge.

  • In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to in vivo animal models and eventually clinical trials will be the ultimate validation of this class of compounds.

References

The Versatile Benzodioxane Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane moiety, a bicyclic system fusing a benzene ring with a 1,4-dioxane ring, stands as a privileged scaffold in medicinal chemistry. Its unique conformational properties and synthetic tractability have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of benzodioxane derivatives, offering field-proven insights into their application as anticancer agents, α1-adrenergic receptor antagonists, and 5-HT1A receptor modulators. By dissecting the causal relationships behind experimental choices and providing detailed methodologies, this document serves as a self-validating system for researchers navigating the intricate landscape of benzodioxane-based drug discovery.

Part 1: The Benzodioxane Core - A Foundation for Diverse Biological Activity

The 1,4-benzodioxane scaffold is not merely a passive linker but an active pharmacophoric element that imparts favorable physicochemical properties to drug candidates.[1] Its rigid structure, a consequence of the fused ring system, reduces the conformational flexibility of molecules, often leading to higher receptor affinity and selectivity. The two oxygen atoms within the dioxane ring can act as hydrogen bond acceptors, contributing to ligand-receptor interactions. Furthermore, the aromatic ring provides a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize biological activity. The inherent chirality of many 2-substituted 1,4-benzodioxane derivatives introduces another layer of complexity and opportunity, as stereoisomers frequently exhibit significant differences in potency and efficacy.

Part 2: Benzodioxane Derivatives as Anticancer Agents

The quest for novel and effective anticancer therapeutics has led to the exploration of the benzodioxane scaffold as a promising starting point.[1] Derivatives of this class have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes and the induction of apoptosis.

Structure-Activity Relationship (SAR) of Anticancer Benzodioxanes

The anticancer activity of benzodioxane derivatives is intricately linked to the nature and position of substituents on both the aromatic and dioxane rings.

  • Substitution on the Aromatic Ring: The introduction of various functional groups on the benzodioxane's aromatic ring can significantly modulate anticancer potency. For instance, the incorporation of a 1,3,4-oxadiazole moiety has been shown to yield compounds with significant inhibitory activity against telomerase, an enzyme crucial for the survival of cancer cells.[1]

  • Substitution on the Dioxane Ring: Modifications at the 2-position of the dioxane ring are particularly critical. The attachment of a hydrazone moiety has been identified as a key feature for potent anticancer activity, with some derivatives showing broad-spectrum growth inhibition across numerous cancer cell lines.[2] The stereochemistry at this position is also a determining factor, with different enantiomers often displaying varied cytotoxic profiles.[3]

Table 1: SAR Summary of Benzodioxane-Hydrazone Derivatives as Anticancer Agents

Position of SubstitutionSubstituentEffect on Anticancer ActivityReference
R1 (Aromatic Ring)Electron-withdrawing groups (e.g., -Cl, -F)Generally enhances potency[2]
R1 (Aromatic Ring)Electron-donating groups (e.g., -OCH3)Variable effects, often less potent[2]
R2 (Hydrazone Moiety)Aromatic rings (e.g., phenyl, substituted phenyl)Essential for activity; substitution pattern on this ring further modulates potency[2]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds.[4][5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, NCI-H460, SF-268) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the benzodioxane derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[5]

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: Experimental Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24 hours cell_seeding->incubation1 compound_treatment Add Benzodioxane Derivatives incubation1->compound_treatment incubation2 Incubate 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 4 hours mtt_addition->incubation3 solubilization Add Solubilizing Agent (DMSO) incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Part 3: Benzodioxane Derivatives as α1-Adrenergic Receptor Antagonists

Benzodioxane derivatives have a long-standing history as potent and selective α1-adrenergic receptor antagonists, with several compounds having been developed for the treatment of hypertension and benign prostatic hyperplasia.[7]

Structure-Activity Relationship (SAR) of α1-Adrenergic Antagonists

The affinity and selectivity of benzodioxane-based compounds for the different α1-adrenergic receptor subtypes (α1A, α1B, and α1D) are highly dependent on their substitution patterns.

  • 2-Substituent: The nature of the substituent at the 2-position of the dioxane ring is a critical determinant of α1-antagonistic activity. A key pharmacophoric feature is a basic amino group, often as part of a larger side chain, which is thought to interact with an acidic residue in the receptor binding pocket.

  • Aromatic Ring Substitution: Substitution on the aromatic portion of the benzodioxane nucleus can influence both potency and subtype selectivity. For example, the replacement of the benzodioxane ring with a 4-phenylchroman scaffold can lead to a reversed selectivity profile, favoring the α1D subtype.[8]

  • Conformational Constraints: The planarity of the benzodioxane ring system is thought to be important for optimal binding. However, studies have shown that replacing it with a more flexible 1,4-dioxane ring can still yield potent α1D-selective antagonists.[9][10]

Table 2: SAR Summary of Benzodioxane Derivatives as α1-Adrenergic Antagonists

Position of SubstitutionSubstituent/FeatureEffect on α1-Adrenergic ActivityReference
2-position (Dioxane Ring)Basic amino group in a side chainEssential for high affinity[11]
Aromatic RingReplacement with 4-phenylchromanCan reverse selectivity towards α1D[8]
Core ScaffoldReplacement with 1,4-dioxaneCan maintain or enhance α1D selectivity[9][10]
Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12][13]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a source expressing the α1-adrenergic receptor subtype of interest (e.g., CHO or HeLa cells).[8][9]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled benzodioxane derivative.[14][15]

  • Filtration: After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[14]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the benzodioxane derivative that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the equilibrium dissociation constant (Ki) to determine the compound's affinity for the receptor.

Diagram 2: Key SAR Features for α1-Adrenergic Antagonism

SAR_alpha1 benzodioxane Benzodioxane Scaffold substituent_2 2-Position Substituent (Basic Amine) benzodioxane->substituent_2 Crucial for Affinity aromatic_sub Aromatic Ring Substitution/Modification benzodioxane->aromatic_sub Modulates Selectivity activity α1-Adrenergic Antagonism (Potency & Selectivity) substituent_2->activity aromatic_sub->activity

Caption: Key structural elements influencing α1-adrenergic antagonism.

Part 4: Benzodioxane Derivatives as 5-HT1A Receptor Modulators

The 5-HT1A receptor, a subtype of the serotonin receptor, is a well-established target for the treatment of anxiety and depression. Benzodioxane derivatives have been extensively investigated as both agonists and antagonists of this receptor.[7]

Structure-Activity Relationship (SAR) of 5-HT1A Receptor Modulators

The interaction of benzodioxane derivatives with the 5-HT1A receptor is highly sensitive to subtle structural modifications.

  • Nature of the 2-Substituent: Similar to α1-antagonists, a basic nitrogen atom in the side chain at the 2-position is generally required for high affinity. The length and nature of the linker between the benzodioxane core and the basic nitrogen can influence whether the compound acts as an agonist or an antagonist.

  • Stereochemistry: The stereochemistry at the 2-position of the dioxane ring plays a crucial role in determining both affinity and functional activity at the 5-HT1A receptor. For instance, the (S)-enantiomer of some 1,4-dioxane derivatives has been shown to be a potent and selective 5-HT1A receptor agonist.[3]

  • Aromatic Ring Modifications: Alterations to the aromatic portion of the molecule can impact selectivity over other serotonin receptor subtypes and adrenergic receptors.

Table 3: SAR Summary of Benzodioxane Derivatives as 5-HT1A Receptor Modulators

Position of Substitution/FeatureSubstituent/PropertyEffect on 5-HT1A Receptor ActivityReference
2-position (Dioxane Ring)Basic amino group in a side chainEssential for high affinity[3]
2-position (Dioxane Ring)(S)-enantiomerOften confers higher agonist activity[3]
Side Chain Linker LengthVariableCan switch between agonist and antagonist activity[1]
Experimental Protocol: Functional Assay for 5-HT1A Receptor Activity ([35S]GTPγS Binding Assay)

The [35S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors, such as the 5-HT1A receptor, by agonists.[16]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a source expressing the 5-HT1A receptor (e.g., HEK293 cells or rat hippocampus).[16][17]

  • Pre-incubation: Pre-incubate the membranes in an assay buffer containing GDP to ensure that the G-proteins are in their inactive state.

  • Incubation: Initiate the reaction by adding the benzodioxane derivative (agonist) and [35S]GTPγS to the membrane preparation. Incubate for a defined period.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate the G-protein-bound [35S]GTPγS from the unbound nucleotide.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the benzodioxane derivative that stimulates 50% of the maximal [35S]GTPγS binding (EC50) and the maximal stimulation (Emax) to characterize the compound's potency and efficacy as a 5-HT1A receptor agonist. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.

Diagram 3: 5-HT1A Receptor Activation and Signaling

HT1A_Signaling agonist Benzodioxane Agonist receptor 5-HT1A Receptor agonist->receptor Binds to g_protein G-protein (Gi/o) receptor->g_protein Activates effector Effector (Adenylyl Cyclase) g_protein->effector Inhibits response Cellular Response (e.g., ↓cAMP) effector->response

Caption: Simplified signaling pathway of a 5-HT1A receptor agonist.

Conclusion

The 1,4-benzodioxane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships for different biological targets is paramount for the rational design of potent and selective drug candidates. This guide has provided a detailed overview of the SAR for benzodioxane derivatives as anticancer agents, α1-adrenergic antagonists, and 5-HT1A receptor modulators, supplemented with practical experimental protocols. By leveraging these insights, researchers can more effectively navigate the complexities of medicinal chemistry and contribute to the development of the next generation of benzodioxane-based therapeutics.

References

The Strategic Utility of 6-Chloroacetyl-1,4-benzodioxane: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery and development of novel therapeutics. 6-Chloroacetyl-1,4-benzodioxane has emerged as a particularly valuable intermediate, distinguished by a unique combination of structural rigidity and synthetic accessibility. Its core, the 1,4-benzodioxane moiety, is a recognized pharmacophore present in numerous biologically active compounds.[1][2][3] The true synthetic power of this molecule, however, lies in the chloroacetyl group at the 6-position. This electrophilic center serves as a highly reactive handle for a wide range of nucleophilic substitution reactions, enabling the facile construction of diverse chemical libraries.[4][5] This guide provides a comprehensive overview of the foundational chemistry of this compound and explores its proven applications in the synthesis of potential therapeutics across multiple domains, including cardiovascular disease, oncology, infectious diseases, and neurology. By detailing its synthesis, reactivity, and derivatization into potent bioactive molecules, this document aims to serve as a technical resource for researchers leveraging this scaffold in their drug discovery programs.

Part 1: Foundational Chemistry and Synthetic Versatility

The utility of this compound as a molecular building block is rooted in its distinct physicochemical properties and the predictable reactivity of its functional groups.

Physicochemical Properties

The compound is an off-white crystalline solid, and its key properties are summarized below, providing essential data for reaction planning and characterization.[5][6]

PropertyValueReferences
Molecular Formula C₁₀H₉ClO₃[4][5]
Molecular Weight 212.63 g/mol [4][5]
CAS Number 93439-37-3[5][7]
Melting Point 136-142 °C[5][6]
Appearance Off-white crystalline solid[5]
Purity ≥ 97-98% (Commercially available)[5]
Synonym 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[5]
The Reactive Core: The Chloroacetyl Group

The primary driver of this scaffold's versatility is the chloroacetyl group. The chlorine atom, being a good leaving group, makes the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a vast array of functional groups and molecular fragments, including amines, thiols, and alcohols. This reactivity is the cornerstone of its application in combinatorial chemistry and library synthesis, enabling the exploration of extensive structure-activity relationships (SAR).[4][5]

Synthesis of the Scaffold

Several synthetic routes to this compound have been reported. A common and effective method is the Friedel-Crafts acylation of 1,4-benzodioxane. In this reaction, 1,4-benzodioxane is treated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product. The position of acylation is directed to the 6-position of the benzodioxane ring.[8] Alternative methods may involve the chlorination of 6-acetyl-1,4-benzodioxane.[4]

Workflow: General Synthetic Approach

The following diagram illustrates the fundamental synthetic transformation that underscores the utility of this compound in drug discovery.

G cluster_start Starting Materials cluster_product Therapeutic Candidates A 1,4-Benzodioxane C This compound (Core Scaffold) A->C Friedel-Crafts Acylation B Chloroacetyl Chloride B->C E Bioactive Derivatives C->E Nucleophilic Substitution D Nucleophile (R-NH₂, R-SH, etc.) D->E

Caption: Synthetic pathway from starting materials to bioactive derivatives.

Part 2: Therapeutic Applications Derived from the 1,4-Benzodioxane Core

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, and the addition of the chloroacetyl handle at the 6-position provides a direct route to a multitude of therapeutic candidates.

Cardiovascular Agents: Targeting Adrenergic Receptors

The 1,4-benzodioxane structure is integral to several adrenergic receptor antagonists. For instance, Doxazosin, an α1-adrenergic antagonist used to treat hypertension, features this core structure.[3][9] The general structure of many beta-blockers also lends itself to synthesis from this scaffold, typically involving the reaction of a phenoxide with an epoxide, followed by the addition of an amine side chain.[10][11] this compound provides a direct precursor to the phenoxy propanolamine structure central to many beta-blockers.

G cluster_pathway Adrenergic Signaling Pathway NE Norepinephrine Receptor β-Adrenergic Receptor NE->Receptor:f0 AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Effect Increased Heart Rate & Contractility PKA->Effect Phosphorylates Targets Blocker Benzodioxane-Derived Beta-Blocker Blocker->Receptor:f0 Antagonizes

Caption: Simplified β-adrenergic signaling and the point of antagonist intervention.

Oncology: Developing Novel Enzyme Inhibitors

The benzodioxane scaffold has been successfully employed in the design of anticancer agents that target key enzymes involved in cell proliferation and survival.[12] Derivatives have been reported as inhibitors of Heat Shock Protein 90 (Hsp90) and Focal Adhesion Kinase (FAK), both of which are critical targets in cancer therapy.[1][12] More recently, 1,4-benzodioxane-hydrazone derivatives have shown potent growth-inhibitory effects against melanoma cell lines.[13]

Derivative ClassTarget Enzyme/PathwayRepresentative ActivityReferences
Arylpyrazolyl BenzodioxanesHsp90 ATPaseGI₅₀ = 4.1 µM (HCT116 cells)[12]
1,3,4-Thiadiazole BenzodioxanesFocal Adhesion Kinase (FAK)Potent FAK Inhibition[1][12]
Benzodioxane BisamidesHSF1 PathwayGrowth inhibition in ovarian carcinoma models[3][9]
Benzodioxane-HydrazonesmTOR (predicted)GI₅₀ = 0.20 µM (MDA-MB-435 melanoma)[13]
Antimicrobial Drug Development: New Mechanisms for Resistant Pathogens

With the rise of antimicrobial resistance, novel therapeutic strategies are urgently needed. This compound itself has demonstrated antimicrobial properties.[4] More importantly, it serves as a starting point for derivatives that target non-traditional bacterial pathways. Research has highlighted its use in developing inhibitors of FtsZ, a protein essential for bacterial cell division, and FabH, an enzyme involved in fatty acid synthesis.[4][12] This makes the scaffold a promising platform for creating new classes of antibiotics.

Derivative ClassBacterial TargetOrganismsRepresentative ActivityReferences
Thiazolidinedione PiperazinesFabHE. coli, S. aureus, B. subtilisMIC = 1.5 - 7 µM[12]
Cinnamaldehyde HydrazonesFabHE. coli, P. aeruginosa, S. aureusMIC = 1.5 - 6 µg/mL[12]
N/AFtsZN/AFtsZ Inhibition[4]
CrtN InhibitorsDiapophytoene desaturaseS. aureus (including MRSA)IC₅₀ = 2.2 nM[12]
Central Nervous System (CNS) Therapeutics

The structural features of 1,4-benzodioxane derivatives make them suitable candidates for CNS-acting drugs. They have been explored as selective monoamine oxidase B (MAO-B) inhibitors, which are used in the treatment of Parkinson's disease to preserve dopamine levels in the brain.[12] Furthermore, the scaffold is found in ligands for α1-adrenoceptors, as well as serotoninergic and nicotinic receptors, indicating its broad potential in treating a range of neurological and psychiatric disorders.[1][14]

G DA_pre Dopamine (DA) (Presynaptic Neuron) DA_post DA Receptors (Postsynaptic Neuron) DA_pre->DA_post Synaptic Release MAOB MAO-B Enzyme DA_pre->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor Benzodioxane-Derived MAO-B Inhibitor Inhibitor->MAOB Inhibits

References

Methodological & Application

synthesis of 6-Chloroacetyl-1,4-benzodioxane from 1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 6-Chloroacetyl-1,4-benzodioxane from 1,4-benzodioxane

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of this compound. This key synthetic intermediate is valuable in the production of pharmaceuticals, agrochemicals, and novel materials.[1] The primary focus of this guide is the Friedel-Crafts acylation of 1,4-benzodioxane, a classic yet powerful method for C-C bond formation on an aromatic ring.

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2][3][4] The addition of the chloroacetyl group at the 6-position introduces a reactive handle, enabling a wide range of subsequent chemical modifications and making the title compound a versatile building block for complex molecule synthesis.[1][5]

Part 1: The Underlying Chemistry: Friedel-Crafts Acylation

The is achieved through an electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation.[6][7] In this reaction, the aromatic ring of 1,4-benzodioxane attacks a highly reactive electrophile, the acylium ion, which is generated in situ from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with chloroacetyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[6][8]

  • Electrophilic Attack: The electron-rich π system of the 1,4-benzodioxane ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The ether-like oxygens of the dioxane ring are activating, ortho-para directing groups, leading to substitution primarily at the 6-position (para to the ether linkage).

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group.[6] This restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst. However, the ketone product formed is a moderate Lewis base and can form a complex with the AlCl₃.[10] This requires the use of stoichiometric amounts of the catalyst, which is liberated during the aqueous workup.

The electron-withdrawing nature of the newly introduced acetyl group deactivates the aromatic ring, preventing further acylation reactions.[7][10] This is a key advantage of Friedel-Crafts acylation over alkylation, which is often prone to polysubstitution.[8]

Visualizing the Mechanism

Friedel-Crafts Acylation Mechanism Mechanism of this compound Synthesis cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Chloroacetyl_Chloride Cl-C(=O)-CH₂Cl Acylium_Ion [Cl-CH₂-C≡O⁺ ↔ Cl-CH₂-C⁺=O] (Acylium Ion) Chloroacetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3_cat AlCl₃ (Lewis Acid) AlCl3_cat->Acylium_Ion AlCl4_ion AlCl₄⁻ Benzodioxane 1,4-Benzodioxane Arenium_Ion Arenium Ion (Sigma Complex) Benzodioxane->Arenium_Ion + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex + AlCl₄⁻ - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Workup (e.g., H₂O/HCl)

Caption: The Friedel-Crafts acylation mechanism for synthesizing this compound.

Part 2: Experimental Protocol

This section details a standard laboratory procedure for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
1,4-Benzodioxane493-09-4C₈H₈O₂136.15Starting material.
Chloroacetyl chloride79-04-9C₂H₂Cl₂O112.94Acylating agent. Lachrymatory and corrosive. Handle with extreme care.
Aluminum chloride (anhydrous)7446-70-0AlCl₃133.34Lewis acid catalyst. Reacts violently with water.
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Reaction solvent.
Hydrochloric acid (conc.)7647-01-0HCl36.46Used in aqueous workup to quench the reaction and dissolve Al salts.
Deionized Water7732-18-5H₂O18.02For workup.
Sodium sulfate (anhydrous)7757-82-6Na₂SO₄142.04Drying agent.
Ethanol or Isopropanol64-17-5C₂H₆O46.07For recrystallization.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Equip the condenser with a drying tube.

  • Reagent Charging: In the flask, dissolve 1,4-benzodioxane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution in an ice-water bath to 0-5 °C. While stirring, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 eq). The addition is exothermic. Ensure the temperature remains below 10 °C.

  • Acylating Agent Addition: In the dropping funnel, place a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process that will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, an off-white or yellowish solid, can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as an off-white crystalline solid.[1]

Experimental Workflow Diagram

Experimental Workflow Synthesis Workflow cluster_setup Reaction cluster_workup Workup & Purification A 1. Dissolve 1,4-Benzodioxane in anhydrous DCM B 2. Cool to 0-5 °C A->B C 3. Add AlCl₃ portion-wise B->C D 4. Add Chloroacetyl Chloride solution dropwise C->D E 5. Stir at RT until completion D->E F 6. Quench on Ice/HCl E->F G 7. Extract with DCM F->G H 8. Wash organic layer G->H I 9. Dry with Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K 11. Recrystallize J->K L Pure Product K->L

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Part 3: Safety, Data, and Applications

Safety and Handling
  • Chloroacetyl chloride: Highly corrosive, toxic, and a potent lachrymator. Reacts with moisture. Must be handled in a fume hood with appropriate gloves (e.g., nitrile over neoprene), safety goggles, and a lab coat.[11]

  • Aluminum chloride (anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. Avoid inhalation of dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

  • General Precautions: The reaction quenching is highly exothermic and releases HCl gas; ensure it is done slowly in a fume hood with adequate cooling.[11]

The final product, this compound, is an irritant to the skin, eyes, and respiratory system.[12] Wear appropriate PPE when handling the solid.

Product Characterization Data
PropertyValue
IUPAC Name2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[13]
Molecular FormulaC₁₀H₉ClO₃[5]
Molecular Weight212.63 g/mol [5]
AppearanceOff-white crystalline solid[1]
Melting Point136-142 °C[1]
Applications

This compound is not typically an end-product but rather a crucial intermediate. The reactive chloroacetyl group allows for nucleophilic substitution, making it a versatile precursor for:

  • Pharmaceuticals: It is a building block for various therapeutic agents, including anti-inflammatory and analgesic medications.[1][13] The 1,4-benzodioxane core is found in drugs like Doxazosin, an α₁-adrenergic blocker.[3]

  • Agrochemicals: Used in the synthesis of herbicides and fungicides to improve crop protection.[1][13]

  • Materials Science: Explored for creating polymers and materials with unique thermal or physical properties.[1][13]

References

Friedel-Crafts acylation of 1,4-benzodioxane with chloroacetyl chloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Friedel-Crafts Acylation of 1,4-Benzodioxane with Chloroacetyl Chloride

Application Note & Protocol

Abstract

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of aryl ketones that serve as pivotal intermediates in medicinal chemistry and materials science.[1][2][3] This guide provides a detailed, scientifically-grounded protocol for the acylation of 1,4-benzodioxane with chloroacetyl chloride to produce 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. This key intermediate is integral to the synthesis of several pharmaceuticals, most notably the antihypertensive agent Doxazosin.[4][5][6] We will delve into the mechanistic underpinnings, provide a robust step-by-step experimental procedure, address critical safety considerations, and offer troubleshooting insights to ensure a successful and reproducible synthesis.

Scientific Principles & Mechanistic Insight

The successful execution of this synthesis hinges on a firm understanding of the underlying chemical principles. The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[2][3][7]

Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, chloroacetyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the carbonyl oxygen and subsequently abstracts the chloride, generating a highly reactive and resonance-stabilized electrophile known as the acylium ion.[3] This step is critical as chloroacetyl chloride itself is not electrophilic enough to react with the aromatic ring.

Electrophilic Aromatic Substitution

The 1,4-benzodioxane ring is an electron-rich aromatic system due to the electron-donating effect of the two ether oxygen atoms. This enhanced nucleophilicity allows it to attack the acylium ion. The substitution occurs preferentially at the 6-position (para to one of the ether oxygens), which is sterically accessible and electronically activated. The attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Restoration of Aromaticity

Aromaticity is restored when a weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the newly added acyl group. This step regenerates the Lewis acid catalyst (in theory) and yields the final ketone product.[8] However, the product, an aryl ketone, readily forms a stable complex with AlCl₃, rendering the catalyst inactive.[9][10] This is a crucial point of causality: it necessitates the use of at least stoichiometric amounts of the Lewis acid catalyst for the reaction to proceed to completion. [9]

Diagram 1: Reaction Mechanism

G cluster_reactants Step 1: Acylium Ion Formation cluster_intermediate Step 2 & 3: Attack & Deprotonation AcylChloride Cl-C(=O)-CH₂Cl AcyliumIon [O=C⁺-CH₂Cl ↔ ⁺O≡C-CH₂Cl] + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ SigmaComplex Sigma Complex (Carbocation Intermediate) AcyliumIon->SigmaComplex Electrophilic Attack by Benzodioxane Benzodioxane 1,4-Benzodioxane ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (via AlCl₄⁻) FinalProduct 2-Chloro-1-(2,3-dihydro- 1,4-benzodioxin-6-yl)ethanone ProductComplex->FinalProduct Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation on 1,4-Benzodioxane.

Safety & Hazard Management

Scientific integrity demands a rigorous approach to safety. The reagents used in this protocol are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

ReagentKey HazardsHandling Precautions
Chloroacetyl Chloride Corrosive, lachrymator, toxic, reacts violently with water.[11][12][13]Wear safety goggles, face shield, and acid-resistant gloves. Handle exclusively in a fume hood. Keep away from moisture.[14][15]
Aluminum Chloride (Anhydrous) Corrosive, reacts violently with water, releasing HCl gas.[7]Wear gloves and goggles. Weigh quickly and handle in a moisture-free environment (e.g., under nitrogen or in a glove box).[7]
Dichloromethane (DCM) Volatile, suspected carcinogen.Use only in a fume hood. Avoid inhalation and skin contact.
Hydrochloric Acid (Conc.) Corrosive, causes severe burns.Handle with extreme care, wearing appropriate gloves and eye protection.

Emergency Preparedness: Ensure eyewash stations and safety showers are immediately accessible.[12] In case of skin contact, flush immediately with copious amounts of water.[14][15] For inhalation, move to fresh air at once.[11]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the anhydrous conditions and controlled addition rates is critical for success.

Materials & Reagents
  • 1,4-Benzodioxane (≥99%)

  • Chloroacetyl chloride (≥98%)

  • Aluminum chloride, anhydrous (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Hydrochloric acid, concentrated (37%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Crushed ice

  • Deionized water

Equipment
  • Three-neck round-bottom flask (e.g., 500 mL)

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂) or nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Step-by-Step Procedure

A. Reaction Setup (Anhydrous Conditions are Paramount)

  • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., 120 °C overnight) and allow it to cool to room temperature in a desiccator or under a stream of dry nitrogen.[1]

  • Assemble Apparatus: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all joints are properly sealed. Equip the condenser with a nitrogen inlet or a drying tube to protect the reaction from atmospheric moisture.[7]

  • Charge Reagents: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane (approx. 3-5 mL per gram of 1,4-benzodioxane).

  • Cooling: Begin stirring the suspension and cool the flask to 0-5 °C using an ice/water bath. A consistent, low temperature is crucial for controlling the initial exothermic reaction.[7][16]

B. Reagent Addition (Control is Key) 5. Add Acylating Agent: Dissolve chloroacetyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.[7] 6. Add Substrate: After the addition is complete, dissolve 1,4-benzodioxane (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the benzodioxane solution dropwise to the reaction mixture over 30-45 minutes. The rate of addition should be carefully controlled to manage the exotherm and HCl gas evolution.[7] 7. Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.

C. Monitoring & Work-up 8. Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.[7][17] 9. Quench Reaction: Prepare a beaker with a mixture of crushed ice and a small amount of concentrated HCl (e.g., 25g ice and 15 mL HCl).[7] Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This highly exothermic step hydrolyzes the excess AlCl₃ and breaks the product-catalyst complex.[16] 10. Separate Layers: Transfer the quenched mixture to a separatory funnel. Collect the bottom organic (DCM) layer. 11. Extract Aqueous Layer: Extract the aqueous layer one or two more times with fresh portions of DCM to recover any remaining product.[7][16]

D. Purification 12. Combine & Wash: Combine all organic layers. Wash sequentially with:

  • 1M HCl (to remove any remaining aluminum salts)
  • Saturated NaHCO₃ solution (to neutralize any remaining acid - watch for gas evolution!)
  • Brine (to begin the drying process)
  • Dry & Filter: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent by gravity filtration into a clean, pre-weighed round-bottom flask.[7]
  • Concentrate: Remove the dichloromethane solvent using a rotary evaporator.
  • Isolate Product: The crude product, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, will be a solid or oil. It can be further purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography on silica gel.

Diagram 2: Experimental Workflow

G cluster_setup A. Reaction Setup cluster_reaction B. Reagent Addition & Reaction cluster_workup C. Work-up & Extraction cluster_purify D. Purification A1 Dry Glassware (Oven) A2 Assemble Apparatus (N₂ Atmosphere) A1->A2 A3 Charge AlCl₃ & DCM A2->A3 A4 Cool to 0-5 °C A3->A4 B1 Dropwise Addition: Chloroacetyl Chloride in DCM A4->B1 B2 Dropwise Addition: 1,4-Benzodioxane in DCM B1->B2 B3 Stir at Room Temp (1-3 hours) B2->B3 C1 Quench on Ice/HCl B3->C1 C2 Separate Organic Layer C1->C2 C3 Extract Aqueous Layer w/ DCM C2->C3 D1 Wash Organic Layer (HCl, NaHCO₃, Brine) C3->D1 D2 Dry (Na₂SO₄) & Filter D1->D2 D3 Concentrate (Rotovap) D2->D3 D4 Recrystallize / Chromatography D3->D4 FinalProduct FinalProduct D4->FinalProduct Pure Product

Caption: General workflow for the synthesis of the target ketone.

Optimization & Troubleshooting

Even with a robust protocol, challenges can arise. This section provides a logical framework for troubleshooting common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Moisture Contamination: AlCl₃ is deactivated by water.[9]Ensure all glassware, reagents, and solvents are scrupulously dry. Use a fresh, unopened bottle of anhydrous AlCl₃.
Insufficient Catalyst: The product forms a complex with AlCl₃, consuming it.[9]Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. A slight excess (1.2-1.3 eq) may improve yields.
Deactivated Substrate: 1,4-Benzodioxane is activated, but this is a common issue with other substrates.This reaction should work well, but for deactivated systems, more forcing conditions or alternative catalysts may be needed.[8]
Dark/Polymeric Byproducts Reaction Temperature Too High: Uncontrolled exotherm can lead to side reactions and decomposition.Maintain low temperatures (0-5 °C) during the initial addition phases. Ensure slow, controlled addition of reagents.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction by TLC. If starting material persists, consider extending the reaction time at room temperature.
Difficult Work-up Emulsion Formation: Common during extraction.Add more brine to the separatory funnel to help break the emulsion. Allow layers to settle for a longer period.

Application in Pharmaceutical Synthesis: The Path to Doxazosin

The product of this reaction, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, is more than a simple ketone; it is a valuable building block.[18][19][20] Its primary utility is as a key intermediate in the multi-step synthesis of Doxazosin, an α₁-adrenergic blocker used to treat high blood pressure and benign prostatic hyperplasia.[4][5][21] The chloroacetyl group provides a reactive handle for subsequent nucleophilic substitution reactions required to build the final complex drug molecule. The synthesis underscores the importance of fundamental reactions like Friedel-Crafts acylation in constructing complex, life-saving therapeutics.[6][22]

References

Application Notes and Protocols for the Synthesis of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Chloroacetyl-1,4-benzodioxane, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The protocol herein details a robust method centered on the Friedel-Crafts acylation of 1,4-benzodioxane. This application note is designed to equip researchers with a thorough understanding of the experimental procedure, the underlying chemical principles, and the critical parameters for successful synthesis and purification.

Introduction: The Significance of this compound

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[2][3] this compound, in particular, serves as a versatile building block. The presence of the reactive chloroacetyl group allows for a variety of subsequent chemical modifications, enabling the synthesis of a diverse library of derivatives.[1] This compound is a crucial precursor for creating molecules with potential applications as anti-inflammatory and analgesic agents.[1] Its utility also extends to the agricultural sector, where it is used in the development of herbicides and fungicides.[1]

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of 1,4-benzodioxane. This classic electrophilic aromatic substitution reaction provides a direct and efficient route to the desired product. The choice of Lewis acid catalyst and reaction conditions are paramount to achieving high yield and purity.[4][5]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a Friedel-Crafts acylation reaction. The overall transformation is depicted below:

Reaction Scheme:

The mechanism involves the activation of chloroacetyl chloride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[6] This acylium ion then attacks the electron-rich benzene ring of 1,4-benzodioxane, followed by the restoration of aromaticity through the loss of a proton.

Below is a DOT script representation of the reaction workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1,4-Benzodioxane 1,4-Benzodioxane Reaction_Vessel Reaction Vessel (Anhydrous Solvent, e.g., Dichloromethane) 1,4-Benzodioxane->Reaction_Vessel Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Vessel AlCl3 Aluminum Chloride (Lewis Acid) AlCl3->Reaction_Vessel Quenching Quenching (e.g., Ice-cold HCl) Reaction_Vessel->Quenching Reaction Completion Extraction Extraction (e.g., Dichloromethane) Quenching->Extraction Washing Washing (e.g., NaHCO3, Brine) Extraction->Washing Drying Drying (e.g., Anhydrous Na2SO4) Washing->Drying Purification Purification (Recrystallization or Column Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt the scale and specific conditions based on their laboratory capabilities and safety protocols.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMolesPurity
1,4-BenzodioxaneC₈H₈O₂136.1510.0 g0.073 mol≥98%
Chloroacetyl ChlorideC₂H₂Cl₂O112.949.9 g (7.0 mL)0.088 mol≥98%
Aluminum Chloride (Anhydrous)AlCl₃133.3411.8 g0.088 mol≥99%
Dichloromethane (Anhydrous)CH₂Cl₂84.93150 mL-≥99.8%
Hydrochloric Acid (Concentrated)HCl36.46As needed-37%
Sodium Bicarbonate (Saturated Solution)NaHCO₃84.01As needed--
Brine (Saturated NaCl Solution)NaCl58.44As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Addition:

    • To the reaction flask, add anhydrous aluminum chloride (11.8 g, 0.088 mol).

    • Add anhydrous dichloromethane (100 mL) to the flask.

    • In the dropping funnel, prepare a solution of 1,4-benzodioxane (10.0 g, 0.073 mol) and chloroacetyl chloride (9.9 g, 0.088 mol) in anhydrous dichloromethane (50 mL).

  • Reaction Execution:

    • Cool the reaction flask containing the aluminum chloride suspension to 0 °C using an ice bath.

    • Slowly add the solution from the dropping funnel to the stirred suspension in the reaction flask over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. The evolution of HCl gas is expected; ensure the reaction is performed in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step slowly and in a fume hood.

    • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product will be obtained as a solid. Recrystallize the solid from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure this compound as an off-white crystalline solid.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: 136-142 °C[1]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight (212.63 g/mol ).[7][8]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl group of the ketone.

Safety and Handling Precautions

  • General: This procedure should be carried out by trained personnel in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.

  • Aluminum Chloride (Anhydrous): Is corrosive and reacts violently with water, releasing heat and HCl gas.

  • Dichloromethane: Is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid (Concentrated): Is highly corrosive and causes severe burns.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the quality and stoichiometry of reagents.
Moisture in the reactionUse anhydrous reagents and solvents. Flame-dry all glassware.
Formation of Multiple Products Over-acylation or side reactionsMaintain a low reaction temperature during the addition of reagents.
Difficulty in Purification Impurities from starting materials or side productsEnsure the purity of starting materials. Optimize the recrystallization solvent system or consider purification by column chromatography.

Conclusion

The Friedel-Crafts acylation of 1,4-benzodioxane with chloroacetyl chloride is an effective method for the synthesis of this compound. This protocol provides a detailed and reliable procedure for researchers in organic synthesis and drug discovery. Careful control of reaction conditions, particularly the exclusion of moisture and temperature management, is crucial for achieving a high yield of the desired product. The versatility of the chloroacetyl group in the final product makes it a valuable intermediate for further synthetic transformations.

References

Application Notes & Protocols for Nucleophilic Substitution Reactions of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: The Synthetic Versatility of 6-Chloroacetyl-1,4-benzodioxane

This compound is a key bifunctional molecule, integrating the stable and biologically relevant 1,4-benzodioxane scaffold with a highly reactive α-chloroacetyl group.[1][2] Its molecular formula is C₁₀H₉ClO₃, and it presents as an off-white crystalline solid with a melting point in the range of 136-142 °C.[2][3] This compound serves as a pivotal intermediate in the synthesis of a wide array of molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2][4] The synthetic utility is almost exclusively derived from the electrophilic nature of the carbon atom adjacent to the carbonyl group, making it an excellent substrate for nucleophilic substitution reactions. Understanding the principles governing these reactions is crucial for leveraging this building block to its full potential.

Section 1: Core Mechanistic Principles

The reactivity of this compound is dominated by the chloroacetyl moiety, which is a classic example of an α-haloketone. Such structures are primed for nucleophilic attack for two primary reasons:

  • Inductive Effect: The chlorine atom and the adjacent carbonyl group both exert strong electron-withdrawing inductive effects. This polarizes the C-Cl bond and imparts a significant partial positive charge (δ+) on the α-carbon, rendering it highly electrophilic.

  • Transition State Stabilization: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] During the reaction, the incoming nucleophile attacks the α-carbon from the backside relative to the chlorine leaving group. The p-orbitals of the adjacent carbonyl group can overlap with the developing p-orbital in the trigonal bipyramidal transition state, providing crucial stabilization. This orbital overlap lowers the activation energy of the reaction, making α-haloketones significantly more reactive than corresponding alkyl halides.[5]

An SN1-type mechanism, involving the formation of a carbocation intermediate, is highly disfavored due to the inherent instability of a carbocation adjacent to an electron-withdrawing carbonyl group.[5]

Caption: SN2 attack of a nucleophile (Nu:) on the electrophilic carbon.

Section 2: Application Notes for Experimental Design

A successful substitution reaction hinges on the careful selection of reagents and conditions. The following insights provide a framework for designing robust experimental protocols.

Choice of Nucleophile

The nature of the nucleophile dictates the final product. Common nucleophiles include:

  • Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic), azides, and imidazoles are highly effective. These reactions are fundamental to the synthesis of many pharmacologically active compounds, including synthetic cathinone derivatives.[7][8]

  • Sulfur Nucleophiles: Thiols and thiophenols are exceptionally potent nucleophiles due to the high polarizability of sulfur.[9] They react rapidly, often at room temperature, to form thioethers.

  • Oxygen Nucleophiles: Alcohols and phenols are generally weaker nucleophiles and often require a base to be deprotonated to their more reactive alkoxide or phenoxide forms. Carboxylates can also be used to form ester linkages.

Solvent Selection

Polar aprotic solvents are the preferred choice as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive. They do not participate in hydrogen bonding that could otherwise shield the nucleophile.

SolventRationale & Use Case
Dimethylformamide (DMF) Excellent solvating power for a wide range of reagents. Ideal for reactions that are sluggish or require higher temperatures.
Acetonitrile (ACN) Less viscous and easier to remove under vacuum than DMF. A good general-purpose solvent.
Acetone Effective for reactions with good nucleophiles (e.g., thiols, iodides). Often used in Finkelstein-type reactions where the precipitation of a salt (e.g., NaCl) drives the equilibrium.[5]
Tetrahydrofuran (THF) A less polar option, suitable for many reactions, especially when moisture sensitivity is a concern and anhydrous conditions are paramount.
Role of the Base

A base is often required to either deprotonate a protic nucleophile (e.g., thiol, phenol) or to act as an acid scavenger, neutralizing the HCl that is formed as a byproduct. The choice of base is critical to avoid side reactions.

  • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used. They are inexpensive, non-nucleophilic, and easily removed by filtration after the reaction.

  • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are soluble in organic solvents and can be used for homogenous reactions. They are typically removed during aqueous work-up.

Reaction Monitoring

It is essential to track the consumption of the starting material to determine the reaction endpoint.

  • Thin-Layer Chromatography (TLC): The most common method. A suitable eluent system (e.g., Ethyl Acetate/Hexanes) should be chosen to give good separation between the starting material (this compound) and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation and allows for quantitative tracking of reaction conversion.

Section 3: Detailed Experimental Protocols

Safety Note: this compound is an α-haloketone. This class of compounds is often irritating to the skin, eyes, and respiratory system.[3] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

Protocol 1: Synthesis of N-Substituted Amino Ketone

Principle: This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This is a foundational reaction for creating precursors to many biologically active molecules.[12]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound212.631.00 g4.70
Amine (e.g., Morpholine)87.120.49 mL5.64 (1.2 eq)
Potassium Carbonate (K₂CO₃)138.211.30 g9.40 (2.0 eq)
Acetonitrile (ACN)-25 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.70 mmol) and anhydrous potassium carbonate (1.30 g, 9.40 mmol).

  • Add acetonitrile (25 mL) to the flask.

  • While stirring, add the amine (e.g., morpholine, 0.49 mL, 5.64 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) every hour. The reaction is typically complete within 3-5 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent under vacuum to yield the final product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Thioether Derivative

Principle: Thiols are highly reactive nucleophiles that readily displace the chloride from the α-position.[13] This reaction often proceeds smoothly at room temperature. A mild base is used to deprotonate the thiol to the more nucleophilic thiolate anion.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound212.631.00 g4.70
Thiol (e.g., 4-methoxythiophenol)140.200.60 mL4.94 (1.05 eq)
Triethylamine (TEA)101.190.72 mL5.17 (1.1 eq)
Tetrahydrofuran (THF), Anhydrous-25 mL-

Procedure:

  • Dissolve this compound (1.00 g, 4.70 mmol) in anhydrous THF (25 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (0.72 mL, 5.17 mmol) followed by the dropwise addition of the thiol (e.g., 4-methoxythiophenol, 0.60 mL, 4.94 mmol).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes). The formation of triethylamine hydrochloride (a white precipitate) is often observed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.

Section 4: Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for various nucleophiles.

Nucleophile ClassExampleSolventBaseTemperature (°C)Typical Time (h)
Nitrogen Secondary AmineACN / DMFK₂CO₃25 - 802 - 6
Sulfur ThiophenolTHF / AcetoneTEA0 - 251 - 4
Oxygen PhenolDMFK₂CO₃60 - 1006 - 12
Halogen Sodium IodideAcetoneNone25 - 56 (reflux)4 - 8

Section 5: Workflow and Troubleshooting

The general workflow for these reactions follows a consistent pattern from setup to analysis.

Experimental_Workflow start Reaction Setup (Reagents, Solvent, Base) reaction Reaction (Stirring, Heating) start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up / Filtration (Isolate Crude Product) monitoring->workup Complete purification Purification (Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Reaction Stalled Insufficient temperature; Poor quality reagents (wet solvent); Weak nucleophile/base.Increase temperature; Use anhydrous solvents; Switch to a stronger base (e.g., DBU) or a more potent nucleophile.
Multiple Products on TLC Side reactions (e.g., elimination, dialkylation); Decomposition of starting material or product.Lower reaction temperature; Use a milder base; Add nucleophile slowly at a lower temperature.
Low Yield Incomplete reaction; Product loss during work-up or purification.Increase reaction time; Optimize work-up procedure (e.g., adjust pH); Check column loading and fraction collection during chromatography.

References

Application Notes & Protocols: 6-Chloroacetyl-1,4-benzodioxane as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-Chloroacetyl-1,4-benzodioxane (CAS No. 93439-37-3) as a pivotal intermediate in pharmaceutical research and development. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The title compound, featuring a highly reactive chloroacetyl group, serves as a powerful building block for constructing diverse molecular libraries, particularly for screening anti-inflammatory and analgesic agents.[2][3] This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols for its application in nucleophilic substitution reactions, outlines analytical quality control methodologies, and presents critical safety and handling information.

Introduction: The Strategic Value of this compound

This compound, with the IUPAC name 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, is an off-white crystalline solid that has emerged as a significant synthetic intermediate. Its value lies in the combination of two key structural features:

  • The 1,4-Benzodioxane Moiety: This heterocyclic system is present in a wide range of pharmacologically active molecules, including agents with α-adrenergic blocking, anti-inflammatory, and neuroleptic properties.[1] Its conformation and electronic properties often contribute to favorable binding interactions with biological targets.

  • The Chloroacetyl Group: This functional group is an excellent electrophile. The carbon atom alpha to the carbonyl is rendered highly susceptible to attack by a wide range of nucleophiles due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The chlorine atom itself is a good leaving group, facilitating facile nucleophilic acyl substitution reactions.[4][5]

This dual functionality allows for the strategic attachment of the benzodioxane scaffold to various other molecular fragments—typically amines, thiols, or alcohols—to rapidly generate novel chemical entities for drug discovery programs.

Physicochemical Properties
PropertyValueReference
CAS Number 93439-37-3
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Appearance Off-white crystalline solid[6]
Melting Point 137-140 °C
Purity ≥ 97%

Core Application: Nucleophilic Substitution for Library Synthesis

The primary and most powerful application of this compound is in Sₙ2-type nucleophilic substitution reactions.[4][7] This allows for the covalent linkage of the (1,4-benzodioxane-6-yl)acetyl moiety to a diverse set of nucleophilic building blocks, making it an ideal reagent for parallel synthesis and the creation of compound libraries.

Derivatives of the 1,4-benzodioxane scaffold have shown significant potential as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase-2 (COX-2).[2][8] The synthesis of novel amide, ester, or thioester derivatives via the chloroacetyl handle is a proven strategy for exploring the structure-activity relationships (SAR) of this pharmacophore.[3][9]

G reagent 6-Chloroacetyl- 1,4-benzodioxane intermediate Tetrahedral Intermediate (transient) reagent->intermediate + Nu: nucleophile Nucleophile (e.g., R-NH₂) nucleophile->intermediate product Substituted Product (e.g., Amide Derivative) intermediate->product - Cl⁻

Caption: General workflow for nucleophilic substitution.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the synthesis of diverse derivatives.

Protocol 1: General Synthesis of N-Substituted 2-(2,3-dihydrobenzo[b][2][9]dioxin-6-yl)acetamides

This protocol details a standard procedure for the reaction of this compound with a primary or secondary amine, a cornerstone reaction for generating libraries of potential anti-inflammatory agents.[2][6]

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is chosen for its ability to dissolve the reactants and its relatively high boiling point, allowing for elevated reaction temperatures to drive the reaction to completion. It is also an aprotic polar solvent, which is suitable for Sₙ2 reactions.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. An organic base like triethylamine could also be used.

  • Catalyst: Potassium iodide (KI) is added in catalytic amounts. The iodide ion is a better nucleophile than the amine and a better leaving group than chloride. It can displace the chloride to form a more reactive iodoacetyl intermediate in situ (Finkelstein reaction), accelerating the overall rate of substitution by the amine.

Materials:

  • This compound

  • Amine of interest (e.g., 4-phenylpiperazine) (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the amine of interest (1.0 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).

  • Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl/KI). Wash the solid residue with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants: - this compound - Amine Nucleophile - K₂CO₃, KI B Add Anhydrous Acetonitrile A->B C Reflux (82°C) for 4-8h B->C D Cool to RT & Filter Salts C->D E Concentrate Filtrate D->E F Liquid-Liquid Extraction (EtOAc / H₂O) E->F G Dry & Concentrate Organic Layer F->G H Recrystallization or Column Chromatography G->H I Characterize Pure Product (NMR, MS, HPLC) H->I

Caption: A typical workflow for synthesis and purification.

Analytical Quality Control

Rigorous analytical control is essential to validate the identity and purity of the synthesized derivatives. A combination of chromatographic and spectroscopic methods should be employed.

Hypothetical HPLC Method for Purity Analysis

This method provides a baseline for developing a quality control protocol for reaction monitoring and final product purity assessment.

ParameterHPLC Method Specification
Instrumentation HPLC system with UV-Vis Detector
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or λmax of the derivative
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

Spectroscopic Characterization:

  • ¹H and ¹³C NMR: Confirms the molecular structure of the product. Key signals to verify include the disappearance of the chloroacetyl CH₂ signal and the appearance of new signals corresponding to the attached nucleophile.

  • Mass Spectrometry (MS): Confirms the molecular weight of the final compound.[9]

Safety and Handling

This compound must be handled with appropriate safety precautions in a controlled laboratory environment.

  • Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335 - STOT SE 3).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, use a NIOSH-approved respirator with a particulate filter.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value intermediate for pharmaceutical research, enabling the efficient synthesis of novel compounds built around the privileged 1,4-benzodioxane scaffold. Its primary utility stems from the predictable and robust reactivity of the chloroacetyl group in nucleophilic substitution reactions. The protocols and data presented in this guide offer a solid foundation for researchers to leverage this versatile building block in the design and synthesis of new chemical entities for drug discovery, particularly in the pursuit of next-generation anti-inflammatory therapeutics.

References

Application Notes and Protocols: Synthesis of Doxazosin Utilizing 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Doxazosin and its Synthesis

Doxazosin is a potent and selective alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2][3] Its therapeutic efficacy stems from its ability to block postsynaptic alpha-1 adrenoceptors, leading to vasodilation of arterioles and veins, which in turn reduces total peripheral resistance and lowers blood pressure.[3][4] The chemical structure of Doxazosin is characterized by a quinazoline nucleus linked to a 1,4-benzodioxane moiety via a piperazine ring.[5] This intricate structure necessitates a multi-step synthesis, and various routes have been explored to optimize yield, purity, and industrial scalability.

This application note provides a detailed guide to a specific synthetic pathway for Doxazosin, commencing with the key intermediate, 6-Chloroacetyl-1,4-benzodioxane. We will delve into the mechanistic underpinnings of each reaction step, present a comprehensive experimental protocol, and discuss the analytical techniques essential for characterization and quality control.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of Doxazosin from this compound involves a convergent approach, where two key fragments are synthesized separately and then coupled in the final steps. The core of this strategy lies in the nucleophilic substitution reaction between an activated piperazine derivative and the chloroacetyl group of the benzodioxane intermediate.

Overview of the Synthetic Pathway

The overall synthetic scheme can be visualized as the coupling of two primary building blocks:

  • The Quinazoline Moiety: 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.

  • The Benzodioxane Moiety: this compound.

The key bond formation occurs between the secondary amine of the piperazine ring on the quinazoline fragment and the electrophilic carbon of the chloroacetyl group on the benzodioxane fragment.

Rationale for Key Intermediates

The choice of this compound as a starting material is strategic. The chloroacetyl group provides a reactive electrophilic site, primed for nucleophilic attack by the piperazine nitrogen. The 1,4-benzodioxane ring is a crucial pharmacophore for Doxazosin's activity.

Visualizing the Synthesis Workflow

Doxazosin_Synthesis cluster_quinazoline Quinazoline Fragment Synthesis cluster_benzodioxane Benzodioxane Fragment cluster_coupling Final Coupling and Salt Formation 2-Chloro-4-amino-6,7-dimethoxyquinazoline 2-Chloro-4-amino-6,7-dimethoxyquinazoline Quinazoline_Piperazine 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine 2-Chloro-4-amino-6,7-dimethoxyquinazoline->Quinazoline_Piperazine Nucleophilic Substitution Piperazine Piperazine Piperazine->Quinazoline_Piperazine Doxazosin_Base Doxazosin (Free Base) Quinazoline_Piperazine->Doxazosin_Base Nucleophilic Substitution Benzodioxane 1,4-Benzodioxane This compound This compound Benzodioxane->this compound Friedel-Crafts Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->this compound This compound->Doxazosin_Base Doxazosin_Mesylate Doxazosin Mesylate Doxazosin_Base->Doxazosin_Mesylate Salt Formation Methanesulfonic_acid Methanesulfonic Acid Methanesulfonic_acid->Doxazosin_Mesylate

Caption: Synthetic workflow for Doxazosin.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a laboratory setting. Adherence to all institutional and governmental safety regulations is mandatory.

Materials and Reagents
ReagentCAS NumberPuritySupplier
This compound93439-37-397%Sigma-Aldrich
6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine70918-00-2>98%Commercially available
N,N-Diisopropylethylamine (DIPEA)7087-68-5>99%Commercially available
N,N-Dimethylformamide (DMF)68-12-2AnhydrousCommercially available
Ethyl acetate141-78-6ACS GradeCommercially available
n-Butanol71-36-3ACS GradeCommercially available
Methanesulfonic acid75-75-2>99%Commercially available
Chloroform67-66-3ACS GradeCommercially available
Sodium bicarbonate144-55-8ACS GradeCommercially available
Step-by-Step Synthesis of Doxazosin

Step 1: Coupling of this compound and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (1.1 equivalents) in n-butanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture as a non-nucleophilic base to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude Doxazosin hydrochloride may precipitate out of the solution. Filter the solid and wash with cold n-butanol.

Step 2: Conversion to Doxazosin Free Base

  • Suspend the crude Doxazosin hydrochloride in a mixture of chloroform and water.

  • Adjust the pH of the aqueous layer to approximately 10 with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide to deprotonate the piperazine nitrogen and facilitate the extraction into the organic layer.

  • Separate the organic layer, and extract the aqueous layer with additional chloroform.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude Doxazosin free base as a solid.

Step 3: Formation of Doxazosin Mesylate

  • Dissolve the crude Doxazosin free base in a suitable solvent such as chloroform or acetone.

  • Slowly add a solution of methanesulfonic acid (1.0 equivalent) in the same solvent dropwise with stirring.

  • The Doxazosin mesylate salt will precipitate out of the solution as a white solid.

  • Stir the suspension for an additional hour at room temperature to ensure complete salt formation.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain Doxazosin mesylate.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and quality of the synthesized Doxazosin.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Characteristic peaks for the aromatic protons of the quinazoline and benzodioxane rings, the methoxy groups, the piperazine ring protons, and the methylene protons of the benzodioxane moiety.[5]
¹³C NMR Resonances corresponding to the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbons, and the carbons of the piperazine and benzodioxane rings. The carbonyl carbon typically appears around 165 ppm.[5]
FT-IR A strong absorption band around 1632 cm⁻¹ corresponding to the tertiary amide (C=O) stretching. A broad band around 3159 cm⁻¹ for the N-H stretching of the amine salt, and strong C-O stretching bands in the region of 1259-1168 cm⁻¹.[5]
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Doxazosin (451.5 g/mol ).[6]
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product and for identifying any process-related impurities.

HPLC ParametersTypical Conditions
Column A reverse-phase C18 or CN column is commonly used.[1][7]
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to separate all impurities.[1][8]
Flow Rate Typically around 1.0 mL/min.[8]
Detection UV detection at a wavelength where Doxazosin has significant absorbance, such as 251 nm.[8]
Retention Time The retention time of the Doxazosin peak should be consistent with that of a reference standard.[7]

Safety and Handling Precautions

All chemical manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • This compound: This compound is a skin, eye, and respiratory irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Chloroform: A suspected carcinogen and toxicant. Handle with extreme care and ensure adequate ventilation.

  • Methanesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Doxazosin: May cause dizziness, lightheadedness, or fainting, particularly at the beginning of treatment.[9][10]

Always consult the Safety Data Sheet (SDS) for each reagent before use for complete safety information.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in the coupling step - Incomplete reaction.- Side reactions, such as the formation of bis-amide impurities.[1]- Extend the reaction time and continue to monitor by TLC.- Ensure the use of an appropriate base (DIPEA) to neutralize HCl.- Use a slight excess of the more valuable reagent if one is significantly more expensive.
Difficulty in purification - Presence of closely related impurities.- Polymorphism of the final product.[11]- Optimize the chromatographic conditions for better separation.- Recrystallization from a suitable solvent system can help in obtaining a pure, single polymorphic form.
Inconsistent analytical results - Improper sample preparation.- Instrument calibration issues.- Ensure complete dissolution of the sample in the appropriate solvent.- Verify the calibration and performance of the analytical instruments (NMR, HPLC, etc.) with known standards.

Conclusion

The synthesis of Doxazosin utilizing this compound offers a viable and efficient pathway to this important pharmaceutical agent. By understanding the underlying chemical principles, adhering to detailed experimental protocols, and employing rigorous analytical characterization, researchers can successfully synthesize high-purity Doxazosin for further investigation and development. Careful attention to safety and troubleshooting will ensure a smooth and successful synthetic campaign.

References

Application Note: Covalent Labeling of Proteins with 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Chloroacetyl Chemistry for Protein Modification

Covalent labeling of proteins is an indispensable tool in chemical biology, proteomics, and drug discovery, enabling the investigation of protein function, localization, and interactions. The chloroacetyl group is a well-established electrophilic moiety that can be used to achieve site-specific and stable modification of proteins. This application note provides a detailed guide to the principles and protocols for labeling proteins with 6-Chloroacetyl-1,4-benzodioxane, a representative chloroacetamide-containing small molecule. The primary mode of action is the alkylation of nucleophilic amino acid residues, with a strong preference for the thiol group of cysteine.[1][2] This covalent modification strategy allows for the introduction of the benzodioxane moiety onto a protein of interest, which can serve as a biophysical probe, an affinity handle, or a modulator of protein function.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol of a cysteine residue attacks the electrophilic carbon of the chloroacetyl group, leading to the displacement of the chloride ion and the formation of a stable thioether bond.[2] While cysteine is the most reactive amino acid at physiological pH, other nucleophilic residues such as histidine and lysine can also be modified, particularly at a more basic pH.[3][4] Therefore, careful control of reaction conditions is paramount to achieve high selectivity.

Key Applications of Chloroacetyl-Based Protein Labeling

The covalent attachment of small molecules like this compound to proteins opens up a wide array of applications:

  • Enzyme Inhibition: If the labeled cysteine is in the active site of an enzyme, the covalent modification can lead to irreversible inhibition, a strategy employed in the development of targeted covalent inhibitors.

  • Affinity-Based Protein Profiling (ABPP): The benzodioxane-labeled protein can be used as bait to identify interacting proteins or to enrich for specific protein populations from complex mixtures.

  • Biophysical Studies: The introduction of the benzodioxane moiety can alter the local environment of the protein, allowing for the study of protein structure and dynamics using techniques such as NMR or X-ray crystallography.

  • Drug Discovery: Labeled proteins can be used in screening assays to identify small molecules that bind to a specific site on the protein.

Experimental Workflow Overview

The overall workflow for labeling a protein with this compound and characterizing the conjugate is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_characterization Characterization protein_prep Protein Preparation labeling Covalent Labeling protein_prep->labeling reagent_prep Reagent Preparation reagent_prep->labeling quenching Quenching labeling->quenching purification Purification quenching->purification sds_page SDS-PAGE purification->sds_page mass_spec Mass Spectrometry purification->mass_spec

References

6-Chloroacetyl-1,4-benzodioxane as a chemical probe in proteomics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 6-Chloroacetyl-1,4-benzodioxane as a Chemical Probe for Proteomics

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a chemical probe in the field of proteomics. We will delve into the fundamental principles, detailed experimental protocols, and data interpretation strategies, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.

Introduction: The Rationale for this compound in Chemoproteomics

In the quest to understand complex biological systems and accelerate drug discovery, chemical probes have emerged as indispensable tools for elucidating protein function directly in a native biological context.[1][2] this compound is a versatile chemical entity characterized by a stable benzodioxane scaffold and a reactive chloroacetyl group.[3] While the 1,4-benzodioxane core is a common motif in medicinal chemistry, valued for its presence in compounds with diverse bioactivities[4][5][6], it is the electrophilic chloroacetyl moiety that confers its utility as a proteomics probe.

The core principle lies in its ability to form stable, covalent bonds with nucleophilic amino acid residues on proteins. The chloroacetyl group is a mild electrophile that preferentially reacts with the sulfhydryl group of cysteine residues, which are often found in enzyme active sites or allosteric pockets. This reactivity allows this compound to act as an activity-based probe, "tagging" proteins in a manner that is often dependent on their conformational and functional state.[7]

Key Attributes:

  • Molecular Formula: C₁₀H₉ClO₃[3]

  • Molecular Weight: 212.63 g/mol [3]

  • Reactive Moiety: Chloroacetyl group

  • Primary Targets: Nucleophilic amino acid residues, particularly cysteine.

This guide will provide the protocols to leverage these properties for target identification, validation, and the broader exploration of the "ligandable" proteome.

The Chemistry of Covalent Labeling

The utility of this compound is entirely dependent on the chemical reaction between its chloroacetyl group and a protein. This is a classic example of a nucleophilic substitution reaction.

cluster_reactants Reactants cluster_product Product Probe This compound (Electrophile) Covalent_Adduct Covalently Labeled Protein (Stable Thioether Bond) Probe->Covalent_Adduct Reaction Protein Protein with Nucleophilic Cysteine Residue (Nu: -SH) Protein->Covalent_Adduct

Caption: Mechanism of protein labeling by this compound.

The sulfur atom of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group. This results in the displacement of the chloride leaving group and the formation of a highly stable thioether bond. The rate of this reaction is dependent on the solvent accessibility of the cysteine residue and its local microenvironment (e.g., pKa), making the labeling pattern a rich source of structural and functional information about the proteome.[8][9]

Core Applications & Experimental Strategy

The primary application of this probe is in competitive profiling, a powerful chemoproteomic strategy to identify the cellular targets of a given small molecule inhibitor.[10] This workflow, often referred to as Activity-Based Protein Profiling (ABPP), allows for the unbiased identification of protein-ligand interactions in a complex biological sample.[11]

The overarching experimental design is as follows:

cluster_control Control Arm cluster_treatment Treatment Arm Proteome_C Native Proteome (e.g., Cell Lysate) DMSO Vehicle (DMSO) Proteome_C->DMSO Probe_C Add Probe: This compound DMSO->Probe_C Enrich_C Enrich Labeled Proteins Probe_C->Enrich_C Digestion On-Bead Tryptic Digestion Enrich_C->Digestion Proteome_T Native Proteome (e.g., Cell Lysate) Inhibitor Test Compound (Your Inhibitor) Proteome_T->Inhibitor Probe_T Add Probe: This compound Inhibitor->Probe_T Enrich_T Enrich Labeled Proteins Probe_T->Enrich_T Enrich_T->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis: Identify & Quantify Peptides LCMS->Data Result Result: Proteins where probe labeling is REDUCED in the Treatment Arm are the targets of your inhibitor. Data->Result

Caption: Workflow for competitive chemoproteomic profiling.

Detailed Experimental Protocols

These protocols are designed to be robust and self-validating. Each step includes justifications to ensure technical accuracy and reproducibility. For optimal results, it is critical to perform all steps on ice or at 4°C unless otherwise specified, to minimize protein degradation.

Protocol 1: Competitive Profiling of a Test Compound in Cell Lysate

This protocol aims to identify the protein targets of a small molecule by assessing its ability to compete with this compound for binding.

A. Materials & Reagents

  • Cell Pellet: From cultured cells of interest (e.g., HEK293T, Jurkat).

  • Lysis Buffer: PBS pH 7.4, 0.1% NP-40, 1x Protease Inhibitor Cocktail (EDTA-free).

  • Probe Stock: 10 mM this compound in DMSO.

  • Test Compound Stock: 10 mM test compound in DMSO.

  • Affinity Resin: Streptavidin-agarose beads (if using a biotinylated analogue) or an antibody resin targeting the benzodioxane moiety. Self-validation note: The choice of resin is critical. High-quality, low-background binding beads are essential.

  • Wash Buffers:

    • Wash Buffer 1: 1% SDS in PBS

    • Wash Buffer 2: 6 M Urea in PBS

    • Wash Buffer 3: PBS

  • Elution/Digestion Reagents:

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (sequencing grade)

    • Ammonium Bicarbonate (50 mM, pH 8.0)

B. Step-by-Step Methodology

  • Lysate Preparation:

    • Resuspend a cell pellet (e.g., 10 million cells) in 1 mL of ice-cold Lysis Buffer.

    • Lyse cells via probe sonication on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF). Causality: Sonication ensures complete cell disruption and release of proteins into a soluble fraction, while keeping the sample cold prevents denaturation and protease activity.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay. Adjust the concentration to 2 mg/mL with Lysis Buffer.

  • Competitive Incubation:

    • Set up two reactions for each condition (Control and Test). In separate microcentrifuge tubes, add 500 µL of the 2 mg/mL lysate.

    • To the "Test" tube: Add the test compound to a final concentration of 10 µM (e.g., 5 µL of a 1 mM stock).

    • To the "Control" tube: Add an equivalent volume of DMSO (e.g., 5 µL).

    • Incubate both tubes for 30 minutes at 37°C with gentle agitation. Causality: This pre-incubation step allows the test compound to bind to its protein targets before the probe is introduced.

  • Probe Labeling:

    • Add this compound to both tubes to a final concentration of 100 µM.

    • Incubate for 1 hour at 37°C. Causality: This concentration and time are starting points and should be optimized. The goal is to achieve sufficient labeling for detection without causing widespread non-specific reactions.

  • Enrichment of Labeled Proteins:

    • This step assumes the use of a biotinylated version of the probe or a specific antibody for enrichment. If neither is available, this probe is better suited for target identification of a derivatized drug candidate rather than broad screening.

    • Add 50 µL of pre-washed affinity resin slurry to each tube.

    • Incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation (1,500 x g for 2 min) and discard the supernatant.

  • Stringent Washing:

    • Wash 1: Resuspend beads in 1 mL of Wash Buffer 1. Rotate for 5 min, then pellet and discard supernatant.

    • Wash 2: Resuspend beads in 1 mL of Wash Buffer 2. Rotate for 5 min, then pellet and discard supernatant.

    • Wash 3 (x3): Resuspend beads in 1 mL of Wash Buffer 3. Rotate for 5 min, then pellet and discard supernatant. Causality: The series of high-stringency washes (SDS, Urea) is critical for removing non-covalently bound proteins, which are the primary source of background and false positives.

C. On-Bead Digestion for Mass Spectrometry

  • Reduction and Alkylation:

    • Resuspend the washed beads in 100 µL of 50 mM Ammonium Bicarbonate.

    • Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes. Trustworthiness: This standard reduction/alkylation procedure ensures that all disulfide bonds are broken, making the proteins accessible to trypsin for efficient and reproducible digestion.

  • Tryptic Digestion:

    • Add 1 µg of trypsin to each sample.

    • Incubate overnight at 37°C with shaking.

    • Centrifuge the tubes to pellet the beads. Carefully collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid (to a final concentration of 1%) to stop the digestion and prepare them for LC-MS/MS.

Data Analysis and Interpretation

The acidified peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is processed using a standard proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Protein Identification: MS/MS spectra are searched against a protein database (e.g., UniProt Human) to identify the peptides and, by extension, the proteins present in the sample.

  • Quantitative Analysis: Label-free quantification (LFQ) is used to compare the abundance of each identified protein between the Control (DMSO) and Test (Inhibitor) samples.

  • Hit Identification: A "hit" is a protein whose abundance is significantly reduced in the Test sample compared to the Control. This reduction indicates that the test compound bound to the protein and blocked the subsequent labeling and enrichment by the this compound probe.

Table 1: Example Data from a Competitive Profiling Experiment

Protein IDGene NameProtein NameLFQ Intensity (Control)LFQ Intensity (Test Compound)Fold Change (Test/Control)p-valueTarget?
P04035HSPA1AHeat shock 70 kDa protein 1A1.5E+081.4E+080.930.85No
P62258PPIAPeptidyl-prolyl cis-trans isomerase A2.1E+092.2E+070.01 0.002Yes
Q06830TBB5Tubulin beta chain8.4E+088.1E+080.960.91No
P08670VIMVimentin5.5E+099.8E+070.02 0.005Yes

Interpretation: In this hypothetical dataset, the test compound significantly reduced the amount of PPIA and Vimentin recovered, identifying them as high-confidence targets. In contrast, HSPA1A and TBB5 were unaffected, indicating they do not bind the test compound under these conditions.

Concluding Remarks

This compound represents a valuable tool for chemical proteomics, particularly for target deconvolution studies. Its straightforward reactivity and the robust workflows developed for cysteine-reactive probes allow researchers to bridge the gap between phenotypic screening and mechanistic understanding. By following the detailed protocols and understanding the rationale behind each step, scientists can generate high-quality, reproducible data to accelerate their research and drug discovery programs.

References

Comprehensive Analytical Characterization of 6-Chloroacetyl-1,4-benzodioxane: A Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Introduction and Significance

6-Chloroacetyl-1,4-benzodioxane is a versatile bicyclic compound featuring a benzodioxane core functionalized with a reactive chloroacetyl group.[1] This structure serves as a critical building block in the synthesis of a wide range of biologically active molecules, including potential antimicrobial and anti-inflammatory agents.[2][3] The presence and reactivity of the α-haloketone moiety make it particularly valuable for creating novel derivatives, for instance, through classic reactions like the Hantzsch thiazole synthesis.[2] Given its role as a key starting material, rigorous analytical characterization is imperative to ensure the identity, purity, and quality of the compound, which directly impacts the integrity of subsequent research and development efforts.

This guide outlines a multi-faceted analytical approach, ensuring a comprehensive profile of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 93439-37-3[4][5][6]
Molecular Formula C₁₀H₉ClO₃[5][6]
Molecular Weight 212.63 g/mol [5][6]
Appearance Off-white crystalline solid[4]
Melting Point 137-140 °C[2][5]
Synonym 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[4][2]

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide fingerprint-level confirmation of a molecule's identity by probing its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR are essential for confirming the atomic connectivity and chemical environment of the hydrogen and carbon atoms in this compound. For analogs of 1,4-benzodioxane, NMR is a standard characterization technique.[7][8]

Rationale for NMR: This technique provides unambiguous proof of structure. ¹H NMR confirms the number and arrangement of protons, their electronic environments, and neighboring protons through chemical shifts, integration, and splitting patterns. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons.

Protocol 2.1: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of 0-12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum over a range of 0-220 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Correlate the observed chemical shifts, integrals, and multiplicities with the expected structure of this compound.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Technique Assignment Predicted Chemical Shift (ppm) Key Features
¹H NMR Aromatic Protons (3H)6.9 - 7.6Complex multiplets due to aromatic coupling.
-OCH₂CH₂O- (4H)~4.3A singlet or narrow multiplet.
-COCH₂Cl (2H)~4.7A sharp singlet.
¹³C NMR Carbonyl Carbon (C=O)~190Downfield shift, characteristic of a ketone.
Aromatic Carbons (6C)115 - 145Multiple signals in the aromatic region.
-OCH₂CH₂O- (2C)~64Characteristic shift for dioxane ring carbons.
-COCH₂Cl (1C)~45Aliphatic carbon adjacent to carbonyl and chlorine.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural clues through fragmentation analysis. High-resolution MS (HRMS), such as ESI-TOF, can confirm the elemental composition with high accuracy.[7]

Rationale for MS: MS provides a direct measurement of the molecular mass, offering definitive confirmation of the compound's identity. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature to look for.

Protocol 2.2: GC-MS Analysis for Identity Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase is suitable.[9]

    • Injector Temperature: 260 °C.

    • Oven Program: Start at 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 4 min).[10]

    • Carrier Gas: Helium at 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺. For this compound, expect peaks at m/z 212 (for ³⁵Cl) and 214 (for ³⁷Cl) in an ~3:1 ratio.

    • Analyze the fragmentation pattern. Key fragments may include the loss of Cl (m/z 177) and the chloroacetyl group (m/z 135).

HPLC_Purity_Analysis HPLC Purity Analysis Workflow prep Sample Preparation 1. Dissolve sample in Acetonitrile 2. Dilute with Mobile Phase hplc HPLC System Setup Column: C18 Mobile Phase: ACN:H2O Detector: UV @ 254 nm prep->hplc Load Sample inject Injection & Separation Inject 10 µL Isocratic Elution hplc->inject Start Run detect Data Acquisition Monitor UV Absorbance Generate Chromatogram inject->detect analyze Data Analysis Integrate all peaks Calculate Area Percent detect->analyze report {Result|Purity (%) Report} analyze->report

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of purity for 6-Chloroacetyl-1,4-benzodioxane, a key intermediate in pharmaceutical synthesis.[1][2][3] The method is designed for accuracy, precision, and high-throughput analysis in quality control and research environments. The described protocol leverages a C18 stationary phase with a UV detector, providing excellent separation of the main analyte from potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is discussed, and the protocol incorporates system suitability testing to ensure self-validation and compliance with international regulatory standards.[4][5]

Introduction and Scientific Principle

This compound (CAS: 93439-37-3, Formula: C₁₀H₉ClO₃) is a versatile chemical building block used in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its molecular structure, featuring a benzodioxane ring fused to a benzene ring with a chloroacetyl group, makes it a valuable precursor in medicinal chemistry.[1][3] The purity of this intermediate is critical as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product.

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful analytical technique ideal for separating molecules based on their hydrophobicity.[6][7] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[8] this compound, being a moderately nonpolar organic molecule, interacts with the hydrophobic C18 stationary phase. By using a polar mobile phase, a mixture of water and acetonitrile, we can control the elution of the analyte. Hydrophobic molecules, like the analyte, are retained longer on the column, while more polar impurities will elute earlier.[7][8] This interaction allows for effective separation and subsequent quantification.

The method's trustworthiness is established through adherence to principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for the validation of analytical procedures.[4][5][9] This ensures the procedure is fit for its intended purpose, which is the accurate assessment of purity.[5]

Materials and Methods

Equipment and Reagents
  • HPLC System: An HPLC system with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., OpenLab CDS, Empower 3).

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound, purity ≥97%.

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized water or HPLC grade water.

  • Glassware: Volumetric flasks (Class A), pipettes.

  • Other: 0.45 µm membrane filters for solvent and sample filtration, analytical balance.

Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation and peak shape for the this compound peak. A C18 column is chosen for its strong hydrophobic retention of the aromatic ring system.[10] The mobile phase composition of Acetonitrile and Water is a standard choice for reversed-phase chromatography, providing good separation efficiency.[8] UV detection at 254 nm is selected due to the strong absorbance of the benzene ring present in the molecule's structure.[11]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes

Detailed Experimental Protocols

Solution Preparation
  • Mobile Phase (Acetonitrile:Water, 60:40 v/v):

    • Measure 600 mL of HPLC grade Acetonitrile.

    • Measure 400 mL of HPLC grade Water.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the solution for 15 minutes using sonication or vacuum filtration through a 0.45 µm filter to prevent air bubbles in the system.

  • Diluent (Acetonitrile:Water, 60:40 v/v):

    • Prepare by mixing Acetonitrile and Water in a 60:40 ratio. This is the same as the mobile phase to ensure good peak shape and prevent solvent mismatch effects.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix well.

  • Standard Working Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

    • Filter through a 0.45 µm syringe filter before injection.

  • Sample Solution (approx. 50 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow the same procedure as for the Standard Stock Solution to dissolve and dilute to 50 mL. This creates a sample stock solution.

    • Pipette 5.0 mL of the sample stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

    • Filter through a 0.45 µm syringe filter before injection.

Analytical Workflow Diagram

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solution (50 µg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution (50 µg/mL) prep_mobile->prep_sample equilibrate Equilibrate HPLC System with Mobile Phase prep_std->equilibrate prep_sample->equilibrate sst_check Perform System Suitability Test (SST) equilibrate->sst_check analyze_samples Inject Blank, Standard, and Sample Solutions sst_check->analyze_samples process_data Integrate Chromatograms analyze_samples->process_data calculate_purity Calculate Purity (% Area) process_data->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Overall workflow for the HPLC purity analysis of this compound.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core principle of a self-validating system.[12]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the Standard Working Solution five (5) consecutive times.

  • Evaluate the resulting chromatograms against the acceptance criteria defined in the table below. The system is deemed suitable for analysis only if all criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection and detection system. A low RSD indicates reproducibility.[12]
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and precision of the pumping system.

System Suitability Logic Diagram

G start Start SST inject_std Inject Standard Solution (n=5) start->inject_std check_rsd_area Is %RSD of Area ≤ 2.0%? inject_std->check_rsd_area check_tailing Is Tailing Factor ≤ 2.0? check_rsd_area->check_tailing Yes troubleshoot System is NOT Suitable Troubleshoot System check_rsd_area->troubleshoot No check_plates Are Theoretical Plates ≥ 2000? check_tailing->check_plates Yes check_tailing->troubleshoot No proceed System is Suitable Proceed to Analysis check_plates->proceed Yes check_plates->troubleshoot No

Caption: Decision workflow for evaluating System Suitability Test (SST) results.

Sample Analysis Sequence
  • Once the system suitability is confirmed, proceed with the analysis.

  • A typical injection sequence would be:

    • Blank (Diluent)

    • Standard Working Solution (x2)

    • Sample Solution (x2)

    • ... (additional samples)

    • Standard Working Solution (to check for drift)

Data Analysis and Calculations

The purity of this compound is determined by the area percent method. This calculation assumes that all impurities have a similar response factor to the main analyte at the detection wavelength.

  • Integrate all peaks in the chromatogram for the sample solution, excluding any peaks from the blank and any peaks with an area less than 0.05% of the total area.

  • Calculate the purity using the following formula:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Area of Main Peak: The integrated area of the this compound peak.

    • Total Area of All Peaks: The sum of the integrated areas of the main peak and all impurity peaks.

Conclusion

The described RP-HPLC method provides a straightforward, precise, and reliable means for determining the purity of this compound. The protocol is built on sound chromatographic principles and incorporates self-validating system suitability checks aligned with regulatory expectations.[4][12] This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry, enabling confident assessment of this critical synthetic intermediate.

References

Application Notes and Protocols for the Spectroscopic Characterization of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the structural elucidation of 6-Chloroacetyl-1,4-benzodioxane (CAS 93439-37-3) using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.[1][2] As a key intermediate in pharmaceutical development and biochemical research, rigorous characterization of this compound is critical for ensuring purity, confirming identity, and advancing drug discovery pipelines.[3][4] This guide presents detailed, field-proven protocols for sample preparation and data acquisition, coupled with an in-depth analysis of the expected spectral data. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific instrumentation and research goals.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol , is a halogenated ketone derivative built upon the 1,4-benzodioxane scaffold.[3][5][6][7] This heterocyclic motif is present in numerous biologically active molecules and pharmaceuticals, making its derivatives, like the topic compound, valuable building blocks in medicinal chemistry.[2][8] The IUPAC name for this compound is 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.[3][4]

The chloroacetyl group provides a reactive site for nucleophilic substitution, allowing for its use in synthesizing more complex molecules and as an affinity tag for protein purification in proteomics research.[3] Given its role as a precursor, verifying the structural integrity of this compound is a non-negotiable step in any synthetic workflow. Spectroscopic methods like NMR and IR provide a definitive, non-destructive means to achieve this, offering a detailed "fingerprint" of the molecule's atomic arrangement and functional groups.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is essential. The key structural features to be identified are:

  • A 1,2,4-trisubstituted benzene ring.

  • A dioxane ring with two equivalent methylene (-CH₂-) groups.

  • An acetyl ketone group (-C(O)-CH₂Cl) attached to the benzene ring.

  • A chloro-substituent on the acetyl methyl group.

Caption: Structure of this compound with key groups colored.

¹H NMR Spectroscopy: Protocol and Data Interpretation

Proton NMR (¹H NMR) is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H NMR

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) rarely interferes with signals from the analyte.[9][10] Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

Materials:

  • This compound (5-10 mg)[11][12]

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tube, clean and dry[9][11]

  • Pasteur pipette with cotton wool plug[10][11]

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial.[12] Vigorously mix using a vortex mixer until the solid is completely dissolved. A transparent, homogeneous solution is required to avoid poor spectral resolution.[11][12]

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton wool plug at the neck, carefully transfer the solution into the NMR tube. The cotton plug will filter out any particulate matter.[10][11]

  • Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[11]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer using the parameters outlined in Table 1.

Table 1: Recommended ¹H NMR Acquisition Parameters (400 MHz) [13]

Parameter Recommended Value Rationale
Spectrometer Frequency 400 MHz Standard for high-resolution routine analysis.
Pulse Program zg30 A standard 30-degree pulse sequence for quantitative 1D spectra.
Number of Scans (NS) 16 Sufficient to achieve a good signal-to-noise ratio for the given sample concentration.
Relaxation Delay (D1) 2.0 s Allows for nearly complete relaxation of protons between scans, ensuring accurate integration.
Acquisition Time (AQ) 4.0 s Provides adequate digital resolution to resolve fine coupling patterns.

| Spectral Width (SW) | 16 ppm (approx. -2 to 14 ppm) | Encompasses the full range of expected proton chemical shifts for the compound. |

Workflow for ¹H NMR Analysis

Caption: Standard workflow for ¹H NMR sample preparation and spectral analysis.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted based on established chemical shift values for benzodioxane derivatives and aromatic ketones.[2][14][15][16][17]

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration Interpretation
H-5', H-7' 7.50 - 7.60 m - 2H Aromatic protons ortho and para to the electron-withdrawing acetyl group, shifted downfield. Expected as a complex multiplet or two distinct signals (dd, d).
H-8' 6.90 - 7.00 d ~8.5 1H Aromatic proton ortho to an ether oxygen, shielded relative to the others. Coupled to H-7'.
-COCH₂Cl 4.65 - 4.75 s n/a 2H Methylene protons adjacent to both a carbonyl and a chlorine atom. Deshielded and appears as a singlet as there are no adjacent protons.

| -OCH₂CH₂O- | 4.25 - 4.35 | s | n/a | 4H | The four protons on the dioxane ring. Due to rapid conformational flexing at room temperature, they often appear as a sharp singlet, indicating chemical equivalence.[2] |

¹³C NMR Spectroscopy: Protocol and Data Interpretation

Carbon NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR

Rationale: The same sample prepared for ¹H NMR can be used. However, due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio, a significantly higher number of scans are required to achieve an adequate signal-to-noise ratio.[11]

Procedure:

  • Use the same sample prepared for the ¹H NMR experiment. If the signal is weak, a more concentrated sample (~20-30 mg in 0.6 mL) may be prepared.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This common technique simplifies the spectrum to single lines for each unique carbon atom by removing C-H coupling.

Predicted ¹³C NMR Spectrum and Interpretation

Based on additivity rules and data from similar structures, the following chemical shifts are expected.[1][2][18][19][20][21]

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

Assignment Predicted δ (ppm) Interpretation
C=O 190.5 Carbonyl carbon, highly deshielded due to the electronegative oxygen.
C-4a', C-8a' 144.0, 142.5 Aromatic carbons attached to ether oxygens.
C-6' 131.0 Aromatic carbon attached to the acetyl group.
C-5', C-7', C-8' 125.0, 122.5, 117.5 The three aromatic C-H carbons.
-OCH₂CH₂O- 64.5 The two equivalent methylene carbons of the dioxane ring, typical for this scaffold.[1][2]

| -CH₂Cl | 45.8 | Aliphatic carbon attached to chlorine, deshielded by both the halogen and the adjacent carbonyl group. |

FT-IR Spectroscopy: Protocol and Data Interpretation

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Experimental Protocol: FT-IR

Rationale: For solid samples, the KBr pellet method is often used to obtain a high-quality spectrum free of solvent interference. The sample is finely ground with potassium bromide, which is transparent in the mid-IR range, and pressed into a translucent disc. Alternatively, a solution can be prepared using a solvent with large "IR windows," such as carbon tetrachloride (CCl₄), which is transparent in regions where C-H, N-H, and O-H stretches occur.[22]

Procedure (KBr Pellet Method):

  • Grinding: Add ~1 mg of this compound to ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

  • Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Workflow for FT-IR Analysis

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Predicted FT-IR Spectrum and Interpretation

The key functional groups in the molecule give rise to characteristic absorption bands.[1][2][23]

Table 4: Predicted FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H
2980 - 2850 Medium-Weak C-H Stretch Aliphatic C-H (dioxane and acetyl)
~1685 Strong, Sharp C=O Stretch Aromatic Ketone (conjugated)[23]
1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring
~1260 Strong C-O-C Stretch Aryl-Alkyl Ether

| 800 - 600 | Medium-Strong | C-Cl Stretch | Alkyl Halide |

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and definitive method for the structural confirmation and purity assessment of this compound. The ¹H NMR spectrum confirms the proton environment and their connectivity, the ¹³C NMR spectrum validates the carbon backbone, and the FT-IR spectrum provides rapid confirmation of the key functional groups (ketone, ether, aromatic ring, alkyl halide). The protocols and data presented herein serve as a validated reference for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring the quality and identity of this important chemical intermediate.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of 6-Chloroacetyl-1,4-benzodioxane and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 6-Chloroacetyl-1,4-benzodioxane and its related derivatives using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a vital building block in medicinal chemistry, and its precise characterization is critical for drug development and quality control.[1] We detail optimized protocols for sample preparation, direct infusion analysis, and LC-MS/MS, focusing on electrospray ionization (ESI) techniques. The causality behind methodological choices is explained, and a detailed analysis of the compound's characteristic fragmentation patterns is presented to facilitate structural elucidation and impurity profiling. This guide is intended for researchers, analytical scientists, and professionals in pharmaceutical development who require robust and reliable methods for the characterization of these heterocyclic compounds.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules with applications as antidepressants, antihyperglycemics, and cytotoxic agents.[2] this compound serves as a key synthetic intermediate, where the reactive chloroacetyl group allows for facile derivatization through nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug discovery.[1]

Given its role as a critical starting material, ensuring the structural integrity and purity of this compound is paramount. Mass spectrometry (MS) is an indispensable analytical tool in this process, offering unparalleled sensitivity and specificity for molecular weight determination and structural characterization.[3] When coupled with a chromatographic separation technique like HPLC, LC-MS becomes a powerful platform for both qualitative and quantitative analysis of the target compound and any process-related impurities or degradation products.[4] This document provides a foundational methodology for leveraging high-resolution mass spectrometry for this purpose.

Core Principles: Mass Spectrometric Behavior

Ionization Technique: Electrospray Ionization (ESI)

For a polar, heteroaromatic molecule like this compound, Electrospray Ionization (ESI) is the premier choice. ESI is a 'soft' ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[5] This is advantageous as it almost always preserves the molecular ion, providing clear molecular weight information.[6] The presence of oxygen and carbonyl moieties in the target molecule allows for efficient protonation in an acidified mobile phase, typically yielding a strong protonated molecular ion, [M+H]⁺.

Causality: Unlike hard ionization techniques such as Electron Ionization (EI), which impart significant energy and cause extensive fragmentation, ESI preserves the parent molecule. This is crucial for confirming the molecular weight before proceeding to controlled fragmentation via tandem MS (MS/MS).[6]

The Chlorine Isotopic Signature

A key identifying feature of this compound and its derivatives is the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion, which will appear as a pair of peaks (M and M+2) separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1.[7] Observing this signature is a definitive confirmation of the presence of a single chlorine atom in the ion.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

To confirm the structure, the protonated molecular ion ([M+H]⁺ at m/z 213.03 for the ³⁵Cl isotope) is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation is predictable and driven by the stability of the resulting ions.

Key Predicted Fragmentations:

  • Alpha-Cleavage: The most common fragmentation pathway for ketones involves cleavage of the bond adjacent to the carbonyl group.[8] This results in the loss of a chloromethyl radical (•CH₂Cl) and the formation of a highly stable acylium ion.

  • Neutral Loss: The loss of small, stable neutral molecules like HCl is also a probable pathway.

  • Ring Cleavage: Fragmentation of the benzodioxane ring can also occur, though typically requires higher collision energy.

Experimental Protocols

Sample and Standard Preparation

Sample cleanliness is critical for achieving high-quality, repeatable mass spectrometry data.[9]

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution (1-10 µg/mL): Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve the desired concentration.

  • Filtration: Filter the final working solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulates before analysis.[10]

Protocol 1: Direct Infusion Analysis (Qualitative)

This protocol is designed for rapid confirmation of molecular weight and initial MS/MS fragmentation analysis without chromatographic separation.

  • Instrument Setup: Configure a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Infusion: Load the working solution (1-5 µg/mL) into a syringe and infuse it directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire full scan MS data in positive ion mode to identify the [M+H]⁺ ion and its characteristic chlorine isotope pattern.

    • Perform a product ion scan (MS/MS) on the isolated precursor ion (m/z 213.0) to generate the fragmentation spectrum.

ParameterTypical ValueRationale
Ionization ModePositive ESIPromotes protonation of the analyte.
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray process for droplet formation.[5]
Nebulizer Gas (N₂)20 - 40 psiAssists in aerosol formation.
Drying Gas (N₂) Flow8 - 12 L/minPromotes solvent evaporation from droplets.
Drying Gas Temp.300 - 350 °CFacilitates desolvation of ions.
MS Scan Rangem/z 50 - 500Covers the expected mass of the parent ion and its fragments.
Collision Energy (CID)10 - 40 eV (Ramp)A ramp allows for the observation of both low-energy (stable) and high-energy fragments.
Protocol 2: LC-MS/MS Analysis (Quantitative & Purity)

This protocol is ideal for separating this compound from its derivatives, synthetic precursors, or impurities.

  • Chromatographic Setup: Use a reverse-phase HPLC system coupled to the mass spectrometer. A C18 column is a good starting point for this type of small molecule.[9]

  • Method Development: Develop a gradient elution method to ensure good separation and peak shape.

  • Data Acquisition: Set up a data-dependent acquisition (DDA) or targeted (Multiple Reaction Monitoring, MRM) method to trigger MS/MS scans on ions of interest.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Stock Solution (1 mg/mL) p2 Working Solution (1-10 µg/mL) p1->p2 p3 Filtration (0.22 µm) p2->p3 a1 HPLC Injection p3->a1 a2 C18 Column Separation a1->a2 a3 ESI Ionization (+ Mode) a2->a3 a4 Full Scan MS (Identify Precursor) a3->a4 a5 MS/MS Fragmentation (CID) a4->a5 d1 Identify [M+H]⁺ & Isotope Pattern a5->d1 d2 Analyze Fragments d1->d2 d3 Confirm Structure d2->d3

Caption: Workflow for LC-MS/MS analysis.

ParameterValue
LC System
ColumnC18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Time (min) | %B
0.0 | 5
1.0 | 5
8.0 | 95
10.0 | 95
10.1 | 5
12.0 | 5
MS System
Ionization ModePositive ESI
Source ParametersAs per Table 1
Acquisition ModeData-Dependent (DDA)
Precursor Scanm/z 100 - 500
Product Ion Scanm/z 50 - 250

Data Analysis & Interpretation

Identifying the Molecular Ion

The full scan mass spectrum should exhibit a prominent ion at m/z 213.0313 corresponding to the [M+H]⁺ for the ³⁵Cl isotope (C₁₀H₁₀³⁵ClO₃)⁺. A corresponding peak at m/z 215.0284 for the ³⁷Cl isotope (C₁₀H₁₀³⁷ClO₃)⁺ should be present with approximately one-third the intensity. High-resolution instrumentation allows the measured mass to be used to confirm the elemental formula.[6]

Interpreting the Fragmentation Pattern

The MS/MS spectrum provides structural confirmation. The primary fragmentation pathways and expected product ions are outlined below.

G M [M+H]⁺ m/z 213.03 (C₁₀H₁₀ClO₃)⁺ F1 [M+H - CH₂Cl]⁺ m/z 164.04 (C₉H₈O₃)⁺ M->F1 - •CH₂Cl (α-cleavage) F2 [M+H - HCl]⁺ m/z 177.06 (C₁₀H₉O₃)⁺ M->F2 - HCl (Neutral Loss) F3 [C₈H₇O₂]⁺ m/z 135.04 F1->F3 - CO

Caption: Predicted fragmentation of this compound.

Observed m/z (³⁵Cl)Calculated MassFormulaProposed Structure / Origin
213.0313213.0313[C₁₀H₁₀ClO₃]⁺Protonated Molecular Ion [M+H]⁺
177.0546177.0546[C₁₀H₉O₃]⁺Loss of neutral HCl from the parent ion
164.0444164.0444[C₉H₈O₃]⁺Base Peak . Acylium ion from α-cleavage (loss of •CH₂Cl).[11]
135.0441135.0441[C₈H₇O₂]⁺Loss of CO from the acylium ion (m/z 164)

Trustworthiness: The presence of the acylium ion at m/z 164 as the base peak is a strong, self-validating piece of evidence for the chloroacetyl moiety being correctly positioned on the benzodioxane ring. The accurate mass measurements of these fragments further solidify the structural assignment.

Conclusion

The methodologies presented in this application note provide a robust and reliable framework for the mass spectrometric analysis of this compound and its derivatives. By employing ESI in positive mode, researchers can readily obtain clear molecular weight information, while high-resolution MS/MS analysis provides a detailed structural fingerprint based on predictable fragmentation pathways. The characteristic chlorine isotope pattern serves as an additional point of confirmation. These protocols are designed to be readily adaptable, supporting the needs of drug discovery, process chemistry, and quality control by ensuring the accurate and confident characterization of this important class of chemical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloroacetyl-1,4-benzodioxane. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate.[1][2] Our goal is to provide not just protocols, but a deep understanding of the reaction's nuances, enabling you to troubleshoot common issues and optimize your yield and purity. This guide is structured as a dynamic resource, moving from high-level questions to in-depth, problem-specific troubleshooting.

Section 1: Synthesis Overview & Core Principles

The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-benzodioxan.[3] This reaction is a classic electrophilic aromatic substitution where an acyl group (in this case, the chloroacetyl group) is attached to the aromatic ring of 1,4-benzodioxan.[4]

The reaction proceeds via the formation of a highly reactive acylium ion electrophile, generated in situ from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] This powerful electrophile then attacks the electron-rich benzene ring of the 1,4-benzodioxan, leading to the formation of the desired ketone product.[4] Understanding this mechanism is critical for troubleshooting, as many potential issues stem from the stability and reactivity of these intermediates.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl Chloroacetyl Chloride Complex [AcylCl-AlCl₃] Complex AcylCl->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex->Acylium Cleavage Benzodioxan 1,4-Benzodioxan Acylium->Benzodioxan SigmaComplex Arenium Ion Intermediate (Sigma Complex) Benzodioxan->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product + AlCl₄⁻ (Deprotonation) SigmaComplex->Product CatalystRegen AlCl₃ + HCl

Figure 1. Mechanism of Friedel-Crafts Acylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in this synthesis?

The primary challenge is managing the reactivity and moisture sensitivity of the Lewis acid catalyst, AlCl₃. Improper handling leads to deactivation of the catalyst and significantly reduced yields. Furthermore, controlling the reaction temperature is crucial to prevent the formation of tar-like side products.

Q2: Why is Aluminum Chloride (AlCl₃) the most common catalyst?

AlCl₃ is a powerful Lewis acid that can effectively polarize the carbon-chlorine bond in chloroacetyl chloride, facilitating the formation of the necessary acylium ion electrophile.[4] While other Lewis acids like FeCl₃, SnCl₄, or triflates can be used, AlCl₃ often provides the best balance of reactivity and cost for this specific transformation.[3][6] However, it requires more than a catalytic amount because it complexes with the final ketone product.[7]

Q3: What solvent is recommended for this reaction?

A non-aqueous, inert solvent is required.[5] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are good at solvating the intermediates and are unreactive under the reaction conditions. Carbon disulfide (CS₂) is another traditional solvent known for promoting high yields in Friedel-Crafts reactions, though its toxicity and flammability are significant drawbacks.

Q4: What are the main regioisomers that can form, and why is the 6-position favored?

The two ether oxygens of the 1,4-benzodioxan ring are electron-donating groups, which activate the aromatic ring and direct incoming electrophiles to the ortho and para positions. The 6-position is para to one of the ether oxygens, making it a highly favorable site for electrophilic attack. The 5-position is ortho to an ether oxygen and could also be a site of substitution, potentially leading to the formation of the 5-chloroacetyl isomer as a minor byproduct. The 6-isomer is generally the major product due to steric and electronic factors.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Problem Potential Cause Underlying Science & Explanation Recommended Solution
1. Low or No Product Yield A. Inactive Catalyst Aluminum chloride is extremely hygroscopic. It reacts violently with water to form aluminum hydroxide and HCl, rendering it catalytically inactive for the Friedel-Crafts reaction.[5]• Use a fresh, unopened bottle of anhydrous AlCl₃.• Weigh and transfer the AlCl₃ under an inert atmosphere (e.g., nitrogen or argon in a glove bag or glovebox).• Ensure all glassware is oven-dried or flame-dried immediately before use.
B. Incorrect Stoichiometry In Friedel-Crafts acylation, AlCl₃ complexes with the carbonyl oxygen of the product ketone. This complex is inactive. Therefore, slightly more than one equivalent of AlCl₃ per equivalent of acyl chloride is required to drive the reaction to completion.[7]• Use 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically 1,4-benzodioxan).• Add the AlCl₃ portion-wise to control the initial exotherm.
C. Reaction Temperature Too Low While low temperatures are needed to control the initial reaction, the activation energy for the electrophilic substitution may not be overcome if the temperature is kept too low throughout the entire process, leading to an incomplete reaction.• Add the acyl chloride to the mixture of 1,4-benzodioxan and AlCl₃ at 0-5 °C to control the initial exotherm.• After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor progress by TLC.
2. Formation of Dark Tar or Polymer A. Reaction Temperature Too High Friedel-Crafts reactions are highly exothermic. If the temperature is not controlled, especially during the addition of reagents, side reactions and polymerization of the starting material or product can occur, leading to intractable tars.• Maintain strict temperature control (0-5 °C) during the addition of both AlCl₃ and chloroacetyl chloride using an ice-water or ice-salt bath.• Add reagents slowly and portion-wise to dissipate the heat generated.
B. Impure Starting Materials Impurities in the 1,4-benzodioxan or chloroacetyl chloride can act as catalysts for polymerization or other side reactions under the strongly acidic conditions.• Purify 1,4-benzodioxan by vacuum distillation before use.• Use freshly opened or distilled chloroacetyl chloride.
3. Difficult Product Isolation / Oily Product A. Incomplete Quenching The work-up procedure involves quenching the reaction with acid/ice to decompose the AlCl₃-ketone complex. If this is incomplete, the aluminum salts can make the organic layer difficult to separate and dry, often resulting in an oil instead of a solid.• Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum salts and protonates the ketone, breaking the complex.• Ensure the aqueous layer is strongly acidic (pH < 1) before proceeding with the extraction.
B. Presence of Isomeric Impurities The presence of the minor 5-chloroacetyl isomer can act as an impurity that disrupts the crystal lattice of the major 6-isomer, preventing it from solidifying (eutectic mixture formation).• Purify the crude product using flash column chromatography on silica gel. A solvent system like Hexanes/Ethyl Acetate (e.g., 8:2 v/v) is a good starting point.• Alternatively, trituration with a cold solvent like diethyl ether or hexane can sometimes selectively dissolve impurities, leaving the purer product as a solid.[8][9]

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of this compound

This protocol is a representative procedure and should be adapted based on laboratory safety standards and reaction scale.

  • Preparation: Under an inert atmosphere of dry nitrogen, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Solvent & Substrate Addition: Add anhydrous dichloromethane (DCM) to the flask, enough to ensure good stirring. Cool the resulting suspension to 0 °C using an ice bath. Add 1,4-benzodioxan (1.0 eq) to the cooled suspension and stir for 15 minutes.

  • Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature. Monitor the reaction's progress by TLC until the 1,4-benzodioxan starting material is consumed (typically 2-4 hours).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel.[8][9]

Figure 2. Experimental workflow for the synthesis.
Protocol 4.2: Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): 8:2 Hexane:Ethyl Acetate.

  • Visualization: UV lamp (254 nm). The starting material (1,4-benzodioxan) and the product are UV active. The product, being more polar, will have a lower Rf value than the starting material.

Section 5: References

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  • Zhang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. --INVALID-LINK--

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. --INVALID-LINK--

  • Wang, Y., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed Central. --INVALID-LINK--

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Howard University. --INVALID-LINK--

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from --INVALID-LINK--

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  • Welton, T., et al. (2001). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). This compound | 93439-37-3. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Retrieved from --INVALID-LINK--

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Retrieved from --INVALID-LINK--

  • Asghari, S., & Ramezani, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. --INVALID-LINK--

  • Ravasio, N., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. --INVALID-LINK--

  • ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • CDP Innovation. (2015). Catalysis of the acylation of aromatic derivatives by metallic tosylates. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • PubMed. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Retrieved from --INVALID-LINK--

  • CHIRALEN. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation for 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Friedel-Crafts acylation of 1,4-benzodioxane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in this critical synthetic transformation. As a cornerstone reaction for the synthesis of valuable aryl ketone intermediates, optimizing the Friedel-Crafts acylation of electron-rich heteroaromatics like benzodioxane is paramount. This document provides in-depth, field-proven insights and actionable protocols to enhance your experimental success.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section directly addresses the most common challenges encountered during the Friedel-Crafts acylation of 1,4-benzodioxane. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step guide to rectify the issue.

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

Low yields in the Friedel-Crafts acylation of benzodioxane can often be traced back to a few critical parameters. The reaction is an electrophilic aromatic substitution, and its success hinges on the generation of a potent acylium ion electrophile and the nucleophilicity of the benzodioxane ring.[1][2]

Here are the most common culprits:

  • Inactive Lewis Acid Catalyst: The Lewis acid, typically aluminum chloride (AlCl₃), is the workhorse of this reaction, responsible for generating the acylium ion from the acyl halide or anhydride.[2][3] However, AlCl₃ is extremely hygroscopic and rapidly deactivates in the presence of moisture.[1][4]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Some acylations require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side reactions.[1][5]

  • Impure Reagents: The purity of benzodioxane, the acylating agent, and the solvent is crucial. Impurities can compete with the substrate or poison the catalyst.[1]

  • Stoichiometry of the Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively sequestering it from the reaction.[1][6]

Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions that frequently arise during the experimental process.

Q1: Why is anhydrous aluminum chloride essential for the reaction? Can I use hydrated AlCl₃?

No, hydrated aluminum chloride is completely ineffective. The Lewis acidity of AlCl₃ is central to its function.[7] Water reacts with AlCl₃ in a highly exothermic manner to form aluminum hydroxides, which are not Lewis acidic and will not catalyze the reaction.[4][7] Always use freshly opened, anhydrous AlCl₃ or ensure it has been stored in a desiccator over a strong drying agent. The physical appearance of the AlCl₃ should be a fine, free-flowing powder; clumps or a strong odor of HCl indicate moisture contamination.[8]

Q2: I'm observing the formation of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

The formation of dark, polymeric material is often a sign of side reactions or decomposition, which can be caused by:

  • Excessively High Temperatures: Overheating the reaction mixture can lead to charring and polymerization of the starting materials or products.[1] It is crucial to control the reaction temperature, often starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature or reflux while monitoring the reaction's progress.[4]

  • Reactive Impurities: Impurities in the starting materials can be more susceptible to polymerization under the harsh reaction conditions.

  • Choice of Solvent: Certain solvents can be more prone to side reactions with the strong Lewis acid. For instance, while nitrobenzene can be used as a solvent, it can also undergo reaction under certain conditions.[8]

To prevent this, ensure precise temperature control, use highly purified reagents, and select an appropriate, inert solvent.

Q3: Can I use other Lewis acids besides aluminum chloride for the acylation of benzodioxane?

Yes, other Lewis acids can be employed, and their choice can sometimes offer advantages in terms of mildness and selectivity.[9] While AlCl₃ is a strong and common choice, other options include:

  • Ferric Chloride (FeCl₃): A milder Lewis acid that can sometimes provide better selectivity, though it may require higher temperatures or longer reaction times.[10]

  • Zinc Chloride (ZnCl₂): Another milder option, often used for activated aromatic substrates.[10]

  • Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are often more tolerant to moisture and can sometimes be used in catalytic amounts, making them a "greener" alternative.[9]

The optimal Lewis acid will depend on the specific acylating agent and desired product.

Q4: How does the work-up procedure affect the final yield?

The work-up is a critical step where significant product loss can occur. A common issue is the formation of emulsions during the quenching of the reaction with water or dilute acid, making the separation of organic and aqueous layers difficult.[8] To minimize this, the reaction mixture should be poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8][11] The acid helps to break down the aluminum-ketone complex and dissolve the aluminum hydroxides.[12] If an emulsion persists, the addition of a saturated sodium chloride solution (brine) can help to break it.[8]

Experimental Protocols and Data

Protocol 1: Activation of Aluminum Chloride

For optimal results, especially if the anhydrous AlCl₃ is from a previously opened container, it is advisable to perform a sublimation to ensure its purity and activity.

Materials:

  • Aluminum Chloride (anhydrous)

  • Sublimation apparatus

  • Heat source (e.g., heating mantle)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up the sublimation apparatus under an inert atmosphere.

  • Place the aluminum chloride in the bottom of the sublimation apparatus.

  • Gently heat the apparatus under vacuum.

  • The pure, anhydrous aluminum chloride will sublime and deposit on the cold finger of the apparatus.

  • Once the sublimation is complete, allow the apparatus to cool to room temperature under an inert atmosphere before collecting the purified AlCl₃.

Protocol 2: General Procedure for Friedel-Crafts Acylation of 1,4-Benzodioxane

This protocol provides a general starting point. The optimal temperature and reaction time should be determined experimentally.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,4-Benzodioxane

  • Acyl chloride or anhydride (e.g., acetyl chloride)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.1 to 2.5 equivalents) and the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of the acylating agent (1.0 equivalent) in the anhydrous solvent.

  • Add the acylating agent solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of 1,4-benzodioxane (1.0 equivalent) in the anhydrous solvent dropwise.

  • After the addition of benzodioxane, the reaction may be stirred at 0 °C, allowed to warm to room temperature, or heated to reflux, depending on the reactivity of the acylating agent. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[11]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Influence of Reaction Parameters on Yield

The following table summarizes the general effects of key parameters on the yield of the Friedel-Crafts acylation of benzodioxane.

ParameterLow SettingOptimal RangeHigh SettingPotential Issues at Non-Optimal Settings
AlCl₃ Stoichiometry (eq.) < 1.01.1 - 2.5> 3.0Incomplete reaction; Complexation with product reduces catalyst availability.[1][6]
Temperature (°C) 0 - 2525 - 80 (reflux)> 100Slow reaction rate; Incomplete conversion.[13]
Reaction Time (h) < 12 - 24> 24Incomplete reaction.

Visualizing the Process: Diagrams and Workflows

Diagram 1: The Catalytic Cycle of Friedel-Crafts Acylation

Friedel_Crafts_Acylation Mechanism of Friedel-Crafts Acylation reagents Acyl Halide (RCOX) + AlCl₃ acylium Acylium Ion [R-C=O]⁺ + AlCl₄⁻ reagents->acylium Generation of Electrophile sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex Electrophilic Attack + Benzodioxane benzodioxane 1,4-Benzodioxane product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation by AlCl₄⁻ final_product Aryl Ketone Product + Al(OH)₃ product_complex->final_product Hydrolysis + Workup workup Aqueous Workup (H₃O⁺)

Caption: The mechanism of Friedel-Crafts acylation.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_catalyst Verify Catalyst Activity (Anhydrous, free-flowing?) start->check_catalyst check_reagents Assess Reagent Purity (Benzodioxane, Acylating Agent, Solvent) check_catalyst->check_reagents No activate_catalyst Activate/Purify AlCl₃ (e.g., Sublimation) check_catalyst->activate_catalyst Yes check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions No purify_reagents Purify Starting Materials (Distillation, Recrystallization) check_reagents->purify_reagents Yes check_workup Examine Work-up Procedure (Emulsion formation?) check_conditions->check_workup No optimize_conditions Optimize Conditions (Vary Temp, Time, Catalyst Loading) check_conditions->optimize_conditions Yes improve_workup Modify Work-up (Pour onto ice/HCl, use brine) check_workup->improve_workup Yes success Improved Yield check_workup->success No activate_catalyst->success purify_reagents->success optimize_conditions->success improve_workup->success

Caption: A stepwise workflow for troubleshooting low yields.

References

Technical Support Center: Synthesis of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6-Chloroacetyl-1,4-benzodioxane. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis, ensuring a higher yield and purity of the target compound.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates.[1][2] The most common synthetic route is the Friedel-Crafts acylation of 1,4-benzodioxan with chloroacetyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this method is effective, it is often accompanied by the formation of undesired side products, which can complicate purification and reduce the overall yield. Understanding the reaction mechanism and the factors influencing side product formation is paramount for successful synthesis.

The primary challenges encountered in this synthesis are:

  • Regioisomer Formation: The acylation of 1,4-benzodioxan can lead to the formation of not only the desired 6-isomer but also the 7-isomer, which can be difficult to separate.

  • Polysubstitution: Although less common in acylation compared to alkylation, there is a possibility of diacylation, especially under forcing conditions.[3]

  • Reaction Conditions: The reaction is sensitive to moisture and requires careful control of temperature and stoichiometry to minimize side reactions.

This guide will provide a detailed exploration of these challenges and offer practical solutions for their mitigation.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of 1,4-benzodioxan proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation and Product Formation Chloroacetyl_chloride Cl-C(O)CH₂Cl Acylium_ion [CH₂Cl-C=O]⁺ Chloroacetyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Benzodioxan 1,4-Benzodioxan Sigma_complex_6 σ-complex (6-position) Benzodioxan->Sigma_complex_6 + [CH₂Cl-C=O]⁺ Sigma_complex_7 σ-complex (7-position) Benzodioxan->Sigma_complex_7 + [CH₂Cl-C=O]⁺ Product_6 This compound Sigma_complex_6->Product_6 - H⁺ Product_7 7-Chloroacetyl-1,4-benzodioxane (Side Product) Sigma_complex_7->Product_7 - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation of 1,4-Benzodioxan.

The ether linkages in the 1,4-benzodioxan ring are ortho-, para-directing and activating. This means that electrophilic substitution is directed to the positions ortho and para to the oxygen atoms. In the case of 1,4-benzodioxan, the 6- and 7-positions are electronically favored for acylation. The regioselectivity, or the preference for acylation at the 6-position over the 7-position, is influenced by both electronic and steric factors. Theoretical studies and experimental evidence suggest that the 6-position is generally favored, leading to this compound as the major product.[4] However, the formation of the 7-isomer is a common occurrence.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most prevalent side product is the regioisomeric 7-Chloroacetyl-1,4-benzodioxane . The formation of this isomer is a direct consequence of the electronic properties of the 1,4-benzodioxan ring, which activates both the 6- and 7-positions for electrophilic attack. The ratio of the 6- to 7-isomer can vary depending on the reaction conditions.

Another potential, though less common, side product is the diacylated 1,4-benzodioxan . This occurs when the product of the first acylation undergoes a second Friedel-Crafts acylation. However, the chloroacetyl group is deactivating, which makes the second acylation less favorable than the first.[3]

Q2: How can I minimize the formation of the 7-chloroacetyl isomer?

Controlling the regioselectivity of the reaction is key to minimizing the formation of the 7-isomer. Here are some strategies:

  • Choice of Lewis Acid: While AlCl₃ is commonly used, other Lewis acids such as FeCl₃ or ZnCl₂ can be explored, as they may offer different regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored product. It is advisable to perform the reaction at 0-5°C.[5]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may help optimize the isomer ratio.

Q3: Is diacylation a significant concern, and how can I prevent it?

Diacylation is generally a minor concern in Friedel-Crafts acylation because the introduced acyl group deactivates the aromatic ring towards further electrophilic substitution.[3] However, to prevent its formation, the following precautions should be taken:

  • Stoichiometry: Use a strict 1:1 molar ratio of 1,4-benzodioxan to chloroacetyl chloride. An excess of the acylating agent can promote diacylation.

  • Reaction Time: Avoid prolonged reaction times. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to stop the reaction once the starting material is consumed.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Decomposition of reagents or product. 3. Loss of product during workup.1. Monitor the reaction closely with TLC. Ensure the reaction goes to completion. 2. Maintain anhydrous conditions. Water deactivates the AlCl₃ catalyst. Use freshly opened or distilled reagents and flame-dried glassware.[5] 3. Control the reaction temperature. The reaction is exothermic; maintain a low temperature (0-5°C) during the addition of reagents to prevent side reactions.[5] 4. Optimize the workup procedure. Ensure efficient extraction of the product and minimize losses during washing and drying steps.
High Proportion of 7-Isomer 1. Suboptimal reaction conditions (temperature, solvent, catalyst).1. Lower the reaction temperature. This can favor the formation of the more stable 6-isomer. 2. Experiment with different Lewis acids. For example, ferric chloride (FeCl₃) might offer better regioselectivity. 3. Vary the solvent. Investigate the effect of different non-polar solvents on the isomer ratio.
Presence of Diacylated Product 1. Excess chloroacetyl chloride. 2. Prolonged reaction time.1. Use a precise 1:1 molar ratio of reactants. 2. Monitor the reaction by TLC and quench it as soon as the 1,4-benzodioxan is consumed.
Dark-colored Reaction Mixture or Product 1. Polymerization or charring due to high temperature. 2. Impurities in the starting materials.1. Maintain strict temperature control. Add reagents slowly to manage the exotherm. 2. Use high-purity starting materials. Purify 1,4-benzodioxan by distillation if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 1,4-Benzodioxan

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • In the dropping funnel, place a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, again keeping the temperature below 5°C.

  • Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

The crude product is a mixture of the 6- and 7-isomers. Separation can be achieved by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or toluene.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum. The purity of the crystals should be checked by NMR or melting point.[6]

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the desired 6-isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Troubleshooting Workflow

Troubleshooting Workflow Start Synthesis of this compound Analysis Analyze Crude Product (TLC, NMR) Start->Analysis Problem_ID Identify Problem Analysis->Problem_ID Low_Yield Low Yield Problem_ID->Low_Yield Yield < Expected High_Isomer High 7-Isomer Content Problem_ID->High_Isomer Isomer Ratio Unfavorable Diacylation Diacylation Product Detected Problem_ID->Diacylation Diacylated Product Present Impure_Product Dark/Impure Product Problem_ID->Impure_Product Product is Dark/Impure Purification Purify Product: - Recrystallization - Column Chromatography Problem_ID->Purification Acceptable Purity & Yield Solution_Yield Check Reaction Conditions: - Anhydrous? - Temperature Control? - Reaction Time? Low_Yield->Solution_Yield Solution_Isomer Optimize Regioselectivity: - Lower Temperature - Change Lewis Acid - Vary Solvent High_Isomer->Solution_Isomer Solution_Diacylation Adjust Stoichiometry: - 1:1 Reactant Ratio - Monitor Reaction Time Diacylation->Solution_Diacylation Solution_Impurity Improve Purity: - Use Pure Starting Materials - Strict Temperature Control Impure_Product->Solution_Impurity Solution_Yield->Purification Solution_Isomer->Purification Solution_Diacylation->Purification Solution_Impurity->Purification Final_Product Pure this compound Purification->Final_Product

References

Technical Support Center: Purification of 6-Chloroacetyl-1,4-benzodioxane by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Chloroacetyl-1,4-benzodioxane via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.[1] this compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials with enhanced properties.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product.

This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the recrystallization process. The information presented here is grounded in established principles of crystallization and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the recrystallization of this compound, offering explanations for the underlying causes and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Symptom: Upon cooling, the dissolved solid separates from the solution as an oily liquid rather than forming solid crystals.

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[3] This can be due to a few factors:

  • The boiling point of the chosen solvent is higher than the melting point of the compound (136-142°C).[1][4]

  • The solution is supersaturated to a degree that precipitation happens too rapidly at a higher temperature.

  • The presence of significant impurities can depress the melting point of the mixture.

Solutions:

  • Increase the Solvent Volume: The most straightforward solution is to return the mixture to the heat source and add more of the primary solvent.[3] This decreases the saturation level, requiring the solution to cool to a lower temperature before precipitation begins, which will hopefully be below the compound's melting point.

  • Solvent System Modification: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Charcoal Treatment: If colored impurities are suspected, they may be contributing to the oiling out. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the filtrate to cool.[3]

Issue 2: No crystals form upon cooling.

Symptom: The solution remains clear even after cooling to room temperature and subsequent chilling in an ice bath.

Causality: This indicates that the solution is not supersaturated at the lower temperature. The primary reasons for this are:

  • Excessive Solvent: Too much solvent was used to dissolve the crude product, keeping it in solution even at low temperatures.[5]

  • Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[5]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level.[3][5] The microscopic scratches provide a surface for nucleation.

    • Seed Crystals: Add a tiny crystal of the pure this compound to the solution.[3][6] This provides a template for crystal growth.

    • Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-introduce the rod into the solution to seed crystallization.[3]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.

Issue 3: Crystal yield is very low.

Symptom: After filtration and drying, the mass of the purified crystals is significantly lower than expected.

Causality: A low yield can result from several factors throughout the recrystallization process:

  • Using too much solvent: This is a common cause, as a significant amount of the product will remain dissolved in the mother liquor.[3][5]

  • Premature crystallization: If crystals form during hot filtration, product will be lost.

  • Incomplete crystallization: Not allowing sufficient time for the solution to cool and for crystals to form.

  • Washing with warm solvent: Using solvent that is not ice-cold to wash the collected crystals can redissolve a portion of the product.[5]

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[5][7]

  • Prevent Premature Crystallization: During hot filtration, use a pre-warmed funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.

  • Maximize Crystallization Time: Allow the solution to cool slowly to room temperature, and then chill it in an ice bath for at least 20-30 minutes to ensure maximum precipitation.

  • Proper Washing Technique: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[8]

Issue 4: The purified product is still colored or appears impure.

Symptom: The resulting crystals are not the expected off-white color or analytical data (e.g., melting point) indicates the presence of impurities.[1]

Causality:

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[3]

  • Inadequate Removal of Colored Impurities: Some impurities, particularly colored ones, may have similar solubility profiles to the desired compound.

  • Incomplete Washing: Residual mother liquor on the surface of the crystals will contain impurities.

Solutions:

  • Slow Down Crystallization: Ensure the solution cools slowly and undisturbed. Covering the flask with a watch glass and placing it on an insulating surface (like a cork ring or paper towels) can help.[3] If crystallization is still too rapid, consider adding a slightly larger volume of solvent.[3]

  • Use Activated Charcoal: As mentioned previously, a charcoal treatment during the hot dissolution step can be effective at removing colored, non-polar impurities.

  • Perform a Second Recrystallization: If the product is still not pure enough, a second recrystallization is often necessary to achieve the desired purity.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7][8] While specific solubility data is not always readily available in literature, a good starting point is to consider solvents with similar functional groups.[9][10] Given that the compound is a ketone, solvents like acetone or ethyl acetate could be suitable.[10] However, due to the polar benzodioxane moiety, more polar solvents like ethanol or isopropanol might also be effective. It is always recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene) to determine the optimal choice empirically.[11]

Q2: How do I perform a small-scale solubility test?

A2:

  • Place a small amount of the crude solid (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, mixing after each addition. Note the solubility. A good solvent will not dissolve the compound well at this stage.[11]

  • For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath.[11]

  • Observe which solvent dissolves the compound completely at an elevated temperature.

  • Cool the test tubes that showed good solubility at high temperatures in an ice bath. The best solvent will be the one that produces a large amount of crystalline precipitate upon cooling.

Q3: What are the key physical properties of this compound?

A3:

Property Value Source
Molecular Formula C₁₀H₉ClO₃ [1][4]
Molecular Weight 212.63 g/mol [1]
Appearance Off-white crystalline solid [1]

| Melting Point | 136-142 °C |[1][4] |

Q4: What are the potential impurities in crude this compound?

A4: Potential impurities will depend on the synthetic route. Common syntheses involve the Friedel-Crafts acylation of 1,4-benzodioxane.[12] Therefore, impurities could include:

  • Unreacted 1,4-benzodioxane.

  • Di-acylated products or other positional isomers.

  • Byproducts from the decomposition of the acylating agent or catalyst.

  • Residual solvents from the reaction.

Q5: How can I confirm the purity of my recrystallized product?

A5: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A sharp melting point range close to the literature value (137-140 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A product with ≥98% purity is generally considered good.[1]

III. Experimental Protocol & Workflow

Standard Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional but recommended): To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed Erlenmeyer flask.[7]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining impurities.[5][8]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.[8] Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Start: Crude Solid Dissolve 1. Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filtration 2. Hot Filtration (Optional) Dissolve->Hot_Filtration Cooling 3. Slow Cooling & Ice Bath Dissolve->Cooling If no insoluble impurities Hot_Filtration->Cooling Insoluble_Imp Insoluble Impurities Hot_Filtration->Insoluble_Imp Remove Filtration 4. Vacuum Filtration Cooling->Filtration Washing 5. Wash with Ice-Cold Solvent Filtration->Washing Soluble_Imp Soluble Impurities (in Mother Liquor) Filtration->Soluble_Imp Remove Drying 6. Dry Crystals Washing->Drying End End: Pure Crystals Drying->End

Caption: Recrystallization workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered During Cooling Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Add_Solvent Add More Solvent & Re-cool Oiling_Out->Add_Solvent Yes Induce Induce Crystallization (Scratch/Seed) No_Crystals->Induce Yes Success Crystals Form No_Crystals->Success No Consider_Charcoal Consider Charcoal Treatment Add_Solvent->Consider_Charcoal Consider_Charcoal->Success Reduce_Solvent Reduce Solvent Volume & Re-cool Induce->Reduce_Solvent Fails Induce->Success Succeeds Reduce_Solvent->Success

Caption: Troubleshooting logic for common recrystallization problems.

IV. References

  • Finding the best solvent for recrystallisation. RSC Education. --INVALID-LINK--

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. --INVALID-LINK--

  • This compound. Chem-Impex. --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. --INVALID-LINK--

  • Recrystallization. University of California, Los Angeles Chemistry and Biochemistry. --INVALID-LINK--

  • Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center. --INVALID-LINK--

  • This compound. ChemBK. --INVALID-LINK--

  • This compound 97%. Sigma-Aldrich. --INVALID-LINK--

  • This compound. Stenutz. --INVALID-LINK--

  • Buy this compound | 93439-37-3. Smolecule. --INVALID-LINK--

  • Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--

  • Recrystallization. Grossmont College. --INVALID-LINK--

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. --INVALID-LINK--

  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][7][9]dioxin-6-yl)prop-2-en-1-one. National Institutes of Health. --INVALID-LINK--

References

Technical Support Center: Purification of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 6-Chloroacetyl-1,4-benzodioxane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the removal of unreacted starting materials from this key synthetic intermediate. The information is presented in a practical question-and-answer format to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I've just completed a Friedel-Crafts acylation to synthesize this compound. What are the primary unreacted starting materials and byproducts I need to remove?

In a typical Friedel-Crafts acylation synthesis of this compound, your crude product mixture will likely contain the following key components that require removal:

  • Unreacted 1,4-Benzodioxane: This is the aromatic substrate of the reaction. As a neutral organic molecule, its properties are similar to the product, making it a primary focus of the purification strategy.

  • Unreacted Chloroacetyl Chloride (as Chloroacetic Acid): Chloroacetyl chloride is a highly reactive acyl halide.[1][2][3] Any unreacted amount will rapidly hydrolyze upon contact with water during the reaction work-up, forming chloroacetic acid and hydrochloric acid (HCl).[1][4] This makes the resulting aqueous layer highly acidic.

  • Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃): The catalyst is essential for the reaction but must be completely removed. It will be quenched during the aqueous work-up, forming aluminum salts (e.g., aluminum hydroxide) that are primarily soluble in the aqueous phase.

Component Profile Table

ComponentRoleTypeKey Characteristic for Separation
This compound Product Neutral KetoneSolid, polar organic
1,4-BenzodioxaneStarting MaterialNeutral EtherLiquid, less polar than product
Chloroacetyl ChlorideStarting MaterialAcyl HalideHighly reactive with water
Chloroacetic AcidByproductCarboxylic AcidAcidic; water-soluble as its salt
Aluminum Chloride (AlCl₃)CatalystLewis AcidQuenched to inorganic salts
Q2: How can I monitor my reaction to ensure it has gone to completion and minimize the amount of unreacted 1,4-benzodioxane?

Proactive monitoring is the most effective way to reduce the purification burden. Thin-Layer Chromatography (TLC) is the preferred method for tracking the progress of your reaction.

The Principle of TLC Monitoring: TLC separates compounds based on their polarity. The stationary phase (typically silica gel) is polar, and the mobile phase (an organic solvent system) is less polar.

  • Less polar compounds (like 1,4-benzodioxane) travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.

  • More polar compounds (like the product, this compound) interact more strongly with the silica and travel a shorter distance, resulting in a lower Rf value.

Step-by-Step TLC Monitoring Protocol:

  • Prepare the TLC Plate: Spot a baseline on a silica gel TLC plate.

  • Spotting: Apply three separate spots:

    • S: A co-spot of your starting material (1,4-benzodioxane).

    • R: A sample of your reaction mixture (quench a tiny aliquot in a vial with a drop of water and extract with ethyl acetate).

    • P: If available, a reference standard of the pure product.

  • Development: Place the plate in a developing chamber with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The solvent should be below the baseline.[5]

  • Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and visualize the spots under a UV lamp.

  • Analysis: The reaction is complete when the spot corresponding to the starting material (1,4-benzodioxane) is no longer visible in the reaction mixture lane (R).

Q3: What is the most effective initial work-up procedure to remove the catalyst and the acidic byproduct, chloroacetic acid?

The initial work-up is crucial for removing the bulk of non-organic impurities. This is achieved through quenching and a subsequent acid-base extraction. The goal is to convert the acidic impurity into a water-soluble salt.[6][7][8]

Workflow for Initial Work-up and Extraction

crude Crude Reaction Mixture (Product, 1,4-Benzodioxane, AlCl₃, Chloroacetyl Chloride) quench 1. Quench Slowly add to ice-cold water or dilute HCl crude->quench sep_funnel 2. Transfer to Separatory Funnel Add organic solvent (e.g., Ethyl Acetate) quench->sep_funnel wash_base 3. Basic Wash Wash with NaHCO₃ or Na₂CO₃ solution sep_funnel->wash_base Removes Chloroacetic Acid (as salt) & residual HCl wash_brine 4. Brine Wash Wash with saturated NaCl solution wash_base->wash_brine Removes residual water dry 5. Dry Organic Layer Use anhydrous Na₂SO₄ or MgSO₄ wash_brine->dry filter 6. Filter and Evaporate dry->filter purified_crude Crude Product (this compound + 1,4-Benzodioxane) filter->purified_crude

Caption: Initial aqueous work-up and extraction workflow.

Detailed Protocol for Acid-Base Extraction:

  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker of crushed ice. This will hydrolyze the unreacted chloroacetyl chloride and deactivate the AlCl₃ catalyst.

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel and add an appropriate organic solvent like ethyl acetate or dichloromethane. The product and unreacted 1,4-benzodioxane will move into the organic layer.

  • Basic Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to the separatory funnel. Shake gently at first (to release CO₂ gas from neutralization), then more vigorously. This deprotonates the chloroacetic acid, converting it to its sodium salt, which is highly soluble in the aqueous layer.[9][10] Drain and discard the aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine). This helps to remove any remaining water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a flask, add a drying agent (like anhydrous magnesium sulfate), filter, and evaporate the solvent under reduced pressure. You are now left with a crude solid containing your product and the unreacted 1,4-benzodioxane.

Q4: My main challenge is separating the neutral product from the neutral starting material (1,4-benzodioxane). Which purification technique is best?

With acidic impurities removed, you are left with two neutral organic compounds of differing polarity. The best technique depends on the scale of your reaction and the purity required.

Decision Tree for Purification Method

start Crude product after aqueous work-up check_purity Is high purity essential (e.g., for drug development)? start->check_purity check_scale Is the quantity > 1g and is the product crystalline? check_purity->check_scale No col_chrom Column Chromatography (Highest Resolution) check_purity->col_chrom Yes recrystal Recrystallization (Good for large scale, high recovery) check_scale->recrystal Yes proceed Use as is for next step (if purity is acceptable) check_scale->proceed No

Caption: Choosing the best final purification method.

  • Column Chromatography (Most Recommended): This is the most powerful and widely used technique for separating organic compounds with different polarities.[11][12] The product, being a ketone, is significantly more polar than the starting ether (1,4-benzodioxane). This difference in polarity allows for excellent separation on a silica gel column. The less polar 1,4-benzodioxane will elute from the column first, followed by the more polar product.[13]

  • Recrystallization: This technique is viable if a suitable solvent can be found in which the product has high solubility at high temperatures and low solubility at low temperatures, while the 1,4-benzodioxane impurity remains soluble at low temperatures. Given that this compound is a solid (m.p. 137-140 °C) and 1,4-benzodioxane is a liquid, recrystallization is a strong possibility. Solvents like ethanol or isopropanol are good starting points to test.

Q5: Can you provide a detailed protocol for purifying my product using column chromatography?

Absolutely. Flash column chromatography is an efficient method for this separation.

Step-by-Step Flash Chromatography Protocol:

  • Select the Eluent (Solvent System): Run TLC plates with varying ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will give your product (this compound) an Rf value of ~0.25-0.35 and show good separation from the 1,4-benzodioxane spot (which will have a higher Rf). A common starting point is 4:1 Hexanes:Ethyl Acetate.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Gently tap the column to pack the silica evenly and drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.

    • Add another thin layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is called "dry loading" and generally gives better separation.

    • Carefully add this powder to the top of the column.

  • Run the Column:

    • Carefully add your eluent to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

    • Collect the liquid (fractions) that elutes from the bottom of the column in a series of test tubes.

  • Analyze the Fractions:

    • Use TLC to analyze the fractions to determine which ones contain your pure product. Spot each fraction on a TLC plate and compare it to your starting material and crude mixture spots.

    • Combine the fractions that contain only the pure product.

  • Isolate the Product: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

References

preventing side reactions in the chloroacetylation of 1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chloroacetylation of 1,4-benzodioxane. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth answers to common challenges, evidence-based protocols, and the scientific reasoning behind our recommendations to help you prevent side reactions and optimize your results.

Core Principles: The Science of Selective Acylation

The chloroacetylation of 1,4-benzodioxane is a classic Friedel-Crafts acylation, a powerful method for forming a new carbon-carbon bond on an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile : A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the chloroacetyl chloride. It coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a highly reactive, resonance-stabilized electrophile known as the acylium ion.[1][2]

  • Electrophilic Attack : The electron-rich aromatic ring of 1,4-benzodioxane acts as a nucleophile, attacking the acylium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[1][3]

  • Restoration of Aromaticity : A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom where the acyl group was added. This restores the stable aromatic system and yields the final ketone product, 6-chloroacetyl-1,4-benzodioxane. The AlCl₃ catalyst is regenerated in this step but immediately complexes with the ketone product.[3]

A critical feature of Friedel-Crafts acylation is the deactivating nature of the introduced acyl group. The carbonyl group is strongly electron-withdrawing, which makes the product significantly less nucleophilic than the starting 1,4-benzodioxane. This inherent deactivation effectively prevents subsequent acylations, making polysubstitution a rare side reaction under standard conditions.[4][5]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I fix it?

Low yield is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Primary Cause: Catalyst Deactivation by Moisture The most frequent cause of low yield is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by water. Aluminum chloride reacts vigorously and irreversibly with water, rendering it inactive.

  • Solution: Ensure Anhydrous Conditions

    • Dry Glassware : Oven-dry all glassware (120°C for at least 4 hours) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

    • Anhydrous Reagents : Use freshly opened or properly stored anhydrous solvents. Dichloromethane (DCM) is a common choice. Ensure the 1,4-benzodioxane is dry and the chloroacetyl chloride is of high purity.

    • Inert Atmosphere : Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.

Secondary Cause: Incorrect Stoichiometry Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, taking it out of the catalytic cycle.[3][5]

  • Solution: Optimize Lewis Acid Stoichiometry

    • Use 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically chloroacetyl chloride). This ensures there is enough catalyst to drive the reaction to completion, accounting for any minor deactivation by trace moisture.

Other Potential Causes:

  • Low Reaction Temperature : While controlling temperature is crucial to prevent side reactions, excessively low temperatures can slow the reaction rate to a crawl. The reaction is often started at 0°C and then allowed to warm to room temperature.

  • Inefficient Stirring : If using a heterogeneous catalyst or if the AlCl₃ is not fully dissolved, poor stirring can lead to localized reactions and incomplete conversion. Ensure vigorous mechanical or magnetic stirring.

Q2: I'm observing a significant amount of an undesired isomer in my product mixture. Why is the reaction not selective for the 6-position?

The formation of isomers other than the desired 6-substituted product points to issues with regioselectivity control.

The Basis of Regioselectivity: The two ether oxygens of the 1,4-benzodioxane ring are electron-donating groups through resonance.[6] They "push" electron density into the aromatic ring, making it more reactive towards electrophiles. This effect is strongest at the ortho and para positions.

  • Position 6 : para to one ether oxygen and meta to the other.

  • Position 5 : ortho to one ether oxygen and meta to the other.

Both positions 5 and 6 are activated. However, the 6-position is sterically less hindered , which generally makes it the kinetically and thermodynamically favored product.[7]

  • Solution: Control Reaction Temperature

    • Lower the Temperature : Higher reaction temperatures can provide enough energy to overcome the activation barrier for substitution at the more sterically hindered 5-position, leading to a mixture of isomers. Start the addition of the acylating agent at 0°C or even slightly lower, and maintain this temperature for a period before allowing the reaction to slowly warm to room temperature. This favors the formation of the most stable product.[8]

Q3: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance. What happened?

Charring or polymerization is a sign of decomposition, which occurs when the reaction conditions are too harsh for the activated 1,4-benzodioxane substrate.

Primary Cause: Excessive Heat 1,4-benzodioxane is an electron-rich aromatic ring and is therefore highly activated towards electrophilic substitution.[6][9] High temperatures can lead to uncontrolled side reactions and decomposition.

  • Solution: Strict Temperature Control

    • Maintain Low Temperature : Perform the addition of chloroacetyl chloride and the initial reaction phase in an ice bath (0°C).

    • Control Exotherm : The reaction is exothermic. Add the chloroacetyl chloride solution dropwise to the stirred suspension of 1,4-benzodioxane and AlCl₃ to maintain a consistent internal temperature. A rapid addition can cause the temperature to spike.

Secondary Cause: Impurities Impurities in the starting materials can sometimes initiate polymerization pathways under strong Lewis acid conditions.

  • Solution: Use High-Purity Reagents

    • Ensure the purity of your 1,4-benzodioxane and chloroacetyl chloride. If necessary, distill or recrystallize the starting materials.

Q4: The workup procedure is difficult, forming emulsions, and product isolation is poor. How can I improve this step?

Workup challenges often stem from the hydrolysis of the aluminum-ketone complex.

The Issue: The AlCl₃-Ketone Complex The product, this compound, forms a stable complex with AlCl₃. This complex must be hydrolyzed to liberate the ketone product. The standard procedure is to quench the reaction mixture by carefully pouring it onto crushed ice, often with the addition of concentrated HCl to keep the aluminum salts soluble as Al(OH)₃ is amphoteric.

  • Solution: Optimized Quenching Protocol

    • Slow and Cold Quench : Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This dissipates the heat from the highly exothermic hydrolysis and prevents boiling of the solvent (e.g., DCM).

    • Check pH : Ensure the aqueous layer is strongly acidic (pH < 1) to keep the aluminum salts dissolved and prevent the precipitation of aluminum hydroxides, which can lead to emulsions.

    • Separatory Funnel Technique : After separating the layers, wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally brine to aid in drying. Break any emulsions by adding more brine and allowing the funnel to stand.

Frequently Asked Questions (FAQs)

Q: Why is polysubstitution (di-acylation) not a major concern in this reaction? A: The chloroacetyl group (–C(O)CH₂Cl) is strongly electron-withdrawing. Once one group has been added to the aromatic ring, the resulting ketone product is significantly deactivated and less nucleophilic than the starting 1,4-benzodioxane.[4] This deactivation makes a second Friedel-Crafts acylation on the same ring highly unfavorable, ensuring that the reaction effectively stops after mono-acylation.[10]

Q: What is the optimal Lewis acid and solvent for this reaction? A: Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this transformation due to its high activity. Other Lewis acids like FeCl₃ can be used but may be less efficient. The choice of solvent is critical; it must be anhydrous and inert to the reaction conditions.

Solvent Advantages Disadvantages
Dichloromethane (DCM) Good solvent for reactants, low boiling point for easy removal. Environmental concerns.
1,2-Dichloroethane (DCE) Higher boiling point allows for slightly elevated temperatures if needed. More toxic than DCM.
Carbon Disulfide (CS₂) Historically used, can improve selectivity in some cases. Highly flammable, toxic, and has an unpleasant odor.
Nitrobenzene Can act as both solvent and promoter. High boiling point, difficult to remove, toxic.

For most lab-scale syntheses, DCM is the recommended solvent due to its effectiveness and ease of handling.[3]

Q: What safety precautions are essential when performing this reaction? A: This reaction involves several hazardous materials and requires strict safety protocols.

  • Chloroacetyl Chloride : Is highly corrosive, a lachrymator, and reacts with moisture. Handle only in a well-ventilated fume hood, wearing gloves, safety goggles, and a lab coat.[11]

  • Aluminum Chloride (Anhydrous) : Reacts violently with water, releasing HCl gas. It is corrosive and can cause severe burns. Weigh and handle in a fume hood, away from moisture.

  • Dichloromethane (DCM) : Is a volatile and toxic solvent. Minimize inhalation and skin contact.

  • Quenching : The workup procedure is highly exothermic and releases HCl gas. Perform the quench slowly in a fume hood, behind a safety shield if possible.

Visualizations and Protocols

Reaction Mechanism and Regioselectivity

The diagram below illustrates the mechanism for the chloroacetylation of 1,4-benzodioxane, highlighting the formation of the major 6-substituted product.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Isomer Formation cluster_2 Step 3: Deprotonation & Product Formation AcCl Chloroacetyl Chloride Acylium Acylium Ion (Electrophile) + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Benzodioxane 1,4-Benzodioxane Acylium->Benzodioxane Attack by Aromatic Ring SigmaComplex_para Sigma Complex (para-attack) Benzodioxane->SigmaComplex_para Favored (less steric hindrance) SigmaComplex_ortho Sigma Complex (ortho-attack) Benzodioxane->SigmaComplex_ortho Disfavored Product_para This compound (Major Product) SigmaComplex_para->Product_para - H⁺ Product_ortho 5-Chloroacetyl-1,4-benzodioxane (Minor Product) SigmaComplex_ortho->Product_ortho - H⁺ AlCl3_complex Product-AlCl₃ Complex Product_para->AlCl3_complex + AlCl₃

Caption: Mechanism of Friedel-Crafts Chloroacetylation on 1,4-Benzodioxane.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common experimental problems.

G cluster_yield Yield Issues cluster_purity Purity Issues Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield PurityIssue Purity Problem? Start->PurityIssue CheckMoisture Ensure Anhydrous Conditions (Dry Glassware/Solvents/Inert Gas) LowYield->CheckMoisture Yes CheckStoich Verify AlCl₃ Stoichiometry (Use 1.1-1.2 eq.) CheckMoisture->CheckStoich Success Optimized Reaction CheckStoich->Success Isomers Isomer Mixture? PurityIssue->Isomers Yes Tar Tar/Decomposition? PurityIssue->Tar Yes LowerTemp Lower Reaction Temp (0°C) & Slow Addition Isomers->LowerTemp Tar->LowerTemp LowerTemp->Success

Caption: Troubleshooting Decision Tree for Chloroacetylation.

Recommended Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1,4-Benzodioxane

  • Chloroacetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup : Under a nitrogen atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with anhydrous AlCl₃ (1.1 eq.).

  • Solvent Addition : Add anhydrous DCM to the flask via cannula or syringe. Cool the resulting suspension to 0°C using an ice-water bath.

  • Reactant Addition : Add 1,4-benzodioxane (1.0 eq.) to the cooled suspension with stirring. In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 eq.) in a small amount of anhydrous DCM.

  • Reaction : Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Stirring : After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching : Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Workup : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1x), water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product, a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.[12]

References

Technical Support Center: Synthesis of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 6-Chloroacetyl-1,4-benzodioxane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic procedure. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer a validated protocol to ensure a successful and reproducible synthesis.

Reaction Overview: The Friedel-Crafts Acylation of 1,4-Benzodioxan

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. In this process, the aromatic ring of 1,4-benzodioxan acts as a nucleophile, attacking an acylium ion generated in situ from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction is regioselective, with acylation occurring preferentially at the 6-position due to the activating, ortho-, para-directing effects of the ether oxygen atoms of the dioxane ring. Understanding this mechanism is crucial for troubleshooting, as deviations often stem from issues with the catalyst, reagents, or reaction conditions that affect the formation and reactivity of these key intermediates.

Reaction_Mechanism cluster_reagents Reagent Activation cluster_reaction Electrophilic Aromatic Substitution ChloroacetylCl Cl-C(O)-CH₂Cl (Chloroacetyl Chloride) AcyliumIon [Cl-C(O)-CH₂]⁺[AlCl₄]⁻ (Acylium Ion Complex) ChloroacetylCl->AcyliumIon Complexation & Ionization AlCl3_cat AlCl₃ (Lewis Acid) AlCl3_cat->AcyliumIon Benzodioxan 1,4-Benzodioxan SigmaComplex Sigma Complex (Arenium Ion Intermediate) AcyliumIon->SigmaComplex Benzodioxan->SigmaComplex Nucleophilic Attack Product This compound SigmaComplex->Product Deprotonation & Aromaticity Restored

Caption: Mechanism of the Friedel-Crafts acylation of 1,4-benzodioxan.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

Answer: This is a common issue in Friedel-Crafts acylations and typically points to one of three areas: catalyst activity, reagent quality, or reaction conditions.

Potential Causes & Solutions:

  • Inactive Aluminum Chloride (AlCl₃): AlCl₃ is extremely hygroscopic and readily absorbs atmospheric moisture, which hydrolyzes it to inactive aluminum hydroxide.

    • Solution: Use a fresh bottle of anhydrous AlCl₃ from a reputable supplier. Ensure it is a fine, white to pale-yellow powder. If it appears clumpy or has a strong smell of HCl, it has likely been compromised. Always handle it in a glove box or under a dry nitrogen atmosphere.

  • Incorrect Stoichiometry: The Lewis acid is not just a catalyst; it forms a complex with the product ketone. Therefore, slightly more than one equivalent of AlCl₃ is required per equivalent of the acylating agent.

    • Solution: A molar ratio of approximately 1.1 to 1.3 equivalents of AlCl₃ relative to chloroacetyl chloride is recommended to drive the reaction to completion.

  • Insufficient Reaction Temperature or Time: While the reaction is typically run at low temperatures initially to control exothermicity, it often requires warming to proceed to completion.

    • Solution: After the initial addition of reagents at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 2-4 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 1,4-benzodioxan spot has been completely consumed.

Low_Yield_Troubleshooting Start Problem: Low or No Yield CheckCatalyst Is AlCl₃ anhydrous and free-flowing? Start->CheckCatalyst CheckStoichiometry Was AlCl₃ stoichiometry >1.1 equivalents? CheckCatalyst->CheckStoichiometry Yes Solution_Catalyst Solution: Use fresh, anhydrous AlCl₃. Handle under inert atmosphere. CheckCatalyst->Solution_Catalyst No CheckConditions Was reaction warmed and stirred sufficiently? CheckStoichiometry->CheckConditions Yes Solution_Stoichiometry Solution: Adjust AlCl₃ to 1.1-1.3 equivalents. CheckStoichiometry->Solution_Stoichiometry No CheckConditions->Start No, re-run reaction Solution_Conditions Solution: Allow to warm to RT. Monitor by TLC for completion. CheckConditions->Solution_Conditions Yes, investigate other issues

Caption: Decision workflow for troubleshooting low product yield.

Question 2: My final product is a dark, intractable oil instead of a solid. How can I purify it?

Answer: The formation of a dark, oily product often indicates the presence of impurities, polymeric side products, or residual solvent. The goal is to induce crystallization or use an alternative purification method.

Potential Causes & Solutions:

  • Incomplete Quenching/Hydrolysis: If the aluminum chloride complex is not fully hydrolyzed during the work-up, it can lead to a sticky product.

    • Solution: Ensure the reaction mixture is quenched by pouring it slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. The acid helps to break down the aluminum complexes. Stir until all the ice has melted and the aqueous layer is clear.

  • Presence of Di-acylated Byproducts: Although the 6-position is favored, a small amount of di-acylation can occur under forcing conditions, leading to impurities that inhibit crystallization.

    • Solution 1 (Recrystallization): Try to recrystallize the crude oil from a suitable solvent system. A common and effective choice is ethanol or an ethanol/water mixture. Dissolve the oil in a minimum amount of hot ethanol, and if it remains an oil, add water dropwise until turbidity persists. Cool slowly to encourage crystal growth. Scratching the inside of the flask with a glass rod can help initiate nucleation.

    • Solution 2 (Column Chromatography): If recrystallization fails, the product must be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:EtOAc).

Question 3: My TLC plate shows multiple spots, including one at the baseline. What does this mean?

Answer: Multiple spots indicate a mixture of compounds. A spot at the baseline (Rf = 0) in a moderately polar eluent system is characteristic of highly polar or charged species.

Potential Causes & Solutions:

  • Multiple Products: Besides the desired 6-isomer, you may have small amounts of the 5-isomer or di-substituted products.

    • Solution: These can typically be separated by column chromatography as their polarities will be slightly different.

  • Baseline Spot: This is often due to residual aluminum salts from an incomplete work-up or polymeric material.

    • Solution: During the work-up, after quenching and extraction with an organic solvent (like dichloromethane or ethyl acetate), ensure you wash the combined organic layers thoroughly. A typical wash sequence is: 1) dilute HCl, 2) water, 3) saturated sodium bicarbonate solution (to remove acid), and finally 4) brine. This removes most inorganic impurities.

Validated Experimental Protocol

This protocol is a robust method for the synthesis of this compound.

Reagents & Equipment:

Reagent/EquipmentQuantity/Specification
1,4-Benzodioxan10.0 g (73.4 mmol)
Chloroacetyl Chloride8.2 mL (103 mmol, 1.4 equiv)
Aluminum Chloride (AlCl₃)13.8 g (103 mmol, 1.4 equiv)
Dichloromethane (DCM)150 mL, anhydrous
Hydrochloric Acid (HCl)Concentrated, ~20 mL
Crushed Ice~200 g
Round-bottom flask500 mL, three-neck, oven-dried
Magnetic stirrer& stir bar
Dropping funnel100 mL, oven-dried
Ice-water bath
Nitrogen/Argon lineFor inert atmosphere

Step-by-Step Methodology:

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a stopper. Flame-dry the apparatus under vacuum and cool under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (13.8 g). Cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate, dry beaker, dissolve 1,4-benzodioxan (10.0 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel. Add chloroacetyl chloride (8.2 mL) to this solution in the dropping funnel and mix gently.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C during the addition. An exotherm will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:EtOAc) until the starting material is consumed.

  • Work-up (Quenching): Prepare a large beaker with crushed ice (~200 g) and concentrated HCl (~20 mL). While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/HCl slurry. Caution: This is an exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine all organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid/oil should be recrystallized from hot ethanol to yield the final product as a white or off-white solid.

Safety Considerations

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Aluminum chloride (anhydrous) reacts violently with water, releasing heat and HCl gas. Avoid inhalation of the dust and handle under inert conditions.

  • The quenching step is highly exothermic and releases HCl gas. Ensure it is done slowly, with efficient stirring, and in a well-ventilated fume hood.

stability issues of 6-Chloroacetyl-1,4-benzodioxane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloroacetyl-1,4-benzodioxane (CAS 93439-37-3). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Understanding the Core Stability Challenge: The α-Halo Ketone Moiety

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is derived from the reactive chloroacetyl group. However, this reactivity is also the primary source of its stability issues. The molecule is an α-halo ketone, a functional group known for its susceptibility to nucleophilic attack.

The core issue stems from two key features:

  • Electrophilic Carbon: The carbon atom attached to the chlorine is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.

  • Good Leaving Group: The chloride ion (Cl⁻) is a stable leaving group, facilitating substitution reactions.

Consequently, the compound is prone to degradation via nucleophilic substitution (SN2) pathways.[2] Any nucleophile present in your solution—be it water, alcohols, amines, or even buffer components—can attack the α-carbon, displacing the chloride and forming a new, often undesired, adduct.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Question: I dissolved this compound in methanol for my reaction, but my starting material seems to have degraded before I could use it. What happened?

Answer: This is a classic case of solvolysis. Methanol (CH₃OH) is a nucleophile, albeit a weak one. Over time, the lone pair of electrons on the methanol's oxygen atom will attack the electrophilic carbon of the chloroacetyl group, displacing the chloride. This results in the formation of 6-(Methoxyacetyl)-1,4-benzodioxane.

  • Causality: α-halo ketones are highly reactive alkylating agents.[3] The SN2 reaction with a solvent like methanol can proceed even at room temperature, especially during prolonged storage. The rate of this degradation will increase with temperature.

  • Preventative Measures:

    • Use Aprotic Solvents: Whenever possible, use non-nucleophilic, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).

    • Prepare Fresh Solutions: If a protic solvent is unavoidable for your reaction, prepare the solution immediately before use. Do not store the compound in alcoholic or aqueous solutions.

    • Low Temperature: If storage is absolutely necessary for a short period, keep the solution at a low temperature (0-4°C) to significantly slow the rate of solvolysis.

Question: My HPLC analysis shows a new, more polar peak appearing in my sample, which was stored in an aqueous buffer. Is this related to stability?

Answer: Yes, this is almost certainly a hydrolysis product. Water is a nucleophile and will react with this compound to form 6-(Hydroxyacetyl)-1,4-benzodioxane. This new compound, containing a hydroxyl (-OH) group, is significantly more polar than the parent chloro-compound, causing it to elute earlier on a reverse-phase HPLC column.

  • Causality: The reaction is a hydrolysis of the carbon-chlorine bond.[4] The rate of hydrolysis is highly dependent on pH. It can be catalyzed by both acidic and basic conditions.[4]

    • Under Basic Conditions: Hydroxide ions (OH⁻) are strong nucleophiles and will rapidly attack the chloroacetyl group.

    • Under Acidic Conditions: The carbonyl oxygen can be protonated, which further increases the electrophilicity of the α-carbon, making it more susceptible to attack by water.[5]

  • Preventative Measures:

    • pH Control: If an aqueous medium is required, use a buffer system as close to neutral (pH 6-7.5) as your experimental conditions allow. Avoid strongly acidic or basic buffers.

    • Aqueous-Organic Mixtures: Consider using a mixture of an organic solvent (like acetonitrile or THF) and water to reduce the water activity and slow down hydrolysis.

    • Temperature: As with solvolysis, keep the temperature as low as feasible.

Question: I'm performing a reaction with a primary amine, but I'm getting low yields and a complex mixture of products. Could my starting material be the issue?

Answer: This is a strong possibility. While your primary amine is the intended nucleophile, it is also a base. If you are using a strong, unhindered amine, it can act as a base to abstract a proton from the α-carbon (the CH₂ group).[3]

  • Causality: The hydrogens on the carbon adjacent to a carbonyl group are acidic.[3] Deprotonation by a strong base can lead to the formation of an enolate intermediate. This enolate can then participate in side reactions, leading to a complex product mixture.[2]

  • Preventative Measures:

    • Control Stoichiometry: Use a precise stoichiometry of your amine. An excess of a strong amine base can promote side reactions.

    • Add a Non-Nucleophilic Base: If your reaction requires a base, consider using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge acid produced during the reaction without promoting enolization.

    • Reverse Addition: Add the this compound solution slowly to the solution of your amine nucleophile. This ensures the α-halo ketone does not accumulate in a basic environment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound? For long-term stability, the solid compound should be stored in a tightly sealed container at 0-8°C, protected from light and moisture.[1][6][7] The key is to prevent exposure to atmospheric moisture, which can cause slow hydrolysis on the surface of the solid over time. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Q2: Which solvents are considered "safe" for preparing stock solutions? The safest solvents are dry, aprotic, and non-nucleophilic.

Solvent Class Recommended Solvents Solvents to Avoid Rationale
Aprotic Non-polar Dichloromethane (DCM), Chloroform --- Excellent for short-term dissolution; non-nucleophilic.
Aprotic Polar Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) --- Good solvating power and non-nucleophilic. Ensure they are anhydrous.
Protic --- Water, Methanol, Ethanol, Isopropanol These solvents are nucleophilic and will cause solvolysis/hydrolysis.

| Basic | --- | Pyridine, Triethylamine (TEA) | Amines are nucleophilic and basic, leading to substitution and potential enolization. |

Q3: How can I monitor the stability of my compound in solution? The most common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A stability-indicating method can separate the parent compound from its potential degradants (e.g., the hydrolysis product). A decrease in the peak area of the parent compound and the emergence of new peaks over time is a direct measure of instability. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of degradation products and Mass Spectrometry (MS) to confirm their molecular weight.[8]

Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment in Solution

This protocol provides a framework for testing the stability of this compound in a chosen solvent system.

  • Preparation of Stock Solution:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve it in a known volume (e.g., 10 mL) of anhydrous acetonitrile to create a ~1 mg/mL stock solution. This is your Reference Stock .

  • Preparation of Test Solution:

    • Dilute the Reference Stock 1:10 in the solvent system you wish to test (e.g., a pH 7.4 phosphate buffer/acetonitrile mixture). This is your Test Solution .

    • The final concentration should be suitable for HPLC analysis (e.g., 100 µg/mL).

  • Time-Point Analysis (T=0):

    • Immediately after preparing the Test Solution, inject it onto the HPLC system.

    • Record the peak area of the parent compound. This is your initial (T=0) value.

  • Incubation:

    • Store the Test Solution under the desired conditions (e.g., room temperature, 40°C).

    • Protect it from light to prevent potential photodegradation.

  • Subsequent Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 4, 8, 24 hours), inject the Test Solution onto the HPLC again.

    • Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 value.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % remaining versus time to determine the degradation kinetics.

Workflow for Stability Testing

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_outcome Phase 3: Outcome prep_stock Prepare Concentrated Stock in MeCN prep_test Dilute Stock into Test Solution (e.g., Buffer) prep_stock->prep_test t0_analysis Inject Immediately (T=0 Analysis) prep_test->t0_analysis incubate Incubate Solution at Test Condition (e.g., 25°C, 40°C) t0_analysis->incubate tx_analysis Inject at Subsequent Time Points (T=x) incubate->tx_analysis data_analysis Calculate % Remaining vs. Time tx_analysis->data_analysis outcome Determine Degradation Rate & Solution Stability data_analysis->outcome

Caption: Experimental workflow for assessing solution stability.

Visualizing Degradation Pathways

The primary degradation route for this compound in the presence of a nucleophile (Nu-H) is nucleophilic substitution.

General Nucleophilic Substitution Pathway

G reactant This compound product Degradation Product (6-Substituted-acetyl-1,4-benzodioxane) reactant->product Sₙ2 Attack nucleophile Nucleophile (e.g., H₂O, ROH) nucleophile->product leaving_group HCl product->leaving_group Elimination

Caption: Primary degradation pathway via nucleophilic attack.

References

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of 6-Chloroacetyl-1,4-benzodioxane by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison and a detailed experimental workflow for confirming the structure of 6-Chloroacetyl-1,4-benzodioxane, a key intermediate in various synthetic pathways, using Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide moves beyond a simple recitation of steps, offering insights into the rationale behind experimental choices and providing the necessary comparative data to validate the structure of this compound against potential alternatives. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

The Molecular Structure: A Foundation for Spectral Interpretation

This compound possesses a distinct molecular architecture that gives rise to a characteristic NMR fingerprint. The molecule, with the chemical formula C₁₀H₉ClO₃, consists of a 1,4-benzodioxane core substituted with a chloroacetyl group at the 6-position.[1][2][3] Understanding the symmetry and electronic environment of each proton and carbon atom is paramount to interpreting its NMR spectra.

To facilitate our discussion, the atoms in this compound are numbered as follows:

cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis sample_prep 1. Dissolve ~10-20 mg of sample in ~0.7 mL of CDCl3 containing TMS. vortex 2. Vortex to ensure homogeneity. sample_prep->vortex transfer 3. Transfer to a 5 mm NMR tube. vortex->transfer instrument_setup 4. Insert sample into a >300 MHz NMR spectrometer. locking_shimming 5. Lock on the deuterium signal of CDCl3 and shim for homogeneity. instrument_setup->locking_shimming h1_acquisition 6. Acquire 1H NMR spectrum (e.g., 16 scans). locking_shimming->h1_acquisition c13_acquisition 7. Acquire 13C NMR spectrum (e.g., 1024 scans). locking_shimming->c13_acquisition processing 8. Fourier transform, phase correct, and baseline correct the spectra. referencing 9. Reference 1H spectrum to TMS (0.00 ppm) and 13C spectrum to CDCl3 (77.16 ppm). processing->referencing integration_multiplicity 10. Integrate 1H signals and determine multiplicities and coupling constants. referencing->integration_multiplicity comparison 11. Compare experimental data with predicted values. integration_multiplicity->comparison

References

A Comparative Guide to the Purity Validation of 6-Chloroacetyl-1,4-benzodioxane by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

6-Chloroacetyl-1,4-benzodioxane is a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzodioxane ring fused to a chloroacetyl group, provides a versatile scaffold for creating novel therapeutic agents.[2][3] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its intermediates.[4][5] Even minute impurities can lead to unwanted side effects, reduced therapeutic efficacy, or complications during the manufacturing process.[6] Therefore, rigorous purity validation of this compound is not merely a quality control measure but a fundamental requirement for ensuring the safety and reliability of the final drug product.

This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the purity assessment of this compound. We will delve into the experimental protocols, present comparative data, and discuss the rationale behind choosing the most appropriate method for this critical validation step.

Elemental Analysis: A Fundamental Approach to Purity Determination

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique for determining the elemental composition of an organic compound.[7] The principle lies in the high-temperature combustion of a sample, which converts the constituent elements into simple gases (CO₂, H₂O, N₂).[7] These gases are then separated and quantified, allowing for the determination of the mass percentages of each element.

The purity of a compound is then assessed by comparing the experimentally determined elemental composition with the theoretically calculated values based on its molecular formula (C₁₀H₉ClO₃ for this compound).[8][9] A close agreement between the experimental and theoretical values is a strong indicator of high purity. For publication in many chemistry journals, a deviation of ±0.4% is the commonly accepted limit.[10][11]

Why Elemental Analysis is a Powerful Tool for Purity Validation:
  • Absolute Method: Unlike chromatographic techniques that often require reference standards for impurities, elemental analysis provides an absolute measure of purity based on the fundamental elemental composition.

  • Detects a Broad Range of Impurities: Any impurity with a different elemental composition from the main compound will alter the overall C, H, N percentages, making this a robust method for detecting a wide array of potential contaminants.

  • Complementary to Other Techniques: While spectroscopic methods like NMR provide detailed structural information, elemental analysis offers orthogonal data that confirms the overall elemental integrity of the sample.[12]

Comparative Analysis: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves a combination of techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods used in the pharmaceutical industry for purity determination.[13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for separating, identifying, and quantifying components in a liquid sample.[15] It is particularly well-suited for non-volatile and thermally labile compounds like this compound.[16]

  • Strengths: Excellent for separating and quantifying impurities, including isomers and by-products from the synthesis.[5] It is a cornerstone of quality control in the pharmaceutical industry.[4][17]

  • Limitations: Requires the availability of reference standards for the identification and quantification of specific impurities. The response factor of the detector can vary for different compounds.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[18] this compound can be analyzed by GC, especially with a suitable temperature program.

  • Strengths: Offers high resolution and fast analysis times.[19] When coupled with a mass spectrometer (GC-MS), it provides excellent identification of volatile impurities.[17]

  • Limitations: Not suitable for non-volatile or thermally unstable impurities. Derivatization may be required for some compounds to improve volatility.[18]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the concentration and purity of organic compounds.[20] The integral of an NMR peak is directly proportional to the number of nuclei, making it an inherently quantitative method.[21][22]

  • Strengths: Provides both structural information and quantitative data without the need for compound-specific response factors.[23] It can be used to determine the purity of a sample by comparing the integral of the analyte's signals to that of a certified internal standard.[24]

  • Limitations: Can be less sensitive than chromatographic methods for detecting trace impurities. Signal overlap in complex mixtures can complicate quantification.[20]

Summary of Method Comparison
Parameter Elemental Analysis HPLC GC qNMR
Principle Combustion and detection of elemental gasesDifferential partitioning between mobile and stationary phasesPartitioning between a gas mobile phase and a stationary phaseNuclear spin resonance in a magnetic field
Quantification Absolute (based on elemental composition)Relative (requires reference standards)Relative (requires reference standards)Absolute (with internal standard)
Impurity Detection Broad, non-specific detection of compounds with different elemental compositionSpecific detection and quantification of separated impuritiesSpecific detection of volatile impuritiesDetection of impurities with NMR-active nuclei
Strengths Fundamental purity check, no reference standards for impurities neededHigh resolution, versatile for non-volatile compoundsHigh efficiency for volatile compounds, fast analysisProvides structural information, no response factor issues
Limitations Does not identify specific impurities, less sensitive to isomersRequires reference standards for impurity identificationLimited to volatile and thermally stable compoundsLower sensitivity for trace impurities, potential for signal overlap

Experimental Protocol: Purity Validation of this compound by Elemental Analysis

This protocol outlines the steps for determining the purity of this compound using a modern CHN elemental analyzer. The entire process should be conducted in accordance with relevant guidelines, such as those from the International Council for Harmonisation (ICH).[25][26][27]

Sample Preparation
  • Ensure the sample of this compound is homogenous and representative of the batch.

  • Dry the sample to a constant weight under vacuum to remove any residual solvents.

  • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

Instrumentation and Calibration
  • Use a calibrated CHN elemental analyzer.

  • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

Combustion and Analysis
  • Introduce the encapsulated sample into the combustion chamber of the analyzer, which is heated to approximately 900-1000 °C in an oxygen-rich environment.

  • The combustion products (CO₂, H₂O, N₂) are carried by a helium stream through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.

  • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

Data Analysis and Purity Calculation
  • The instrument software calculates the mass percentages of Carbon, Hydrogen, and Nitrogen based on the detector signals.

  • Compare the experimental percentages with the theoretical values for this compound (C₁₀H₉ClO₃, Molecular Weight: 212.63 g/mol ).[8]

    • Theoretical %C = (10 * 12.011) / 212.63 * 100 = 56.49%

    • Theoretical %H = (9 * 1.008) / 212.63 * 100 = 4.27%

  • The purity is assessed based on the deviation from the theoretical values. A deviation of less than 0.4% is generally considered acceptable for a pure compound.[10]

Method_Selection_Decision_Tree Start Start: Purity Validation of This compound Q1 Need for fundamental elemental composition confirmation? Start->Q1 EA Perform Elemental Analysis (CHN) Q1->EA Yes Q2 Need to identify and quantify specific non-volatile impurities? Q1->Q2 No EA->Q2 HPLC Perform HPLC Analysis Q2->HPLC Yes Q3 Are volatile impurities a concern? Q2->Q3 No HPLC->Q3 GC Perform GC or GC-MS Analysis Q3->GC Yes Q4 Need for structural confirmation and absolute quantification? Q3->Q4 No GC->Q4 qNMR Perform qNMR Analysis Q4->qNMR Yes End Comprehensive Purity Profile Established Q4->End No qNMR->End

References

A Comparative Guide to the Reactivity of 6-Chloroacetyl-1,4-benzodioxane and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acylating Agents in Modern Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the acylating agent is a decision of paramount importance, directly influencing reaction efficiency, selectivity, and safety.[1][3] This guide provides an in-depth comparative analysis of 6-Chloroacetyl-1,4-benzodioxane, a versatile synthetic intermediate[4][5], evaluating its reactivity against a spectrum of common acylating agents.

This compound is a bifunctional molecule featuring a stable 1,4-benzodioxane scaffold, common in many biologically active compounds[6], and a highly reactive chloroacetyl group.[4] This unique structure makes it a valuable building block for introducing the benzodioxane moiety onto a substrate via an acylation reaction. This guide is designed for researchers, scientists, and drug development professionals to facilitate the rational selection of the optimal reagent for specific synthetic challenges, grounded in mechanistic principles and supported by experimental protocols.

Pillar 1: Understanding the Fundamentals of Acylating Agent Reactivity

The reactivity of an acylating agent is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, and a better leaving group will facilitate the irreversible formation of the acylated product. This establishes a generally accepted hierarchy of reactivity.[1][3]

G cluster_reactivity General Reactivity Hierarchy of Acylating Agents cluster_leaving_group Leaving Group Ability Acyl_Chlorides Acyl Chlorides (RCOCl) Acid_Anhydrides Acid Anhydrides (RCOOCOR) Active_Esters Active Esters Carboxylic_Acids Carboxylic Acids (RCOOH) + Coupling Agent Cl Cl⁻ (Excellent) RCOO RCOO⁻ (Good) ArO ArO⁻ (Moderate) OH ⁻OH (Poor, needs activation)

Caption: Relationship between acylating agent class and leaving group stability.

  • Acyl Halides (e.g., Acyl Chlorides): These are among the most reactive acylating agents.[7] The halide ion (e.g., Cl⁻) is an excellent leaving group, and the strong inductive effect of the halogen enhances the electrophilicity of the carbonyl carbon. Reactions are typically fast and high-yielding.[3]

  • Acid Anhydrides: These are generally less reactive and therefore more selective than acyl chlorides.[3] The leaving group is a carboxylate anion, which is more stable and less effective as a leaving group than a halide.[1]

  • Carboxylic Acids & Active Esters: Carboxylic acids themselves are poor acylating agents and require activation by coupling agents (e.g., DCC) to convert the hydroxyl into a better leaving group. Active esters are pre-activated forms that offer a balance of reactivity and stability, proving especially useful in peptide synthesis.[3]

Pillar 2: A Head-to-Head Comparison of Acylating Agents

The selection of an acylating agent requires a careful balance of reactivity, selectivity, cost, and safety. This compound, as an acyl chloride derivative, resides at the high end of the reactivity spectrum.

Structural Analysis of this compound

The reactivity of this compound stems from its chloroacetyl functional group.[8] Its structure (C₁₀H₉ClO₃) consists of a 1,4-benzodioxane ring system with a chloroacetyl group at the 6-position.[8][9] The key feature influencing its reactivity is the presence of the chlorine atom on the carbon alpha to the carbonyl. This alpha-chloro substituent exerts a powerful electron-withdrawing inductive effect, which significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon. This makes it even more reactive than standard acyl chlorides like acetyl chloride. This principle of alpha-halogenation enhancing reactivity is a known phenomenon in organic chemistry.[10]

FeatureThis compoundAcetyl ChlorideAcetic AnhydrideCarboxylic Acid + DCC
Class Acyl ChlorideAcyl ChlorideAcid AnhydrideActivated Carboxylic Acid
Structure Benzodioxane-CO-CH₂ClCH₃-CO-Cl(CH₃CO)₂OR-COOH + C₁₃H₂₂N₂
Relative Reactivity Very HighHighModerateLow to Moderate
Key Advantage Introduces valuable benzodioxane scaffold; highly reactive.[4][5]High reactivity, fast reactions, inexpensive.Less corrosive byproduct, more selective than acyl chlorides.Mild conditions, high selectivity.
Key Disadvantage Corrosive HCl byproduct, high reactivity can reduce selectivity.Corrosive HCl byproduct, highly volatile and moisture-sensitive.[1]May require catalyst or heat; less reactive.Stoichiometric byproducts (DCU) can complicate purification.
Byproduct HClHClAcetic AcidDicyclohexylurea (DCU)
Handling Corrosive, moisture-sensitive. Requires inert atmosphere.Corrosive, lachrymator, reacts violently with water.[1]Corrosive, moisture-sensitive.DCC is a potent allergen.
Reactivity and Selectivity: A Delicate Balance

The enhanced reactivity of this compound is a double-edged sword. While it allows for the acylation of less reactive nucleophiles or can accelerate reaction times, it may also lead to a decrease in selectivity.[3] Highly reactive agents, often described as "sledgehammers," can react with multiple functional groups in a complex molecule, such as both amines and alcohols.[11] In contrast, a less reactive agent like acetic anhydride—a "scalpel"—can often be used to selectively acylate a more reactive amine in the presence of a less reactive alcohol.[11]

The choice, therefore, is dictated by the substrate:

  • For a simple, monofunctional substrate where speed and yield are paramount, the high reactivity of this compound is a distinct advantage.

  • For a complex, polyfunctional substrate requiring chemoselectivity, a milder agent like an acid anhydride or an activated ester might be the more prudent choice.

Pillar 3: Experimental Protocols and Workflow

Trustworthy and reproducible science is built on detailed methodologies. Below are representative protocols for the N-acylation of a primary amine, providing a framework for comparative analysis.

Experimental Workflow Overview

A typical acylation experiment follows a well-defined workflow, designed to ensure an anhydrous environment and control the reaction's exothermicity, especially when using highly reactive acyl chlorides.

G start Start dissolve {Dissolve Substrate & Base | In anhydrous solvent (e.g., DCM) Under inert atmosphere (N₂ or Ar)} start->dissolve cool {Cool Reaction | To 0 °C in an ice bath} dissolve->cool add_acyl {Add Acylating Agent | Add dropwise with vigorous stirring} cool->add_acyl react {React & Monitor | Allow to warm to RT Monitor by TLC} add_acyl->react quench {Quench Reaction | Add water or aqueous solution} react->quench workup {Aqueous Workup | Separate organic layer Wash with acid, base, brine} quench->workup dry {Dry & Concentrate | Dry over Na₂SO₄ or MgSO₄ Concentrate in vacuo} workup->dry purify {Purify Product | Recrystallization or Column Chromatography} dry->purify end End purify->end

Caption: A typical experimental workflow for an acylation reaction.

Protocol 1: N-Acylation using this compound

Objective: To synthesize an N-substituted amide by reacting a primary amine with this compound.

Materials:

  • Primary Amine (e.g., Benzylamine) (1.0 eq)

  • This compound (1.05 eq)[9]

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add triethylamine (12 mmol) to the solution to act as an acid scavenger for the HCl byproduct.

  • Cooling: Cool the flask to 0 °C in an ice bath. This is critical to control the exothermic reaction of the highly reactive acyl chloride.

  • Reagent Addition: Dissolve this compound (10.5 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any remaining acidic species), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the pure N-acylated benzodioxane derivative.

Protocol 2: N-Acylation using Acetic Anhydride (for comparison)

Objective: To synthesize an N-substituted amide using a less reactive acylating agent.

Materials:

  • Primary Amine (e.g., Aniline) (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Sodium Acetate (1.2 eq)

  • Water, Acetone

Procedure:

  • Setup: In a beaker, dissolve the primary amine (10 mmol) in a mixture of water (20 mL) and acetone (10 mL).[3]

  • Base Addition: Add sodium acetate (12 mmol) and stir until fully dissolved.[3]

  • Cooling: Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (11 mmol) with vigorous stirring. A precipitate of the product should begin to form.[3]

  • Reaction: Continue stirring in the ice bath for 15-20 minutes.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing & Purification: Wash the solid with cold water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[3]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Acyl chlorides and anhydrides are highly sensitive to moisture. Performing the reaction under nitrogen or argon prevents hydrolysis of the acylating agent, which would reduce yield and form unwanted byproducts.[3]

  • Acid Scavenger: The reaction of an acyl chloride with an amine produces one equivalent of HCl.[3] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like triethylamine is added to neutralize the HCl as it forms, allowing the reaction to proceed to completion.

  • Cooling to 0°C: The reaction between a highly reactive acylating agent and a nucleophile is often strongly exothermic. Cooling the reaction mixture controls the reaction rate, prevents potential side reactions, and ensures safety.

Conclusion

This compound stands as a highly reactive and valuable acylating agent, particularly for syntheses where the incorporation of the 1,4-benzodioxane scaffold is desired.[4][5] Its reactivity, which surpasses that of standard acyl chlorides like acetyl chloride, is due to the electron-withdrawing effect of the alpha-chloro substituent. This makes it highly effective for acylating a wide range of nucleophiles, often under mild conditions.

However, its high reactivity necessitates careful consideration of chemoselectivity when working with complex, polyfunctional molecules. In such cases, less reactive alternatives like acid anhydrides may offer a more controlled and selective transformation. Ultimately, the optimal choice of acylating agent is not absolute but is instead a carefully considered decision based on the specific substrate, the desired outcome, and the principles of reactivity and selectivity that govern these fundamental synthetic transformations.

References

6-Chloroacetyl-1,4-benzodioxane vs. 6-bromoacetyl-1,4-benzodioxane reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 6-Chloroacetyl-1,4-benzodioxane and 6-Bromoacetyl-1,4-benzodioxane

For researchers and professionals in drug development, the selection of appropriate synthetic intermediates is paramount to the success of a project. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antagonists for α1-adrenergic and serotoninergic receptors.[1][2] When functionalizing this core, 6-haloacetyl derivatives serve as potent electrophiles for introducing the acetyl linker, commonly used to connect the benzodioxane moiety to other fragments via nucleophilic substitution.

This guide provides an objective comparison of two key intermediates: this compound and 6-bromoacetyl-1,4-benzodioxane. We will delve into the fundamental principles governing their reactivity, present supporting data from analogous systems, and offer practical guidance for their application in synthesis.

Molecular Properties and Characteristics

A foundational understanding begins with the basic physicochemical properties of these two reagents. While structurally similar, the difference in the halogen atom has significant implications for their molecular weight and reactivity, though melting points can be comparable.

PropertyThis compound6-Bromoacetyl-1,4-benzodioxane
Chemical Structure ClCC(=O)c1ccc2OCCOc2c1BrCC(=O)c1ccc2OCCOc2c1
IUPAC Name 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[3]2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
CAS Number 93439-37-362932-84-5
Molecular Formula C₁₀H₉ClO₃[4]C₁₀H₉BrO₃
Molecular Weight 212.63 g/mol 257.08 g/mol
Melting Point 137-140 °C138-141 °C
Appearance White to off-white solidWhite to off-white solid

The Decisive Factor: Leaving Group Ability

The primary reaction pathway for these molecules involves the attack of a nucleophile (such as an amine, thiol, or alcohol) on the α-carbon of the acetyl group, displacing the halide ion in an Sₙ2 reaction. The rate and efficiency of this reaction are fundamentally governed by the stability of the departing halide ion, known as its "leaving group ability."

A good leaving group is a species that is stable on its own, which corresponds to it being a weak base.[5] The conjugate acids of the halide leaving groups are the hydrohalic acids (HCl, HBr, HI). The acidity of these acids increases down the group: HI > HBr > HCl. Consequently, the basicity of their conjugate bases is the inverse: I⁻ < Br⁻ < Cl⁻.[6]

Therefore, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and, consequently, a much better leaving group.[7][8] This principle dictates that 6-bromoacetyl-1,4-benzodioxane is inherently more reactive than its chloro- counterpart.

Figure 1: Relationship between leaving group ability and reactivity.

Quantitative Comparison: Reaction Kinetics

Reagent ClassRelative Reaction Rate (vs. Chloroacetamide)Typical Conditions Required
α-Chloroacetamides 1x (Baseline)Higher temperatures, longer reaction times, stronger bases.
α-Bromoacetamides ~50-100xMilder temperatures (0 °C to RT), shorter reaction times.[9][10]

This significant rate enhancement for the bromo-derivative means that reactions can often be performed under much milder conditions, which is crucial when dealing with sensitive substrates that might degrade or racemize under harsh heating or strongly basic environments.[11]

Practical Implications for Synthesis

The choice between the chloro- and bromo-reagent is a strategic one, balancing reactivity with stability and cost.

When to Choose 6-Bromoacetyl-1,4-benzodioxane:
  • High Reactivity Needed: For reactions with weak nucleophiles (e.g., hindered amines, certain phenols) where the chloro-analog may be sluggish or fail to react.

  • Mild Conditions Required: When working with thermally or chemically sensitive substrates that cannot tolerate high temperatures or prolonged reaction times.

  • Maximizing Yield in a Short Timeframe: The faster reaction kinetics can significantly shorten process times, increasing throughput.

When to Choose this compound:
  • Cost-Effectiveness: Chloroacetyl derivatives are often less expensive to manufacture and purchase, making them preferable for large-scale synthesis.

  • Enhanced Stability: The lower reactivity translates to better shelf-life and stability against ambient moisture, simplifying handling and storage.[12]

  • Sufficient Reactivity: For reactions with potent nucleophiles (e.g., primary aliphatic amines, thiols), the reactivity of the chloro-derivative is often more than adequate and provides a more controlled reaction profile.

Representative Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a generalized workflow for the N-alkylation of a primary amine with either haloacetyl derivative. The key differences in reaction conditions are highlighted.

G A 1. Setup Dissolve amine (1.0 eq) and base (e.g., K₂CO₃, 2.0 eq) in anhydrous solvent (e.g., Acetonitrile) under N₂. B 2. Reagent Addition Dissolve haloacetyl reagent (1.1 eq) in solvent and add dropwise to the amine solution at specified temperature. A->B C 3. Reaction Monitoring Stir mixture at specified temperature. Monitor progress via TLC or LC-MS until starting amine is consumed. B->C D 4. Work-up Filter solids. Concentrate filtrate. Partition between water and an organic solvent (e.g., Ethyl Acetate). C->D E 5. Purification Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify crude product via column chromatography. D->E

Figure 2: General experimental workflow for N-alkylation.
Materials:

  • Primary amine (1.0 equivalent)

  • 6-Chloroacetyl- OR 6-bromoacetyl-1,4-benzodioxane (1.1 equivalents)

  • Anhydrous base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or THF)

  • Standard glassware for inert atmosphere reactions

  • Work-up and purification supplies

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq) and the anhydrous base (e.g., K₂CO₃, 2.0 eq). Add anhydrous solvent (e.g., Acetonitrile) to form a stirrable suspension.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the haloacetyl reagent. The base acts as a scavenger for the H-X acid byproduct, driving the reaction to completion.

  • Reagent Addition: In a separate flask, dissolve the haloacetyl reagent (1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine suspension.

    • For 6-Bromoacetyl-1,4-benzodioxane: Perform the addition at 0 °C to control the exothermic reaction and minimize side products.

    • For this compound: The addition can typically be done at room temperature.

  • Reaction Progression:

    • For the Bromo-reagent: Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • For the Chloro-reagent: Heat the reaction mixture to 50-80 °C and stir for 6-24 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the limiting starting material (the amine).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Conclusion

Both 6-chloroacetyl- and 6-bromoacetyl-1,4-benzodioxane are valuable reagents for the synthesis of complex molecules in drug discovery. The choice between them is a classic example of balancing reactivity, stability, and cost.

  • 6-Bromoacetyl-1,4-benzodioxane is the superior choice for reactions requiring high electrophilicity and mild conditions, offering significantly faster reaction rates.

  • This compound presents a more stable, cost-effective alternative that is highly effective for reactions with strong nucleophiles where its moderate reactivity is sufficient and controllable.

A thorough understanding of these differences allows the synthetic chemist to optimize reaction conditions, improve yields, and accelerate the development of novel therapeutics based on the versatile 1,4-benzodioxane scaffold.

References

A Comparative Benchmarking of Benzodioxane Derivatives as FtsZ Inhibitors for Novel Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: FtsZ as a Prime Target for Next-Generation Antibiotics

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in antibacterial drug discovery, moving beyond traditional targets to essential, highly conserved bacterial proteins. One of the most promising of these is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. A prokaryotic homolog of eukaryotic tubulin, FtsZ is the cornerstone of the bacterial cytoskeleton and plays an indispensable role in cell division. It polymerizes in a GTP-dependent manner at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins to form the divisome, the machinery responsible for synthesizing the septal wall and ultimately dividing the cell.[1] Inhibition of FtsZ's function disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death, making it a validated and attractive target for novel antibiotics.[1][2]

Among the various classes of FtsZ inhibitors, benzodioxane-benzamide derivatives have emerged as a particularly potent and promising chemotype.[3][4] These compounds typically bind to the interdomain cleft of FtsZ, a site distinct from the GTP-binding pocket, thereby offering a potential for high selectivity and reduced off-target effects on mammalian tubulin.[5][6] This guide provides a comprehensive comparative analysis of a series of advanced benzodioxane derivatives, focusing on their structure-activity relationships (SAR), in vitro efficacy against FtsZ, and their biological impact on clinically relevant bacteria. We will delve into the experimental data supporting their mechanism of action and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in the pursuit of novel FtsZ-targeting antibacterials.

Comparative Analysis of Lead Benzodioxane Derivatives

Our comparative analysis focuses on a selection of well-characterized benzodioxane-benzamide derivatives: FZ95, FZ100, FZ116, and FZ118 . These compounds share a common 2,6-difluorobenzamide core but differ in the structure of the benzodioxane moiety and the linker connecting these two key pharmacophores. These structural variations have a profound impact on their biological activity.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The potency of benzodioxane-benzamide inhibitors is intricately linked to their chemical architecture. Key SAR insights include:

  • The Ethylenoxy Linker is Crucial: A pivotal discovery in the optimization of this class of inhibitors was the elongation of the linker between the benzamide and benzodioxane rings from a methylenoxy to an ethylenoxy bridge. This modification, as seen in the transition from early analogs to potent compounds like FZ95 and FZ100, significantly enhances antimicrobial activity.[3] Docking studies suggest this longer linker provides optimal flexibility for the molecule to engage with key hydrophobic pockets within the FtsZ binding site.[7]

  • Hydrophobic Substituents on the Benzodioxane Ring Enhance Activity: The benzodioxane scaffold itself offers a rich canvas for chemical modification. The addition of hydrophobic substituents, such as the 1,4-naphthodioxane in FZ95 or the 5,6,7,8-tetrahydro-1,4-naphthodioxane in FZ100 and FZ116, has been shown to dramatically increase potency.[5] These bulky, lipophilic groups are thought to occupy a narrow and highly hydrophobic subpocket in the FtsZ binding site, leading to a more stable and potent interaction.[7]

  • Stereochemistry and Linker Functionalization Modulate Activity: The introduction of a hydroxyl group on the ethylenic linker, as seen in FZ116 (the erythro hydroxy derivative of FZ100), creates a new stereocenter and can influence both potency and pharmacokinetic properties. While the hydroxyl group may only slightly affect the intrinsic antimicrobial activity, it serves as a valuable handle for the development of prodrugs and probes.[3][4]

Quantitative Comparison of Inhibitory Potency

A direct comparison of the inhibitory activity of these derivatives against FtsZ and their antibacterial efficacy is essential for benchmarking their potential. While a comprehensive side-by-side comparison of IC50 and Ki values is not available in a single publication, the following table summarizes the Minimum Inhibitory Concentration (MIC) values against key bacterial pathogens, which serves as a reliable indicator of their biological activity.

CompoundS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)B. subtilis MIC (µg/mL)S. pneumoniae MIC (µg/mL)E. coli (efflux-defective) MIC (µg/mL)
FZ95 0.250.25<0.130Active
FZ100 0.10.1<0.130Active
FZ116 ---80Active
FZ118 9.99.9-75-

Data compiled from multiple sources.[3][8][9][10]

Key Observations:

  • FZ95 and FZ100 exhibit exceptional potency against both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA), with MICs in the sub-micromolar range.[3] Their activity against B. subtilis is also very high.

  • FZ116 , the hydroxylated analog of FZ100, retains significant activity and has been shown to be a potent inhibitor of E. coli FtsZ in vitro.[3][5]

  • FZ118 demonstrates moderate activity against S. aureus.

  • The activity of these compounds against Gram-negative bacteria like E. coli is often masked by efflux pumps. However, in efflux-deficient strains, their potent inhibition of FtsZ becomes evident.[11][12]

Mechanism of Action: Hyperstabilization of FtsZ Polymers

Unlike inhibitors that prevent FtsZ polymerization, a key mechanism of action for many potent benzodioxane-benzamides is the hyperstabilization of FtsZ polymers .[5] This aberrant stabilization disrupts the dynamic nature of the Z-ring, which is essential for its proper function in cell division. The Z-ring must be able to assemble and disassemble to generate the constrictive force needed for septation. By locking FtsZ in a polymerized state, these inhibitors effectively jam the cell division machinery.

This mechanism can be visualized through several in vitro assays:

  • Light Scattering Assays: These assays monitor the polymerization of FtsZ in real-time by measuring the increase in light scattering as protofilaments assemble. In the presence of stabilizing inhibitors, the scattering signal remains elevated for a longer duration, indicating a delay in depolymerization.

  • Sedimentation Assays: By subjecting FtsZ to ultracentrifugation, polymerized FtsZ can be separated from monomeric FtsZ. Stabilizing compounds lead to a higher proportion of FtsZ in the pellet fraction.

  • GTPase Activity Assays: FtsZ's GTPase activity is coupled to its polymerization dynamics. While some inhibitors may directly inhibit GTP hydrolysis, others that stabilize the polymer can lead to a decrease in the overall rate of GTP turnover.[11]

The following diagram illustrates the proposed mechanism of action:

FtsZ_Inhibition cluster_0 Normal FtsZ Dynamics cluster_1 FtsZ Inhibition by Benzodioxane Derivatives FtsZ_monomer FtsZ Monomer + GTP FtsZ_polymer Dynamic FtsZ Polymer (Z-ring) FtsZ_monomer->FtsZ_polymer Polymerization FtsZ_polymer->FtsZ_monomer Depolymerization (GTP Hydrolysis) Cell_division Successful Cell Division FtsZ_polymer->Cell_division Stabilized_polymer Hyperstabilized FtsZ Polymer FtsZ_polymer->Stabilized_polymer Binding Inhibitor Benzodioxane Derivative Inhibitor->Stabilized_polymer Blocked_division Blocked Cell Division (Filamentation) Stabilized_polymer->Blocked_division

Caption: Mechanism of FtsZ inhibition by benzodioxane derivatives.

Experimental Protocols

To facilitate the comparative evaluation of novel benzodioxane derivatives, we provide detailed, step-by-step protocols for key in vitro assays.

FtsZ Polymerization Light Scattering Assay

This assay monitors the kinetics of FtsZ polymerization by measuring right-angle light scattering.

Workflow Diagram:

Light_Scattering_Workflow Start Start Prepare_reaction Prepare reaction mix: - FtsZ protein - Polymerization buffer - Benzodioxane derivative (or DMSO) Start->Prepare_reaction Incubate Pre-incubate at 37°C Prepare_reaction->Incubate Initiate Initiate polymerization with GTP Incubate->Initiate Measure Measure light scattering over time Initiate->Measure Analyze Analyze polymerization kinetics Measure->Analyze End End Analyze->End

Caption: Workflow for the FtsZ light scattering assay.

Protocol:

  • Prepare a reaction mixture containing purified FtsZ protein (typically 5-10 µM) in a polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl2).

  • Add the benzodioxane derivative to the desired final concentration (a dilution series is recommended). For the control, add the same volume of DMSO.

  • Pre-incubate the mixture in a quartz cuvette at 37°C for 5 minutes in a fluorometer equipped with a light scattering module.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Record the light scattering signal (excitation and emission wavelengths typically at 350 nm) at regular intervals for 15-30 minutes.

  • Analyze the data by plotting light scattering intensity versus time. Compare the polymerization curves in the presence and absence of the inhibitors to determine their effect on the rate and extent of polymerization and depolymerization.

FtsZ GTPase Activity Assay

This colorimetric assay measures the rate of GTP hydrolysis by FtsZ by quantifying the amount of inorganic phosphate (Pi) released.

Workflow Diagram:

GTPase_Assay_Workflow Start Start Prepare_reaction Prepare reaction mix: - FtsZ protein - Polymerization buffer - Benzodioxane derivative (or DMSO) - GTP Start->Prepare_reaction Incubate Incubate at 37°C for a defined time Prepare_reaction->Incubate Stop_reaction Stop reaction and develop color (e.g., with malachite green reagent) Incubate->Stop_reaction Measure_absorbance Measure absorbance at ~620 nm Stop_reaction->Measure_absorbance Calculate_Pi Calculate Pi released using a standard curve Measure_absorbance->Calculate_Pi End End Calculate_Pi->End

References

A Comparative Guide to the Spectroscopic Data of 6-Chloroacetyl-1,4-benzodioxane and Its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the spectroscopic data for 6-Chloroacetyl-1,4-benzodioxane and its direct precursor, 1,4-benzodioxane. The analysis is grounded in experimental data and established spectroscopic principles, offering researchers and drug development professionals a reliable reference for synthesis verification and quality control.

The transformation of 1,4-benzodioxane into this compound is a fundamental step in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic medications.[1][2] The addition of the chloroacetyl group to the aromatic ring dramatically alters the molecule's electronic and structural properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unequivocally confirming this transformation. By comparing the spectra of the starting material and the product, one can precisely track the chemical changes and verify the identity and purity of the final compound.

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1,4-benzodioxane.[3][4] This electrophilic aromatic substitution reaction utilizes chloroacetyl chloride as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst. The Lewis acid activates the chloroacetyl chloride, generating a highly electrophilic acylium ion. The electron-rich 1,4-benzodioxane ring then acts as a nucleophile, attacking the acylium ion to form the final ketone product.[3][5]

The choice of a Friedel-Crafts acylation is strategic; it is a robust and well-understood method for forming carbon-carbon bonds with aromatic rings.[4] Furthermore, the resulting aryl ketone product is deactivated towards further acylation, which prevents polysubstitution and leads to a cleaner, monoacylated product.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and subsequent analysis.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Precursors 1,4-Benzodioxane + Chloroacetyl Chloride + AlCl₃ Catalyst Reaction Friedel-Crafts Acylation (in inert solvent, e.g., DCM) Precursors->Reaction Mixing & Stirring Workup Aqueous Workup & Purification (e.g., Recrystallization) Reaction->Workup Quenching Product Pure this compound Workup->Product Sample Preparation NMR ¹H & ¹³C NMR Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Workflow for synthesis and spectroscopic analysis.

Detailed Experimental Protocol

This protocol is a representative procedure for the Friedel-Crafts acylation of 1,4-benzodioxane.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (AlCl₃) to an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension in an ice bath. Add chloroacetyl chloride dropwise to the stirred suspension.

  • Substrate Addition: After the addition of chloroacetyl chloride is complete, add a solution of 1,4-benzodioxane in DCM dropwise via the dropping funnel over 30 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Comparative Spectroscopic Analysis

The success of the synthesis is confirmed by analyzing the distinct changes in the spectroscopic signatures between the precursor, 1,4-benzodioxane, and the product, this compound.

¹H NMR Spectroscopy

Proton NMR provides a clear picture of the changes in the aromatic region and the appearance of a new aliphatic side chain.

  • 1,4-Benzodioxane: The spectrum is simple and symmetric. It shows a multiplet around 6.85 ppm for the four aromatic protons (AA'BB' system) and a singlet at approximately 4.25 ppm for the four equivalent protons of the two methylene (-OCH₂-) groups.[6][7]

  • This compound: The introduction of the chloroacetyl group at the 6-position breaks the symmetry of the aromatic ring, leading to a more complex spectrum.

    • A new singlet appears around 4.7 ppm, integrating to two protons, which is characteristic of the methylene protons of the chloroacetyl group (-COCH₂Cl).

    • The aromatic region (approx. 7.4-6.9 ppm) now shows three distinct signals, typically a doublet, a doublet of doublets, and another doublet, corresponding to the three non-equivalent aromatic protons.[8] Their downfield shift compared to the precursor is due to the electron-withdrawing effect of the ketone.[9]

    • The four protons of the dioxane ring remain a singlet around 4.3 ppm.

¹³C NMR Spectroscopy

Carbon NMR confirms the addition of the new functional group by the appearance of two new signals.

  • 1,4-Benzodioxane: The spectrum shows three signals: two for the aromatic carbons (one for the two carbons attached to oxygen and one for the other four) and one signal for the two equivalent methylene carbons.[10] Specifically, signals appear around 143 ppm (C-O), 121 ppm (Ar-CH), 117 ppm (Ar-CH), and 64 ppm (-OCH₂).

  • This compound:

    • A new signal appears significantly downfield, around 195 ppm, which is characteristic of a ketone carbonyl carbon (C=O).

    • A new signal for the methylene carbon adjacent to the chlorine appears around 46 ppm (-CH₂Cl).

    • The aromatic region becomes more complex with six distinct signals due to the loss of symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the introduction of the carbonyl group.

  • 1,4-Benzodioxane: The spectrum is characterized by C-H stretching peaks (aromatic and aliphatic) just above and below 3000 cm⁻¹, C=C stretching in the aromatic region (~1500-1600 cm⁻¹), and strong C-O-C (ether) stretching bands in the 1200-1300 cm⁻¹ region.

  • This compound: The most telling difference is the appearance of a very strong, sharp absorption peak in the range of 1670-1690 cm⁻¹ . This peak is definitive for the carbonyl (C=O) stretch of an aryl ketone.[11][12] Conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (which appears around 1715 cm⁻¹).[13][14]

Mass Spectrometry (MS)

Mass spectrometry confirms the increase in molecular weight and reveals characteristic fragmentation patterns.

  • 1,4-Benzodioxane: The molecular ion peak (M⁺) appears at m/z = 136, corresponding to its molecular weight (C₈H₈O₂).[7]

  • This compound:

    • The molecular ion peak (M⁺) is observed at m/z = 212 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z = 214 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom.[15][16][17]

    • A prominent fragmentation pattern is the alpha-cleavage, leading to the loss of the •CH₂Cl radical (mass 49) to form a stable acylium ion at m/z = 163.[18][19][20] This is often the base peak.

Summary of Spectroscopic Data

Spectroscopic TechniquePrecursor: 1,4-BenzodioxaneProduct: this compoundKey Evidence of Transformation
¹H NMR ~6.85 ppm (m, 4H, Ar-H), ~4.25 ppm (s, 4H, -OCH₂-)~7.4-6.9 ppm (m, 3H, Ar-H), ~4.7 ppm (s, 2H, -COCH₂Cl), ~4.3 ppm (s, 4H, -OCH₂-)Appearance of -COCH₂Cl singlet; increased complexity and downfield shift of aromatic signals.
¹³C NMR ~143, 121, 117 ppm (Ar-C), ~64 ppm (-OCH₂-)~195 ppm (C=O), ~144-118 ppm (6 Ar-C signals), ~64 ppm (-OCH₂-), ~46 ppm (-CH₂Cl)Appearance of ketone C=O signal (~195 ppm) and -CH₂Cl signal (~46 ppm).
IR (cm⁻¹) No strong peak in 1650-1800 cm⁻¹ regionStrong, sharp peak at ~1680 cm⁻¹ Appearance of a strong carbonyl (C=O) stretch.
MS (m/z) M⁺ at 136M⁺ at 212, M+2 at 214 (3:1 ratio)Molecular weight increase of 76 amu; characteristic chlorine isotope pattern.

Logical Relationship Diagram

This diagram illustrates how each spectroscopic method provides complementary evidence to confirm the molecular transformation.

G Transformation Chemical Transformation (Acylation) Product This compound (C₁₀H₉ClO₃) Transformation->Product Precursor 1,4-Benzodioxane (C₈H₈O₂) Precursor->Transformation NMR NMR (¹H & ¹³C) Product->NMR IR IR Product->IR MS Mass Spec Product->MS NMR_Evidence Evidence: - New -COCH₂Cl singlet - New C=O carbon peak - Aromatic signals shift NMR->NMR_Evidence IR_Evidence Evidence: - Strong C=O stretch  appears (~1680 cm⁻¹) IR->IR_Evidence MS_Evidence Evidence: - MW increases by 76 - Chlorine isotope pattern - Acylium ion fragment MS->MS_Evidence

References

A Comparative Guide to the Biological Efficacy of 6-Chloroacetyl-1,4-benzodioxane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzodioxane ring system, a structural motif composed of a benzene ring fused to a 1,4-dioxane ring, serves as a privileged scaffold in medicinal chemistry.[1] Its conformational rigidity and capacity for interaction with a multitude of biological targets have led to its incorporation into a wide array of therapeutic agents.[1][2] Found in both natural products like the antihepatotoxic agent Silybin and synthetic drugs such as the antihypertensive Doxazosin, this scaffold has demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]

This guide focuses on analogs derived from 6-Chloroacetyl-1,4-benzodioxane. The parent compound itself is a key synthetic intermediate; the presence of the reactive chloroacetyl group at the 6-position provides a versatile handle for chemical modification, allowing for the systematic development of derivatives with tailored biological functions.[6][7] This reactivity is pivotal, enabling nucleophilic substitution reactions that pave the way for a diverse library of analogs.[6] We will explore the comparative biological efficacy of these analogs, supported by experimental data, and delve into the methodologies that validate their therapeutic potential.

Comparative Biological Efficacy: A Multi-Target Landscape

The derivatization of the this compound core has yielded analogs with potent and often selective activity against various diseases. The following sections compare the performance of key analog classes, supported by quantitative data.

Anticancer Activity

The 1,4-benzodioxane scaffold is a promising template for the development of novel chemotherapeutic agents.[4][8] Significant efforts have focused on synthesizing derivatives with potent cytotoxicity against various cancer cell lines.

1,4-Benzodioxane-Hydrazone Derivatives: A notable series of hydrazone derivatives has shown exceptional potency against skin cancer. In a comprehensive study, compound 7e emerged as a powerful inhibitor across 56 different cancer cell lines.[8] Its efficacy was particularly pronounced in melanoma cell lines, demonstrating sub-micromolar growth inhibition.[8]

Mechanism of Action: Further investigation revealed that compound 7e induces apoptosis and causes cell cycle arrest in the S-phase in MDA-MB-435 melanoma cells.[8] Mechanistically, it was identified as an inhibitor of the mTOR kinase, a critical regulator of cell growth and proliferation, with an IC₅₀ value of 5.47 μM.[8] This dual-action of inducing apoptosis and inhibiting a key survival pathway underscores its therapeutic potential.

Table 1: Growth Inhibition (GI₅₀) of Hydrazone Analog 7e in Melanoma Cell Lines

Cell LineGI₅₀ (μM)
MDA-MB-4350.20[8]
M140.46[8]
SK-MEL-20.57[8]
UACC-620.27[8]

1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs: In the pursuit of treatments for Metastatic Castration-Resistant Prostate Cancer (MCRPC), a library of 1,4-benzodioxane-6-carboxylic acid amide analogs has been designed and synthesized.[4] These compounds leverage the core scaffold to introduce diverse functionalities aimed at disrupting cancer cell viability.

Neuroprotective and Enzyme Inhibition Activity

Derivatives of 1,4-benzodioxane have been extensively evaluated as modulators of central nervous system targets, showing promise for treating neurological disorders.

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is an effective strategy for treating neurodegenerative diseases like Parkinson's. A series of 1,4-benzodioxan-substituted chalcones were identified as highly potent and selective inhibitors of human MAO-B (hMAO-B).[9] The lead compound, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][6][9]dioxin-6-yl)prop-2-en-1-one (22) , exhibited an IC₅₀ of 0.026 µM with a selectivity index over 1538-fold for MAO-B versus MAO-A.[9] Kinetic studies confirmed these compounds act as competitive and reversible inhibitors, which is a desirable trait for minimizing off-target effects.[9]

Table 2: hMAO-B Inhibitory Activity of Chalcone Analogs

CompoundIC₅₀ (μM)Selectivity Index (MAO-A/MAO-B)
22 0.026[9]>1538[9]
7 0.054>740
13 0.031>1290

Cholinesterase and Lipoxygenase Inhibition: Sulfonamide derivatives based on the 1,4-benzodioxane scaffold have been evaluated for their ability to inhibit enzymes relevant to neuroinflammation and other inflammatory conditions. These studies revealed moderate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), but promisingly, a strong inhibitory activity against the lipoxygenase (LOX) enzyme was observed.[10]

Antimicrobial Activity

The foundational compound, this compound, has been identified as a potential antimicrobial agent.[6] Its mechanism is suggested to involve the inhibition of FtsZ, a protein crucial for bacterial cell division, making it a candidate for the development of new antibiotics.[6] Furthermore, sulfonamide derivatives of 1,4-benzodioxane have demonstrated proficient antimicrobial and antifungal activities against a panel of bacterial and fungal species.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,4-benzodioxane analogs is highly dependent on the nature and position of their substituents.

  • The 6-Position: The 6-position is critical for activity. The chloroacetyl group serves as an excellent synthetic anchor.[6] Studies on anti-inflammatory analogs showed that an acetic acid substituent at the 6-position conferred optimal activity, whereas the regioisomer with the group at the 2-position was significantly less active.[4]

  • Side Chain Modifications: For anticancer hydrazone derivatives, the specific aryl group condensed with the hydrazide is crucial. Compound 7e , with its particular substitution pattern, showed the highest potency.[8] For MAO-B inhibitors, substitutions on the phenyl ring of the chalcone structure dramatically influenced potency and selectivity.[9]

  • Functional Groups: The introduction of sulfonamide moieties led to compounds with potent antimicrobial and anti-inflammatory (LOX inhibition) activities.[10] In other series, methoxy and sulfur-containing thiophene groups were found to enhance biological activities, including anticancer and enzyme inhibition profiles.[5]

Key Experimental Methodologies

The validation of these compounds relies on robust and reproducible experimental protocols. Below are outlines for the synthesis and biological evaluation of 1,4-benzodioxane analogs.

Protocol 1: General Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs

This multi-step synthesis provides a framework for generating a library of diverse amide analogs, starting from the readily available gallic acid.[4][11]

Causality: The choice of gallic acid is strategic due to its low cost and pre-functionalized structure, which is ideal for building the 6-substituted 1,4-benzodioxane core.[11] Each step is designed to selectively modify a specific part of the molecule, leading to the final desired products.

Step-by-Step Methodology:

  • Fischer Esterification: Commercially available gallic acid is converted to methyl 3,4,5-trihydroxybenzoate (9) by refluxing in methanol with a catalytic amount of sulfuric acid.[4] This protects the carboxylic acid and activates the ring for the subsequent cyclization.

  • Benzodioxane Ring Formation: The methyl ester (9) is reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in acetone to form the 1,4-benzodioxane ring system.[4]

  • Nucleophilic Substitution (Optional Diversity Step): The bromoethoxy group on the resulting benzodioxane can be reacted with various mercaptans to introduce sulfur-containing side chains, adding another layer of structural diversity.[4]

  • Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a suitable base like sodium hydroxide.

  • Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride intermediate using an agent like thionyl chloride (SOCl₂).

  • Amidation: The acid chloride is reacted with a diverse panel of primary and secondary amines to yield the final 1,4-benzodioxane-6-carboxylic acid amide analogs.[4]

  • Purification and Characterization: Products are purified using column chromatography or trituration. The structures are confirmed using FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[11]

G cluster_synthesis Synthesis Workflow Gallic_Acid Gallic Acid Methyl_Ester Methyl 3,4,5-trihydroxybenzoate Gallic_Acid->Methyl_Ester MeOH, H₂SO₄ Benzodioxane_Ester Substituted 1,4-Benzodioxane Ester Methyl_Ester->Benzodioxane_Ester 1,2-Dibromoethane, K₂CO₃ Carboxylic_Acid 1,4-Benzodioxane-6-Carboxylic Acid Benzodioxane_Ester->Carboxylic_Acid Hydrolysis (NaOH) Acid_Chloride Acid Chloride Intermediate Carboxylic_Acid->Acid_Chloride SOCl₂ Amide_Analogs Final Amide Analogs Acid_Chloride->Amide_Analogs Primary/Secondary Amines

Caption: General synthetic workflow for 1,4-benzodioxane-6-carboxylic acid amide analogs.

Protocol 2: In Vitro mTOR Kinase Inhibition Assay

This protocol determines the ability of a test compound to inhibit the activity of the mTOR kinase, a key target in cancer therapy.

Causality: This assay provides direct evidence of target engagement. By measuring the reduction in phosphorylation of a specific substrate, we can quantify the inhibitory potency (IC₅₀) of the analog, validating its mechanism of action.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the test compound (e.g., compound 7e ) in DMSO, recombinant human mTOR enzyme, a specific substrate peptide, and ATP.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the mTOR enzyme, and varying concentrations of the test compound. Allow a pre-incubation period for the compound to bind to the enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated (e.g., fluorescence, luminescence) is proportional to the amount of phosphorylated product.

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

G cluster_workflow mTOR Inhibition Assay Workflow start Prepare Reagents setup Add Enzyme + Inhibitor (Varying Concentrations) start->setup initiate Initiate with ATP + Substrate setup->initiate detect Terminate Reaction & Add Detection Reagent initiate->detect read Measure Signal (Plate Reader) detect->read analyze Calculate IC₅₀ read->analyze

Caption: Experimental workflow for an in vitro mTOR kinase inhibition assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).

Causality: Identifying the specific phase of the cell cycle where a compound induces arrest provides critical insight into its antiproliferative mechanism. For example, S-phase arrest, as seen with compound 7e , suggests interference with DNA replication.[8]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-435) at a suitable density and allow them to adhere. Treat the cells with the test compound at its GI₅₀ concentration for a defined period (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellets by centrifugation.

  • Cell Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their DNA content.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is directly proportional to their DNA content.

  • Data Interpretation: Generate a histogram of cell counts versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. Analyze the percentage of cells in each phase to determine if the compound causes an accumulation (arrest) in a specific phase compared to the control.

Conclusion

The this compound scaffold is a remarkably fruitful starting point for the development of potent and selective therapeutic agents. Through targeted chemical modifications, analogs have been engineered to exhibit significant efficacy in oncology, neuroprotection, and infectious diseases. The hydrazone derivatives targeting mTOR in melanoma, and the chalcone analogs acting as reversible MAO-B inhibitors, highlight the scaffold's versatility. Future research should continue to explore the vast chemical space around this core, focusing on optimizing pharmacokinetic properties and validating the promising in vitro results in preclinical in vivo models to translate these findings into clinically relevant therapies.

References

A Comparative Guide to Catalytic Methods for the Synthesis of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Chloroacetyl-1,4-benzodioxane, a key intermediate in the development of various pharmaceuticals, presents a compelling case study in the evolution of catalytic methodologies.[1] The strategic introduction of the chloroacetyl group onto the 1,4-benzodioxane scaffold is predominantly achieved via the Friedel-Crafts acylation reaction. The choice of catalyst for this electrophilic aromatic substitution is a critical determinant of reaction efficiency, regioselectivity, and overall process sustainability. This guide provides an in-depth comparison of traditional and modern catalytic approaches for this synthesis, offering insights into the causality behind experimental choices and providing supporting data for informed decision-making in a research and development setting.

The Synthetic Challenge: Regioselectivity in the Acylation of 1,4-Benzodioxane

The primary challenge in the Friedel-Crafts acylation of 1,4-benzodioxane lies in controlling the position of the incoming chloroacetyl group. The dioxane ring's ether oxygens are ortho-, para-directing activators of the benzene ring. This electronic influence, coupled with steric considerations, generally favors substitution at the 6-position.[2] However, the formation of other isomers is possible, necessitating a careful selection of catalysts and reaction conditions to maximize the yield of the desired 6-substituted product.

Method 1: The Traditional Approach - Aluminum Chloride (AlCl₃) Catalysis

The use of a stoichiometric amount of a strong Lewis acid, such as aluminum chloride, represents the classical approach to Friedel-Crafts acylation.[3] This method's enduring prevalence is a testament to its high reactivity and broad applicability.

Mechanistic Rationale

The catalytic cycle begins with the coordination of the Lewis acid (AlCl₃) to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic acylium ion. The electron-rich 1,4-benzodioxane ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the final product, this compound. The AlCl₃ catalyst is regenerated in this final step, although in practice it often forms a complex with the product, necessitating stoichiometric quantities.[2]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution chloroacetyl_chloride Cl-C(O)CH₂Cl acylium_ion [CH₂Cl-C=O]⁺ AlCl₄⁻ chloroacetyl_chloride->acylium_ion + AlCl₃ benzodioxane 1,4-Benzodioxane alcl3 AlCl₃ arenium_ion Arenium Ion Intermediate acylium_ion->arenium_ion + 1,4-Benzodioxane product This compound arenium_ion->product - H⁺, - AlCl₃

Figure 1: Simplified mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.
Experimental Protocol: Aluminum Chloride Catalysis

The following is a representative, generalized procedure for the synthesis of aryl ketones via Friedel-Crafts acylation, adapted for the specific synthesis of this compound.

  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane. The mixture is cooled to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Chloroacetyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the low temperature.

  • Addition of Substrate: 1,4-Benzodioxane (1.0 equivalent), dissolved in the dry solvent, is then added dropwise to the reaction mixture over 30-60 minutes.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[4]

Performance and Limitations
  • Stoichiometric Catalyst Loading: The product ketone forms a stable complex with AlCl₃, necessitating the use of more than one equivalent of the catalyst, which complicates purification and generates significant waste.[2]

  • Harsh Reaction Conditions: The reaction is sensitive to moisture, and the work-up procedure involves corrosive acids.

  • Waste Generation: The use of stoichiometric AlCl₃ leads to the formation of large amounts of aluminum-containing aqueous waste, which is environmentally problematic.

Method 2: The "Green" Alternative - Solid Acid Catalysis

In response to the environmental and practical limitations of traditional Lewis acids, solid acid catalysts have emerged as a promising alternative for Friedel-Crafts acylation. These heterogeneous catalysts offer simplified product isolation, catalyst recyclability, and often milder reaction conditions.[5]

Mechanistic Rationale

Solid acid catalysts, such as zeolites, clays, or sulfonic acid resins, possess acidic sites on their surface that can activate the acylating agent.[6] In the case of chloroacetylation, the chloroacetyl chloride can be activated through interaction with a Brønsted acid site (protonation of the carbonyl oxygen) or a Lewis acid site (coordination to a metal center within the catalyst framework). This generates a sufficiently electrophilic species to be attacked by the 1,4-benzodioxane. The reaction proceeds on the surface of the catalyst, and the product is then desorbed, allowing for easy separation of the solid catalyst by filtration.

G cluster_0 Catalyst Activation and Reaction cluster_1 Product Release and Catalyst Recovery reactants 1,4-Benzodioxane + Chloroacetyl Chloride solid_acid Solid Acid Catalyst reactants->solid_acid Adsorption surface_reaction Surface Reaction product_catalyst Product-Catalyst Complex surface_reaction->product_catalyst Acylation product This compound product_catalyst->product Desorption recovered_catalyst Recovered Solid Acid product_catalyst->recovered_catalyst Filtration

Figure 2: Generalized workflow for solid acid-catalyzed Friedel-Crafts acylation.
Experimental Protocol: Solid Acid Catalysis (Illustrative)

The following is an illustrative protocol for the chloroacetylation of an aromatic ether using a solid acid catalyst, based on procedures for similar reactions.

  • Catalyst Activation: The solid acid catalyst (e.g., Fe-modified montmorillonite K10 or a zeolite) is activated by heating under vacuum to remove adsorbed water.

  • Reaction Setup: A round-bottom flask is charged with the activated solid acid catalyst, 1,4-benzodioxane (1.0 equivalent), and an appropriate solvent (or the reaction can be run neat).

  • Reagent Addition: Chloroacetyl chloride (1.0-1.2 equivalents) is added to the stirred suspension.

  • Reaction Progression: The mixture is heated to a specified temperature (typically ranging from room temperature to reflux) and stirred for a designated time (e.g., 2-24 hours). The reaction progress is monitored by TLC or GC.

  • Catalyst Recovery: Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is recovered by simple filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • Product Isolation: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

Performance and Advantages

While specific data for the synthesis of this compound using solid acids is sparse in the readily available literature, studies on the acylation of other aromatic ethers demonstrate the potential for good to excellent yields with high regioselectivity for the para-isomer. The key advantages of this method are:

  • Catalyst Reusability: Solid acid catalysts can often be recovered and reused multiple times with minimal loss of activity, significantly reducing waste and cost.[5]

  • Simplified Work-up: The elimination of a quenching step and the easy separation of the catalyst make the purification process much simpler and more environmentally friendly.

  • Milder Conditions: Many solid acid-catalyzed reactions can be carried out under milder conditions than their traditional Lewis acid-catalyzed counterparts.

Comparative Summary

FeatureAluminum Chloride (AlCl₃)Solid Acid Catalysts
Catalyst Loading StoichiometricCatalytic
Reaction Conditions Often cryogenic, moisture-sensitiveGenerally milder, can be solvent-free
Work-up Aqueous quench, extractionSimple filtration
Catalyst Reusability NoYes
Waste Generation High (acidic aqueous waste)Low
Yield Generally highGood to high, catalyst-dependent
Regioselectivity Generally high for para-productHigh for para-product, catalyst-dependent

Conclusion and Future Outlook

For the synthesis of this compound, the choice between traditional aluminum chloride catalysis and modern solid acid catalysis represents a trade-off between established reactivity and process sustainability. While AlCl₃ remains a reliable method for achieving high yields, its environmental and practical drawbacks are significant. Solid acid catalysts offer a compelling "green" alternative with the potential for high efficiency, excellent regioselectivity, and simplified operations.

Further research into the application of novel solid acid catalysts, including metal-organic frameworks (MOFs) and functionalized mesoporous silicas, for the acylation of 1,4-benzodioxane is warranted. The development of a highly active and selective, reusable solid acid catalyst for this specific transformation would represent a significant advancement in the sustainable production of this important pharmaceutical intermediate. For researchers and drug development professionals, the adoption of such greener catalytic methods aligns with the growing emphasis on sustainable chemistry in the pharmaceutical industry, without compromising on the efficiency and selectivity required for the synthesis of complex molecules.

References

A Comparative Guide to Impurity Profiling in Commercial 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroacetyl-1,4-benzodioxane is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic medications.[1][2] The purity of this building block is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of orthogonal analytical methodologies for the comprehensive impurity profiling of commercial this compound. We will explore the synthetic origins of potential impurities and detail the strategic application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as complementary techniques. By explaining the causality behind experimental choices and presenting detailed protocols, this document serves as a practical framework for establishing a robust quality control strategy.

The Synthetic Landscape and Its Impurity Implications

A thorough understanding of the manufacturing process is the foundation of any effective impurity profiling strategy. The most common route to this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with chloroacetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]

The Friedel-Crafts Acylation Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst coordinates with the chloroacetyl chloride, generating a highly electrophilic acylium ion.[5] This electrophile is then attacked by the electron-rich 1,4-benzodioxan ring to form the desired product.

A Priori Impurity Profiling: Predicting Contaminants

Based on the reaction mechanism and common industrial practices, we can anticipate several classes of impurities:

  • Starting Materials: Incomplete reactions can lead to the presence of unreacted 1,4-benzodioxan and chloroacetyl chloride.

  • Isomeric By-products: While the 6-position is the primary site of acylation, side reactions can lead to the formation of other positional isomers (e.g., 7-Chloroacetyl-1,4-benzodioxane).

  • Polysubstituted Products: Although the acetyl group is deactivating, under certain conditions, a second acylation can occur, leading to di-acylated by-products.[4]

  • Reagent-Related Impurities: Residual Lewis acid catalyst, quenching agents, and solvents used during the synthesis and work-up are common process-related impurities.

  • Degradation Products: The product can undergo hydrolysis under acidic or basic conditions, converting the chloroacetyl group to a hydroxyacetyl or carboxylic acid derivative.[6]

G cluster_reactants Starting Materials & Reagents cluster_reaction Friedel-Crafts Acylation cluster_impurities Potential Impurities Benzodioxan 1,4-Benzodioxan MainReaction Main Product This compound Benzodioxan->MainReaction Impurity1 Unreacted 1,4-Benzodioxan Benzodioxan->Impurity1 Incomplete Reaction AcylChloride Chloroacetyl Chloride AcylChloride->MainReaction Catalyst AlCl₃ (Catalyst) Catalyst->MainReaction Impurity2 Isomeric By-product (e.g., 7-isomer) MainReaction->Impurity2 Side Reaction Impurity3 Polysubstituted Product MainReaction->Impurity3 Over- Reaction Impurity4 Degradation Product (e.g., Hydrolysis) MainReaction->Impurity4 Post-synthesis Degradation

Caption: Origin of impurities in the synthesis of this compound.

Orthogonal Analytical Strategies for Comprehensive Profiling

No single analytical technique can reliably detect and quantify the diverse range of potential impurities. A robust quality control strategy therefore relies on orthogonal methods—techniques that separate compounds based on different chemical principles—to provide a complete purity picture.[7] For this topic, the combination of HPLC and GC-MS is the industry standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is exceptionally well-suited for analyzing the main component, its isomers, and other non-volatile or thermally sensitive by-products.[8]

Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the logical first choice. The target molecule possesses both polar (carbonyl, ether) and non-polar (aromatic ring) characteristics, making it ideal for separation on a non-polar stationary phase like C18. A gradient elution using a mixture of a weak solvent (water) and a strong solvent (acetonitrile or methanol) allows for the effective separation of impurities with a wide range of polarities, from early-eluting polar degradation products to late-eluting non-polar by-products like polysubstituted species. UV detection is appropriate due to the presence of the chromophoric benzene ring.

Experimental Protocol: RP-HPLC Method

Parameter Condition
Instrumentation HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

| Standard Preparation | Prepare a stock solution of 1 mg/mL of a reference standard in the same diluent. Create working standards by serial dilution to cover a range of 0.1 µg/mL to 10 µg/mL for impurity quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials, which may be difficult to resolve or detect by HPLC.[7][9]

Expertise & Causality: The high volatility of potential impurities like chloroacetyl chloride and common synthesis solvents (e.g., dichloromethane) makes GC the ideal separation technique. Coupling it with a mass spectrometer provides definitive identification based on the compound's mass spectrum, which serves as a chemical fingerprint. A non-polar capillary column (e.g., DB-5ms) is a robust choice for general-purpose screening of semi-volatile organic compounds. Electron Ionization (EI) is used as the standard ionization technique due to its ability to create reproducible fragmentation patterns that can be searched against spectral libraries for confident identification.

Experimental Protocol: GC-MS Method

Parameter Condition
Instrumentation Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
Column Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Inlet Temperature 270 °C
Injection Mode Split (Ratio 20:1)
Oven Program Initial temp 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Sample Preparation Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) to a final concentration of 1.0 mg/mL.

| Standard Preparation | Prepare individual or mixed standards of expected volatile impurities (e.g., 1,4-benzodioxan) in the same solvent to determine retention times and response factors. |

Head-to-Head Performance Comparison

The synergy of these two techniques provides a self-validating system for quality control.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed methods for the analysis of this compound and its key impurities.

Performance ParameterHPLC MethodGC-MS MethodJustification
Target Analytes Main compound, isomers, non-volatile by-products, degradation products.Residual starting materials, solvents, volatile by-products.Each method is tailored to the physicochemical properties of its target analytes.
Linearity (R²) > 0.999> 0.998Both techniques offer excellent linearity for quantitative analysis.
Limit of Detection (LOD) ~ 0.05 µg/mL (for UV-active impurities)~ 0.1 ng/mL (in SIM mode for specific volatiles)GC-MS often provides superior sensitivity for volatile compounds, especially in Selected Ion Monitoring (SIM) mode.
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.5 ng/mLReflects the lowest concentration that can be reliably quantified.
Precision (%RSD) < 2.0%< 5.0%HPLC generally offers slightly better injection precision for liquid samples.
Analysis Time ~ 20 minutes~ 20 minutesRuntimes are comparable and can be optimized for throughput.
Complementary Workflow

The following workflow illustrates how a commercial batch of this compound would be processed in a quality control laboratory to ensure comprehensive impurity analysis.

G cluster_workflow Analytical Workflow for Impurity Profiling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Start Receive Commercial Batch Sample Prep Sample Preparation (Dissolution in two separate aliquots) Start->Prep HPLC_Inject Inject on RP-HPLC System Prep->HPLC_Inject GCMS_Inject Inject on GC-MS System Prep->GCMS_Inject HPLC_Analyze Analyze for: - Assay/Purity - Isomers - Non-volatile impurities HPLC_Inject->HPLC_Analyze Report Compile Data & Generate Certificate of Analysis (CoA) HPLC_Analyze->Report GCMS_Analyze Analyze for: - Residual Solvents - Volatile starting materials GCMS_Inject->GCMS_Analyze GCMS_Analyze->Report End Release or Reject Batch Report->End

Caption: Complementary HPLC and GC-MS workflow for batch release testing.

Conclusion and Recommendations

The comprehensive analysis of impurities in commercial this compound is not achievable with a single analytical method. A scientifically sound and defensible quality control strategy necessitates the use of orthogonal techniques.

  • Primary Control: Reversed-phase HPLC should be employed as the primary method for determining the purity (assay) of the main component and for quantifying non-volatile impurities and isomers.

  • Secondary Control: GC-MS is essential for the detection and quantification of residual volatile organic compounds, including unreacted starting materials and process solvents, which are critical for safety and regulatory compliance.

By integrating both HPLC and GC-MS into the quality control workflow, researchers, scientists, and drug development professionals can ensure that the this compound used in their synthetic processes is of the highest possible purity, thereby safeguarding the integrity of their research and the quality of the final pharmaceutical product.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe handling and disposal of 6-Chloroacetyl-1,4-benzodioxane (CAS No. 93439-37-3), a compound utilized as a key intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established safety data and waste management principles for halogenated organic compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance requiring careful handling throughout its lifecycle, from use to disposal.

Primary Hazards:

  • Irritation: The compound is a known irritant to the skin, eyes, and respiratory system.[2] The Globally Harmonized System (GHS) hazard classifications include Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335), specifically targeting the respiratory system.[3]

  • Combustibility: It is classified under Storage Class 11 as a combustible solid.[3]

  • Environmental Hazard: As a halogenated organic compound, improper disposal poses a significant environmental risk. These compounds can persist in the environment and may form toxic byproducts if not treated correctly. The substance is categorized under Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.[3]

This risk profile dictates that all waste containing this compound must be treated as regulated hazardous waste, with disposal pathways designed to neutralize its reactivity and environmental threat.

Key Chemical and Safety Data Summary
PropertyValueSource(s)
Molecular Formula C₁₀H₉ClO₃[3][4]
Molecular Weight 212.63 g/mol [3][4]
Appearance Off-white crystalline solid[1]
Melting Point 137-140 °C[2][3][5]
GHS Pictogram GHS07 (Exclamation Mark)[3]
GHS Signal Word Warning[3]
Hazard Statements H315, H319, H335[3]
Waste Category Halogenated Organic Waste[6]

Regulatory Framework: Adherence to Authoritative Standards

The disposal of this compound falls under strict regulations governing hazardous chemical waste. In the United States, the Environmental Protection Agency (EPA) sets guidelines for the management of such materials under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this chemical is subject to specific land disposal restrictions, making proper segregation and treatment mandatory.[7][8] The primary and required method of disposal for this category of waste is high-temperature incineration at a permitted hazardous waste facility.[6][7]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that all waste streams containing this compound are managed safely and in compliance with regulations.

Step 1: Personal Protective Equipment (PPE) Engagement

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[3][9]

  • Hand Protection: Impervious, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[3][10]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a higher-level respirator within a chemical fume hood.[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[9][10]

Step 2: Waste Segregation at the Source

Proper segregation is the most critical step in the disposal process.

  • Designate a Waste Stream: this compound waste must be collected as Halogenated Organic Waste .[6]

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste. Doing so unnecessarily classifies the entire volume as the more stringently regulated and costly halogenated waste stream.[11]

  • Collect All Contaminated Materials: This includes not only the chemical itself but also any contaminated items such as gloves, weigh boats, pipette tips, and paper towels.

Step 3: Containerization and Labeling
  • Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible and has a secure, vapor-tight lid.

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Combustible Solid")

    • The date accumulation started.

Step 4: On-site Accumulation and Storage
  • Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[10]

  • Incompatibility: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[10]

  • Secondary Containment: Place the waste container within a secondary containment bin to mitigate risks from potential leaks.

Spill and Decontamination Procedures

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Don PPE: Wear the full PPE specified in Section 3.

  • Containment: Prevent the spilled material from entering drains or waterways.[10]

  • Cleanup:

    • For solid spills, gently sweep or scoop the material to avoid creating dust.[12]

    • Place the spilled material and all contaminated cleaning supplies (e.g., absorbent pads, gloves) into a designated hazardous waste container.

    • Label the container as described in Section 3.

Decontamination of Equipment and Glassware
  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) under a chemical fume hood.

  • Collect Rinsate: This initial solvent rinse (rinsate) is now considered halogenated organic waste and must be collected in the designated hazardous waste container. Do not pour it down the drain. [11]

  • Final Cleaning: After the initial solvent rinse, glassware can typically be washed with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal start Waste Generated (Pure chemical, contaminated items, or rinsate) segregate Segregate as HALOGENATED ORGANIC WASTE start->segregate container Place in a compatible, properly labeled waste container segregate->container storage Store container in designated Satellite Accumulation Area (SAA) container->storage check_full Is container full or accumulation time limit reached? storage->check_full check_full->storage No request_pickup Request pickup from EHS or licensed waste vendor check_full->request_pickup Yes end_process Waste transferred for high-temperature incineration request_pickup->end_process

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Chloroacetyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 6-Chloroacetyl-1,4-benzodioxane, tailored for researchers and drug development professionals. Moving beyond a simple checklist, we delve into the causality behind each recommendation, ensuring a deep, actionable understanding of the necessary precautions. Our aim is to build a foundation of trust through scientifically grounded, field-proven safety practices.

Hazard Assessment: The "Why" Behind the Precaution

Understanding the inherent risks of a chemical is the first principle of laboratory safety. This compound is a combustible solid that presents specific hazards upon contact and inhalation.[1] The hazard profile dictates the selection of appropriate Personal Protective Equipment (PPE). The primary routes of exposure are dermal (skin), ocular (eyes), and respiratory.

According to safety data, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] The designated GHS (Globally Harmonized System) pictograms and hazard statements underscore the need for vigilance.[1]

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

These classifications are not merely administrative; they are a direct reflection of the chemical's reactivity with biological tissues. The chloroacetyl group, for instance, is a reactive functional group that can readily interact with nucleophilic groups in proteins and other biomolecules, leading to the observed irritation.[2]

Core Personal Protective Equipment (PPE) Ensemble

Based on the hazard assessment, a standard PPE ensemble is required for all routine handling of this compound in a laboratory setting. This is considered the minimum level of protection.[5][6]

Eye and Face Protection

Rationale: The H319 classification ("Causes serious eye irritation") necessitates robust protection against splashes, dust, and aerosols.[3] Standard safety glasses are insufficient.

  • Required: Chemical splash goggles with side-shields that conform to ANSI Z87.1 or equivalent standards.

  • Conditional: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.[5][7]

Skin and Body Protection

Rationale: To prevent skin irritation (H315), all potential dermal exposure routes must be covered.[8] This involves more than just gloves.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to replace them regularly.[9][10] For prolonged handling or immersion, consult the glove manufacturer's compatibility charts. Always use proper glove removal technique to avoid contaminating your skin.

  • Lab Coat/Coveralls: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of dust generation or splashing, disposable chemical-resistant coveralls are recommended.[9] Clothing made of synthetic fibers should be avoided as they can accumulate static electricity.[9]

  • Footwear: Fully enclosed, chemical-resistant safety footwear is required in any area where this chemical is handled or stored.[9] Perforated shoes or sandals are strictly prohibited.

Respiratory Protection

Rationale: The H335 classification ("May cause respiratory irritation") indicates that the respiratory system is a target organ.[1] Protection is essential, especially when handling the powdered solid, which can become airborne.

  • Required: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Conditional: If a fume hood is not available or during a large-scale release, a NIOSH-approved respirator is necessary. A dust mask, specifically a Type N95 (US) or equivalent, is the minimum recommended respiratory protection for handling the powder outside of a fume hood.[1]

Protection TypeSpecificationRationale
Eye/Face Chemical splash goggles (ANSI Z87.1)Protects against serious eye irritation (H319).
Hand Chemical-resistant nitrile glovesPrevents skin irritation (H315).
Body Flame-resistant lab coat or coverallsProtects skin from dust and splashes.
Respiratory Work within a chemical fume hoodPrevents respiratory tract irritation (H335).
Footwear Closed-toe, chemical-resistant shoesProtects against spills.

Operational Protocols: A Step-by-Step Guide

Adherence to a strict operational workflow is as critical as the PPE itself.

Pre-Operational Safety Checklist
  • Location: Confirm the availability and proper function of a chemical fume hood.[11]

  • Emergency Equipment: Verify that a safety shower and eyewash station are accessible and unobstructed.[11]

  • PPE Inspection: Inspect all PPE for damage (cracks, holes, etc.) before use.[10]

  • SDS Review: Always have the Safety Data Sheet (SDS) readily available for reference.

Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound, from preparation to immediate cleanup.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Inspect & Don Full PPE prep1->prep2 prep3 Gather All Materials prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Perform Chemical Reaction/ Preparation handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Chemical Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

PPE Donning and Doffing Sequence

The order of putting on and taking off PPE is critical to prevent cross-contamination.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat / Coverall don2 2. Respirator / Mask (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat / Coverall doff2->doff3 doff4 4. Respirator / Mask doff3->doff4

Caption: The correct sequence for donning and doffing PPE.

Emergency Response and Disposal

Preparedness is key to mitigating the harm from an accidental exposure.

First-Aid Measures

Immediate action is required in the event of an exposure.[3]

Exposure RouteFirst-Aid ProtocolSource
Eyes Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Decontamination and Waste Disposal
  • Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[10]

  • Decontamination: Clean the spill area and any contaminated equipment with a suitable solvent, followed by soap and water.

  • Disposal: All chemical waste and contaminated disposables (gloves, wipes, coveralls) must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8][12] Do not release into the environment.[10]

By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of protection that ensures both personal safety and the integrity of your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.